molecular formula C24H23NO5 B554261 Cbz-L-Tyrosine benzyl ester CAS No. 5513-40-6

Cbz-L-Tyrosine benzyl ester

Cat. No.: B554261
CAS No.: 5513-40-6
M. Wt: 405.4 g/mol
InChI Key: MUSDDUICYXQXRT-QFIPXVFZSA-N
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Description

Cbz-L-Tyrosine benzyl ester, also known as this compound, is a useful research compound. Its molecular formula is C24H23NO5 and its molecular weight is 405.4 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO5/c26-21-13-11-18(12-14-21)15-22(23(27)29-16-19-7-3-1-4-8-19)25-24(28)30-17-20-9-5-2-6-10-20/h1-14,22,26H,15-17H2,(H,25,28)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSDDUICYXQXRT-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426722
Record name Cbz-L-Tyrosine benzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5513-40-6
Record name Cbz-L-Tyrosine benzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide to Cbz-L-Tyrosine Benzyl Ester: A Core Component for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of Cbz-L-Tyrosine benzyl ester. This key building block is essential for the synthesis of peptides and peptidomimetics in drug discovery and development.

Core Chemical Properties

This compound, systematically named benzyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate, is a derivative of the amino acid L-tyrosine with both the amino and carboxyl groups protected by benzyloxycarbonyl (Cbz or Z) and benzyl (Bzl) groups, respectively.[1][2] This dual protection strategy makes it a stable and versatile intermediate in solution-phase and solid-phase peptide synthesis.[3][4]

Quantitative Data Summary

A summary of the key quantitative chemical and physical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₂₄H₂₃NO₅[1][2]
Molecular Weight 405.44 g/mol [1][2]
Appearance White to off-white powder
Melting Point 115-120 °C
Boiling Point (Calculated) 610.8 ± 55.0 °C at 760 mmHg
Flash Point (Calculated) 323.2 ± 31.5 °C
Optical Rotation [α]²⁰/D = -25 ± 2° (c=1 in DMF)
CAS Number 5513-40-6[1][2]

Synthesis and Purification

The synthesis of this compound typically involves the protection of L-tyrosine in a two-step process: esterification of the carboxylic acid with benzyl alcohol, followed by the protection of the amino group with benzyl chloroformate (Cbz-Cl).

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • L-Tyrosine

  • Benzyl alcohol

  • Thionyl chloride (SOCl₂) or p-toluenesulfonic acid (p-TsOH)

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or other suitable base

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine

Step 1: Benzyl Esterification of L-Tyrosine

  • Suspend L-Tyrosine in benzyl alcohol.

  • Cool the mixture in an ice bath and slowly add thionyl chloride dropwise. Alternatively, azeotropic removal of water using p-toluenesulfonic acid in a suitable solvent can be employed.

  • Allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture and remove the excess benzyl alcohol under reduced pressure.

  • The crude L-Tyrosine benzyl ester is then taken to the next step, often as its hydrochloride salt.

Step 2: N-protection with Benzyloxycarbonyl (Cbz) Group

  • Dissolve the crude L-Tyrosine benzyl ester in a suitable solvent such as a mixture of water and a miscible organic solvent like dioxane or acetone.

  • Cool the solution in an ice bath and add a base, such as sodium carbonate, to neutralize the hydrochloride salt and maintain a basic pH.

  • Slowly add benzyl chloroformate (Cbz-Cl) dropwise while vigorously stirring and maintaining the temperature at 0-5 °C.

  • Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

Step 3: Work-up and Purification

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield a white to off-white crystalline solid.

Experimental Workflow Diagram

SynthesisWorkflow Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_purification Purification start L-Tyrosine esterification Esterification with Benzyl Alcohol start->esterification SOCl₂ or p-TsOH protection N-protection with Cbz-Cl esterification->protection L-Tyrosine Benzyl Ester crude_product Crude this compound protection->crude_product Na₂CO₃ workup Aqueous Work-up crude_product->workup extraction Ethyl Acetate Extraction workup->extraction washing Washing Steps extraction->washing drying Drying and Concentration washing->drying recrystallization Recrystallization drying->recrystallization final_product Pure this compound recrystallization->final_product

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

A thorough analytical characterization is crucial to confirm the identity, purity, and structural integrity of the synthesized this compound.

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: While a specific spectrum for this compound is not readily available in public databases, a representative spectrum would exhibit characteristic peaks for the aromatic protons of the tyrosine and benzyl groups, the α- and β-protons of the amino acid backbone, and the methylene protons of the benzyl and Cbz groups.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: Similarly, the ¹³C NMR spectrum would show distinct signals for the carbonyl carbons of the ester and carbamate groups, the aromatic carbons, the α- and β-carbons, and the methylene carbons of the protecting groups. The chemical shifts of the carbonyl carbons are typically in the range of 170-185 ppm.[5]

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands for this compound include:

  • ~3300 cm⁻¹: N-H stretching of the carbamate.

  • ~3030 cm⁻¹: Aromatic C-H stretching.

  • ~2950 cm⁻¹: Aliphatic C-H stretching.

  • ~1735 cm⁻¹: C=O stretching of the benzyl ester.[6]

  • ~1690 cm⁻¹: C=O stretching of the Cbz carbamate.[7]

  • ~1510-1600 cm⁻¹: Aromatic C=C stretching.

  • ~1250 cm⁻¹: C-O stretching of the ester and carbamate.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. For this compound (C₂₄H₂₃NO₅), the expected molecular ion peak [M+H]⁺ would be at m/z 406.16. Fragmentation patterns would likely show losses of the benzyl and benzyloxycarbonyl groups.[8]

Analytical Workflow Diagram

AnalyticalWorkflow Analytical Characterization Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_data_analysis Data Analysis and Confirmation sample Synthesized this compound nmr NMR (¹H, ¹³C) sample->nmr ir FT-IR sample->ir ms Mass Spectrometry sample->ms tlc TLC sample->tlc Reaction Monitoring hplc HPLC sample->hplc Purity Check structure_confirmation Structure Confirmation nmr->structure_confirmation ir->structure_confirmation ms->structure_confirmation purity_assessment Purity Assessment hplc->purity_assessment final_characterization Final Characterization Report structure_confirmation->final_characterization purity_assessment->final_characterization

Caption: Workflow for the analytical characterization of this compound.

Role in Peptide Synthesis

This compound is a critical intermediate in peptide synthesis, particularly in solution-phase synthesis. The Cbz group provides robust protection for the α-amino group, preventing unwanted side reactions during peptide bond formation.[4] The benzyl ester protects the C-terminal carboxylic acid.

The selection of protecting groups is fundamental to successful peptide synthesis, requiring them to be stable during the coupling reactions and selectively removable without affecting other parts of the peptide chain.[9] The Cbz group is typically removed by catalytic hydrogenation, while the benzyl ester can be cleaved under similar conditions or by saponification.

Logical Relationship in Peptide Synthesis

PeptideSynthesis Role of this compound in Peptide Synthesis start Protected Amino Acids (e.g., Cbz-L-Tyrosine-OBzl) coupling Peptide Bond Formation (Coupling Reagent) start->coupling protected_peptide Protected Dipeptide coupling->protected_peptide deprotection Selective Deprotection protected_peptide->deprotection growing_peptide Growing Peptide Chain deprotection->growing_peptide growing_peptide->coupling Further Coupling Cycles final_peptide Final Peptide growing_peptide->final_peptide Final Deprotection & Cleavage

References

A Comprehensive Technical Guide to Cbz-L-Tyrosine Benzyl Ester (CAS 5513-40-6) for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of Cbz-L-Tyrosine benzyl ester (CAS: 5513-40-6), a critical protected amino acid derivative utilized in the fields of peptide synthesis, medicinal chemistry, and drug development. This document details its physicochemical properties, outlines experimental protocols for its synthesis and application, and discusses its role in the construction of complex peptide structures.

Core Properties and Specifications

This compound, systematically named benzyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate, is a dual-protected amino acid. The N-terminal α-amino group is protected by a benzyloxycarbonyl (Cbz or Z) group, and the C-terminal carboxylic acid is protected as a benzyl ester (OBzl). This strategic protection is essential for its application as a stable building block in stepwise peptide synthesis, preventing self-polymerization and other unwanted side reactions.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 5513-40-6
Molecular Formula C₂₄H₂₃NO₅
Molecular Weight 405.45 g/mol
Appearance White to off-white powder
Melting Point 115-120 °C
Optical Rotation [α]²⁰/D = -25 ± 2º (c=1 in DMF)
Purity ≥ 99% (HPLC)
Synonyms Z-L-Tyr-OBzl, Nα-Carbobenzoxy-L-tyrosine-benzyl ester

Synthesis of this compound: Experimental Protocol

The synthesis of this compound can be achieved through a two-step process involving the esterification of L-tyrosine followed by the protection of the amino group.

Step 1: Synthesis of L-Tyrosine Benzyl Ester

This step involves the Fischer-Speier esterification of L-tyrosine with benzyl alcohol in the presence of an acid catalyst.

  • Materials: L-Tyrosine, Benzyl alcohol, p-Toluenesulfonic acid monohydrate, Toluene (or another suitable azeotroping solvent).

  • Procedure:

    • A suspension of L-tyrosine (1 equivalent) and p-toluenesulfonic acid monohydrate (1.1 equivalents) in benzyl alcohol (excess) and toluene is heated to reflux with a Dean-Stark apparatus to remove water azeotropically.

    • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

    • Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of diethyl ether.

    • The crude L-tyrosine benzyl ester p-toluenesulfonate salt is collected by filtration, washed with diethyl ether, and dried.

Step 2: N-Terminal Protection with Benzyloxycarbonyl (Cbz) Group

The amino group of the synthesized L-tyrosine benzyl ester is then protected using benzyl chloroformate.

  • Materials: L-Tyrosine benzyl ester p-toluenesulfonate, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (or another suitable base), Dioxane (or another suitable solvent), Water.

  • Procedure:

    • L-tyrosine benzyl ester p-toluenesulfonate (1 equivalent) is dissolved in a mixture of dioxane and water.

    • The solution is cooled in an ice bath, and sodium bicarbonate (2.5 equivalents) is added, followed by the dropwise addition of benzyl chloroformate (1.2 equivalents).

    • The reaction mixture is stirred at 0°C and then allowed to warm to room temperature overnight.

    • The solvent is partially removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

    • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield this compound as a white solid.

Synthesis_of_Cbz_L_Tyrosine_benzyl_ester cluster_step1 Step 1: Esterification cluster_step2 Step 2: N-Protection L_Tyrosine L-Tyrosine esterification L_Tyrosine->esterification Benzyl_Alcohol Benzyl Alcohol Benzyl_Alcohol->esterification p_TSA p-Toluenesulfonic Acid p_TSA->esterification Toluene Toluene (reflux) Toluene->esterification L_Tyrosine_Benzyl_Ester L-Tyrosine Benzyl Ester n_protection L_Tyrosine_Benzyl_Ester->n_protection esterification->L_Tyrosine_Benzyl_Ester Cbz_Cl Benzyl Chloroformate (Cbz-Cl) Cbz_Cl->n_protection Base Base (e.g., NaHCO₃) Base->n_protection Solvent Solvent (Dioxane/Water) Solvent->n_protection Cbz_L_Tyrosine_Benzyl_Ester This compound n_protection->Cbz_L_Tyrosine_Benzyl_Ester Peptide_Coupling_Workflow cluster_activation Activation cluster_coupling Coupling cluster_deprotection Deprotection (Optional) Cbz_Tyr_OBzl This compound Activation_Step Cbz_Tyr_OBzl->Activation_Step Coupling_Reagent Coupling Reagent (e.g., DCC) Coupling_Reagent->Activation_Step Additive Additive (e.g., HOBt) Additive->Activation_Step Activated_Ester Activated Ester Intermediate Coupling_Step Activated_Ester->Coupling_Step Activation_Step->Activated_Ester Amine_Component Amine Component (e.g., H-Gly-OMe) Amine_Component->Coupling_Step Dipeptide Protected Dipeptide (Cbz-Tyr-Gly-OMe) Deprotection_Step Dipeptide->Deprotection_Step Coupling_Step->Dipeptide Deprotection_Reagent Deprotection Reagent Deprotection_Reagent->Deprotection_Step Deprotected_Dipeptide Deprotected Dipeptide Deprotection_Step->Deprotected_Dipeptide

A Technical Guide to the Applications of Cbz-L-Tyrosine Benzyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cbz-L-Tyrosine benzyl ester, systematically known as benzyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate, is a doubly protected derivative of the amino acid L-tyrosine. The strategic installation of the Carboxybenzyl (Cbz or Z) group on the α-amine and a benzyl ester (Bzl) on the carboxyl group makes it a cornerstone intermediate in synthetic organic chemistry. This guide provides an in-depth overview of its core applications, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Core Applications

The primary utility of this compound stems from its role as a stable, yet readily deprotectable, building block. This allows for precise chemical manipulations either at the phenolic side chain or in the stepwise construction of larger molecules.

Peptide Synthesis

The most prominent application of this compound is in solution-phase peptide synthesis.[1] The protecting groups prevent the highly reactive amine and carboxyl functionalities from engaging in unwanted side reactions during peptide bond formation. This ensures the controlled, sequential assembly of a specific peptide sequence.[2] The Cbz group is stable under various coupling conditions and can be selectively removed, often orthogonally to other protecting groups, to allow for chain elongation.[1]

Synthesis of Complex Tyrosine Derivatives

With the backbone functionalities masked, the phenolic hydroxyl group of the tyrosine side chain becomes a prime site for selective modification. This compound serves as a key precursor for synthesizing advanced biomolecules and pharmaceutical intermediates.[2] Notable examples include:

  • Phosphotyrosine Analogs: Essential for studying kinase signaling pathways and developing kinase inhibitors.

  • L-DOPA Derivatives: Used in research related to neurodegenerative diseases like Parkinson's. The synthesis of selectively protected L-DOPA from L-tyrosine often involves intermediates where the original amine and carboxyl groups are protected.

  • Glycosylated Peptides: The hydroxyl group can be a site for O-glycosylation to create glycopeptides with modified stability and biological activity.[2]

Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of bioactive compounds and drug candidates.[1][3] It is utilized in the construction of peptidomimetics, where the peptide backbone is altered to improve pharmacokinetic properties, and in the creation of prodrugs designed to enhance the solubility and bioavailability of active pharmaceutical ingredients.[1] Its structural similarity to tyrosine also makes it a useful tool in neuroscience research for investigating neurological pathways.[1]

Data Presentation: Physicochemical Properties

A summary of the key quantitative and qualitative properties of this compound is provided below for easy reference.

PropertyValueReference(s)
CAS Number 5513-40-6[1][4]
Molecular Formula C₂₄H₂₃NO₅[1]
Molecular Weight 405.45 g/mol [1]
Appearance White to off-white powder[1]
Melting Point 115-120 °C[1]
Purity ≥ 99% (HPLC)[1]
Optical Rotation [α]²⁰/D = -25 ± 2º (c=1 in DMF)[1]
Storage Conditions 0-8 °C[1]

Experimental Protocols

The following sections provide detailed methodologies for key experimental procedures involving this compound. These protocols are representative of common laboratory practices.

Protocol 1: Dipeptide Synthesis (e.g., Cbz-Tyr(Bzl)-Gly-OEt)

This protocol outlines a standard carbodiimide-mediated coupling reaction between Cbz-L-Tyrosine (with an O-benzyl protected side chain for simplicity) and an amino acid ester. The principle is directly applicable to this compound as the N-terminal component after deprotection of its carboxyl group or as the C-terminal component as is.

Materials:

  • N-Cbz-O-benzyl-L-tyrosine

  • Glycine ethyl ester hydrochloride (Gly-OEt·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N-Methylmorpholine (NMM)

  • Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Saturated NaCl (brine) solution

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Activation: Dissolve N-Cbz-O-benzyl-L-tyrosine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Add DCC or EDC (1.1 eq) to the solution and stir for 30 minutes at 0 °C. A white precipitate (dicyclohexylurea, DCU) will form if DCC is used.

  • Amine Component Preparation: In a separate flask, suspend Gly-OEt·HCl (1.1 eq) in anhydrous DCM. Add TEA or NMM (1.1 eq) to neutralize the salt and form the free amine. Stir for 15 minutes at room temperature.

  • Coupling: Add the neutralized glycine ethyl ester solution to the activated acid solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight (12-18 hours).

  • Workup:

    • If DCC was used, filter the reaction mixture to remove the DCU precipitate.

    • Dilute the filtrate with additional DCM.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide.

  • Purification: Purify the crude product by recrystallization (e.g., from ethyl acetate/hexane) or silica gel column chromatography to obtain the pure dipeptide.

Protocol 2: Deprotection of Cbz and Benzyl Ester Groups via Catalytic Hydrogenation

This protocol describes the simultaneous removal of both the N-terminal Cbz group and the C-terminal benzyl ester via hydrogenolysis, a common final step in peptide synthesis to yield the free peptide.

Materials:

  • This compound (or a peptide containing these groups) (1.0 eq)

  • Palladium on carbon (10% Pd/C), 10-20% by weight of the substrate

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas source (balloon or cylinder) or a hydrogen donor like ammonium formate (5.0 eq).[3]

Procedure (using H₂ gas):

  • Dissolve the protected peptide in MeOH in a round-bottom flask suitable for hydrogenation.

  • Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Securely attach a balloon filled with H₂ gas to the flask.

  • Evacuate the flask and backfill with H₂ gas. Repeat this cycle 3-5 times to ensure an inert, hydrogen-rich atmosphere.

  • Stir the suspension vigorously at room temperature under the H₂ atmosphere.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-24 hours.

  • Workup:

    • Once the reaction is complete, carefully purge the flask with nitrogen.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst.[3]

    • Wash the Celite pad with additional MeOH to ensure complete recovery of the product.[3]

    • Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected product.

  • Purification: The crude product can be purified further by recrystallization or chromatography if necessary.[3]

Mandatory Visualization

The following diagrams illustrate key workflows and relationships relevant to the use of this compound.

Caption: Solution-phase peptide synthesis pathways starting from this compound.

Deprotection_Scheme full_prot Cbz-Tyr-OBzl (Fully Protected) n_free H-Tyr-OBzl (N-Terminus Free) full_prot->n_free H₂/Pd-C (Selective Cbz removal under specific conditions) c_free Cbz-Tyr-OH (C-Terminus Free) full_prot->c_free Saponification (e.g., LiOH) no_prot H-Tyr-OH (Fully Deprotected) full_prot->no_prot H₂/Pd-C (Simultaneous) n_free->no_prot Saponification c_free->no_prot H₂/Pd-C

Caption: Deprotection pathways for this compound to reveal reactive sites.

Caption: General experimental workflow for the complete deprotection via catalytic hydrogenation.

References

An In-depth Technical Guide to Cbz-L-Tyrosine Benzyl Ester: Synthesis, Applications, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbz-L-Tyrosine benzyl ester, also known by its IUPAC name benzyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate, is a pivotal derivative of the amino acid L-tyrosine.[1] Its strategic importance in the realms of medicinal chemistry and biotechnology stems from its dual-protected structure. The amine group is protected by a carboxybenzyl (Cbz or Z) group, while the carboxylic acid is protected as a benzyl ester (OBzl). This configuration renders it an essential building block in the precise, stepwise synthesis of complex peptides and peptidomimetics.[2] Furthermore, its structural similarity to tyrosine makes it a valuable tool in the development of prodrugs and in neuroscience research. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its applications in research and development, and its connection to biologically significant signaling pathways.

Core Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below. These properties are crucial for its application in synthetic chemistry and for its characterization.

PropertyValueSource(s)
Molecular Weight 405.44 g/mol [3][4]
Exact Mass 405.157623 Da[1]
Molecular Formula C24H23NO5[1][3][4][5]
CAS Number 5513-40-6[1][2][3]
Appearance White to off-white powder[2]
Melting Point 115-120 °C[2]
Optical Rotation [α]²⁰D = -25 ± 2º (c=1 in DMF)[2]
Boiling Point (Predicted) 610.8 ± 55.0 °C at 760 mmHg
Flash Point (Predicted) 323.2 ± 31.5 °C[5]
Density (Predicted) 1.3 ± 0.1 g/cm³
XLogP3 (Predicted) 3.7[1]
Synonyms Z-L-Tyr-OBzl, Nα-Carbobenzoxy-L-tyrosine-benzyl ester[1][2]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process starting from L-Tyrosine. The first step involves the formation of the benzyl ester, followed by the protection of the amino group with a carboxybenzyl group.

G cluster_0 Step 1: Benzyl Esterification cluster_1 Step 2: Cbz Protection cluster_2 Purification Tyrosine L-Tyrosine Reagent1 Benzyl Alcohol (BnOH) p-Toluenesulfonic acid (p-TsOH) Tyrosine->Reagent1 Reflux in Toluene (with water removal) Intermediate L-Tyrosine Benzyl Ester p-Toluenesulfonate Salt Reagent1->Intermediate Reagent2 Benzyl Chloroformate (Cbz-Cl) Base (e.g., NaHCO3) Intermediate->Reagent2 Aqueous Dioxane or similar Product This compound Reagent2->Product Workup Aqueous Work-up (Wash with NaHCO3, brine) Product->Workup Purification Crystallization or Silica Gel Chromatography Workup->Purification

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of L-Tyrosine Benzyl Ester p-Toluenesulfonate

This procedure is based on standard esterification methods.

  • Apparatus Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Reagents: To the flask, add L-Tyrosine (1 equivalent), benzyl alcohol (3-5 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equivalents). Use toluene as the solvent to facilitate azeotropic removal of water.

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap. Continue reflux until no more water is collected.

  • Isolation: Cool the reaction mixture to room temperature. The product, L-Tyrosine benzyl ester p-toluenesulfonate salt, will often precipitate. The precipitate can be collected by filtration and washed with a non-polar solvent like diethyl ether or hexane to remove excess benzyl alcohol and toluene.

  • Drying: Dry the isolated white solid under vacuum.

Step 2: N-Protection with Benzyl Chloroformate (Cbz-Cl)

This step is a standard Schotten-Baumann reaction for N-protection of amino acids.

  • Dissolution: Dissolve the L-Tyrosine benzyl ester p-toluenesulfonate salt (1 equivalent) from Step 1 in a suitable solvent system, such as a 1:1 mixture of dioxane and water.

  • Basification: Cool the solution in an ice bath (0-5 °C) and add a base, such as sodium bicarbonate (NaHCO3) or sodium carbonate (Na2CO3) (2.5 equivalents), in portions while stirring vigorously. Ensure the salt is fully neutralized and the solution is basic.

  • Addition of Cbz-Cl: While maintaining the low temperature and vigorous stirring, add benzyl chloroformate (Cbz-Cl) (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction completion by Thin Layer Chromatography (TLC).

  • Work-up and Extraction: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted amine, followed by a saturated sodium bicarbonate solution to remove any carboxylic acid impurities, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by silica gel column chromatography to yield pure this compound.

Applications in Research and Drug Development

The protected nature of this compound makes it a versatile intermediate in several advanced applications.

Peptide Synthesis

The primary application is in solid-phase or solution-phase peptide synthesis. The Cbz group provides robust protection for the amine terminus, preventing self-polymerization, while the benzyl ester protects the C-terminus. This allows for the sequential addition of other amino acids to build a specific peptide chain. The protecting groups can be selectively removed under specific conditions, most commonly via catalytic hydrogenation, which cleaves both the Cbz group and the benzyl ester simultaneously.

G CbzTyrOBzl Cbz-Tyr-OBzl Key Building Block Coupling Coupling Reagent (e.g., DCC, HATU) CbzTyrOBzl->Coupling PeptideChain Growing Peptide Chain ...-AA(n)-COOH PeptideChain->Coupling NewPeptide New Peptide Chain ...-AA(n)-Tyr-OBzl Coupling->NewPeptide Deprotection Deprotection (e.g., H2/Pd-C) NewPeptide->Deprotection FinalPeptide Final Peptide ...-AA(n)-Tyr-OH Deprotection->FinalPeptide

Caption: Role of this compound in peptide synthesis.

Drug Development and Prodrugs

This compound is used in the synthesis of complex pharmaceutical compounds.[2] Its structure can be incorporated into larger molecules to create prodrugs. Prodrugs are inactive precursors that are metabolized in the body to release the active drug. This strategy is often employed to improve the bioavailability, solubility, or targeting of a therapeutic agent.

Bioconjugation

The tyrosine residue within the molecule offers a site for further modification. The phenolic hydroxyl group can be functionalized, for instance, by attaching it to biomolecules for targeted drug delivery, thereby enhancing the efficacy of therapies.

Biological Context: Receptor Tyrosine Kinase (RTK) Signaling

While this compound is a synthetic molecule not directly involved in cellular signaling, its core component, tyrosine, is fundamental to a major class of signaling pathways: Receptor Tyrosine Kinase (RTK) pathways. RTKs are cell surface receptors that play crucial roles in regulating cell growth, differentiation, and metabolism. Dysregulation of RTK signaling is a hallmark of many cancers. Understanding this pathway provides context for the biological importance of tyrosine and its analogs in drug discovery.

The general mechanism involves a ligand (e.g., a growth factor) binding to the extracellular domain of an RTK, which induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in the intracellular domain. These phosphorylated tyrosines then act as docking sites for various downstream signaling proteins, initiating a cascade of intracellular events.

G cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Cytoplasm Ligand Ligand (e.g., Growth Factor) RTK Extracellular Domain Transmembrane Domain Intracellular Kinase Domain Ligand->RTK:ext Dimer Receptor Dimerization & Autophosphorylation RTK:int->Dimer Ligand Binding P_Tyr Phosphorylated Tyrosine Residues (pY) Dimer->P_Tyr trans-phosphorylation Adaptor Adaptor Proteins (e.g., Grb2) P_Tyr->Adaptor Recruitment (SH2 domains) Effector Effector Proteins (e.g., SOS, PI3K) Adaptor->Effector Cascade Downstream Signaling Cascade (e.g., RAS-MAPK, PI3K-Akt) Effector->Cascade Response Cellular Response (Growth, Proliferation, Survival) Cascade->Response

Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for advanced chemical synthesis and drug discovery. Its well-defined structure and the predictable reactivity of its protecting groups provide chemists with the control necessary to construct complex, biologically active molecules. From synthesizing therapeutic peptides to designing sophisticated prodrugs, its utility is firmly established. A thorough understanding of its properties, synthesis, and biological context is therefore indispensable for researchers and professionals working at the interface of chemistry and biology.

References

In-Depth Technical Guide to the Synthesis of Cbz-L-Tyrosine Benzyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Cbz-L-Tyrosine benzyl ester, a crucial building block in peptide synthesis and drug discovery. The document details the primary synthetic route, an in-depth experimental protocol, and relevant quantitative data to support researchers in the successful preparation of this compound.

Introduction

This compound, also known as N-benzyloxycarbonyl-L-tyrosine benzyl ester or Z-Tyr-OBzl, is a derivative of the amino acid L-tyrosine. In this compound, the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group, and the carboxylic acid is protected as a benzyl ester (OBzl). This dual protection strategy is essential in peptide synthesis to enable the controlled formation of peptide bonds and prevent unwanted side reactions involving the amino and carboxyl groups of the tyrosine residue. The quality and purity of this compound are critical for the successful synthesis of complex peptides and peptidomimetics.

Synthesis of this compound

The most common and direct method for the synthesis of this compound involves the esterification of the commercially available N-Cbz-L-Tyrosine. This is typically achieved by reacting N-Cbz-L-Tyrosine with a benzylating agent, such as benzyl bromide, in the presence of a suitable base. The base deprotonates the carboxylic acid, forming a carboxylate salt that then acts as a nucleophile to displace the bromide from benzyl bromide, forming the benzyl ester.

A key consideration in this synthesis is the potential for O-alkylation of the phenolic hydroxyl group of the tyrosine side chain. The choice of base and reaction conditions is therefore critical to favor the desired C-terminal esterification over side-chain etherification. The use of a mild base, such as cesium carbonate, has been shown to be effective in promoting the selective benzylation of the carboxylic acid.

Quantitative Data Summary

The following table summarizes the key quantitative data for a representative synthesis of this compound.

ParameterValue
Starting Material N-Cbz-L-Tyrosine
Reagents Benzyl bromide (BnBr), Cesium carbonate (Cs₂CO₃)
Solvent N,N-Dimethylformamide (DMF)
Molar Ratio (Cbz-L-Tyr:BnBr:Cs₂CO₃) 1 : 1.1 : 1.5
Reaction Temperature Room Temperature (approx. 25 °C)
Reaction Time 12 - 16 hours
Yield Approximately 85-95%
Purification Method Extraction and Recrystallization

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials:

  • N-Cbz-L-Tyrosine

  • Benzyl bromide (BnBr)

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add N-Cbz-L-Tyrosine (1.0 equivalent).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to the flask to dissolve the N-Cbz-L-Tyrosine.

  • Addition of Base: To the stirred solution, add cesium carbonate (1.5 equivalents). Stir the suspension at room temperature for 20-30 minutes.

  • Addition of Benzylating Agent: Slowly add benzyl bromide (1.1 equivalents) to the reaction mixture dropwise.

  • Reaction: Allow the reaction to stir at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, pour the reaction mixture into water.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound as a white solid.

  • Characterization: Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point analysis.

Visualizations

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound.

Synthesis_Workflow Start Start Reagents N-Cbz-L-Tyrosine Benzyl Bromide Cesium Carbonate Start->Reagents 1. Prepare Reaction Reaction in DMF (Room Temperature, 12-16h) Reagents->Reaction 2. Combine Workup Aqueous Work-up & Extraction with EtOAc Reaction->Workup 3. Quench & Extract Purification Recrystallization Workup->Purification 4. Isolate & Purify Product Cbz-L-Tyrosine Benzyl Ester Purification->Product 5. Obtain Pure Product End End Product->End

Caption: Workflow for the synthesis of this compound.

Signaling Pathway of Synthesis

The diagram below outlines the key chemical transformations and relationships in the synthesis process.

Synthesis_Pathway CbzTyr N-Cbz-L-Tyrosine Carboxylate Carboxylate Intermediate CbzTyr->Carboxylate Deprotonation Cs2CO3 Cesium Carbonate (Base) Cs2CO3->Carboxylate Product This compound Carboxylate->Product Nucleophilic Attack (SN2) BnBr Benzyl Bromide (Alkylating Agent) BnBr->Product SideProduct Cesium Bromide (Byproduct) Product->SideProduct Forms

Caption: Key chemical transformations in the synthesis.

Unveiling the Structure of Cbz-L-Tyrosine Benzyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of Cbz-L-Tyrosine benzyl ester, a crucial building block in peptide synthesis and drug development. This document details the synthetic pathway, purification methods, and the spectroscopic techniques used to confirm its chemical structure.

Core Data Summary

The structural and physical properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValue
IUPAC Name benzyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate[1]
Synonyms Z-L-Tyrosine-OBzl, N-Cbz-L-Tyrosine benzyl ester
Molecular Formula C₂₄H₂₃NO₅[1]
Molecular Weight 405.44 g/mol [1]
CAS Number 5513-40-6[1]
Appearance White to off-white crystalline powder
Melting Point 115-120 °C
Solubility Soluble in organic solvents like DMF, DMSO, and alcohols

Synthesis and Purification

The synthesis of this compound involves a two-step process: the protection of the amino group of L-Tyrosine with a benzyloxycarbonyl (Cbz) group, followed by the esterification of the carboxylic acid with benzyl alcohol.

Synthesis Pathway

Synthesis_Pathway L_Tyrosine L-Tyrosine N_Cbz_L_Tyrosine N-Cbz-L-Tyrosine L_Tyrosine->N_Cbz_L_Tyrosine  Amino Group  Protection Cbz_Cl Benzyl Chloroformate (Cbz-Cl) Cbz_Cl->N_Cbz_L_Tyrosine Base Base (e.g., Na2CO3) Base->N_Cbz_L_Tyrosine Cbz_L_Tyrosine_Benzyl_Ester This compound N_Cbz_L_Tyrosine->Cbz_L_Tyrosine_Benzyl_Ester  Esterification Benzyl_Alcohol Benzyl Alcohol Benzyl_Alcohol->Cbz_L_Tyrosine_Benzyl_Ester Acid_Catalyst Acid Catalyst (e.g., p-TsOH) Acid_Catalyst->Cbz_L_Tyrosine_Benzyl_Ester

Caption: Synthesis of this compound.

Experimental Protocols

1. N-Protection of L-Tyrosine:

  • Materials: L-Tyrosine, Sodium Carbonate (Na₂CO₃), Benzyl Chloroformate (Cbz-Cl), Dioxane, Water.

  • Procedure:

    • Dissolve L-Tyrosine in an aqueous solution of sodium carbonate.

    • Cool the solution in an ice bath.

    • Add benzyl chloroformate dropwise to the stirred solution while maintaining the temperature and pH.

    • Continue stirring for a few hours at room temperature.

    • Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the N-Cbz-L-Tyrosine.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

2. Benzyl Esterification of N-Cbz-L-Tyrosine:

  • Materials: N-Cbz-L-Tyrosine, Benzyl Alcohol, p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst, Toluene or a similar azeotroping solvent.

  • Procedure:

    • Suspend N-Cbz-L-Tyrosine and a catalytic amount of p-TsOH in toluene.

    • Add an excess of benzyl alcohol to the suspension.

    • Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture and wash it with an aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

3. Purification by Recrystallization:

  • Solvent System: A common solvent system for recrystallization is ethyl acetate/hexane or ethanol/water.

  • Procedure:

    • Dissolve the crude this compound in a minimum amount of the hot solvent (e.g., ethyl acetate).

    • If necessary, filter the hot solution to remove any insoluble impurities.

    • Allow the solution to cool slowly to room temperature to form crystals.

    • Further cool the solution in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry them under vacuum.

Structure Elucidation by Spectroscopy

The structure of the synthesized this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data
Spectroscopic TechniqueExpected Data
¹H NMR (in CDCl₃)δ (ppm): ~7.3 (m, 10H, Ar-H of Cbz and Benzyl), ~6.9 (d, 2H, Ar-H of Tyrosine), ~6.6 (d, 2H, Ar-H of Tyrosine), ~5.1 (s, 2H, CH₂ of Cbz), ~5.0 (s, 2H, CH₂ of Benzyl ester), ~4.6 (m, 1H, α-CH), ~3.0 (m, 2H, β-CH₂), ~5.3 (d, 1H, NH), ~8.0 (s, 1H, OH)
¹³C NMR (in CDCl₃)δ (ppm): ~171 (C=O, ester), ~156 (C=O, carbamate), ~155 (C-OH of Tyrosine), ~136-127 (Aromatic carbons), ~67 (CH₂ of Cbz), ~67 (CH₂ of Benzyl ester), ~56 (α-C), ~37 (β-C)
IR Spectroscopy (KBr)ν (cm⁻¹): ~3400 (O-H stretch, phenolic), ~3300 (N-H stretch, amide), ~3100-3000 (C-H stretch, aromatic), ~2950 (C-H stretch, aliphatic), ~1735 (C=O stretch, ester), ~1690 (C=O stretch, amide), ~1515 (N-H bend, amide II), ~1250 (C-O stretch)[2][3][4]
Mass Spectrometry (ESI+)m/z: 406.16 [M+H]⁺, 428.14 [M+Na]⁺. Expected fragmentation includes the loss of the benzyl group (91 Da) and the benzyloxycarbonyl group (135 Da).[5]
Spectroscopic Analysis Workflow

The general workflow for the spectroscopic elucidation of an organic compound's structure is a systematic process of data integration.

Structure_Elucidation_Workflow Sample Purified Sample MassSpec Mass Spectrometry (MS) Sample->MassSpec IR Infrared (IR) Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H, ¹³C, etc.) Sample->NMR MolFormula Determine Molecular Formula and Degree of Unsaturation MassSpec->MolFormula Confirmation Confirm Structure MassSpec->Confirmation FuncGroups Identify Functional Groups IR->FuncGroups IR->Confirmation Connectivity Determine Connectivity and Carbon Skeleton NMR->Connectivity NMR->Confirmation MolFormula->Connectivity FuncGroups->Connectivity Structure Propose Structure Connectivity->Structure Structure->Confirmation

Caption: General workflow for structure elucidation.

This guide provides the essential information for the synthesis, purification, and structural confirmation of this compound. The detailed protocols and expected spectroscopic data serve as a valuable resource for researchers in the fields of chemistry and drug development, facilitating the efficient and accurate preparation of this important molecule.

References

The Enduring Legacy of Cbz: A Technical Guide to the Carboxybenzyl Protecting Group in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of successful peptide synthesis, preventing unwanted side reactions and enabling the precise assembly of amino acid sequences. Among the arsenal of protective groups available to chemists, the Carboxybenzyl (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas in 1932, holds a foundational place.[1][2] While modern solid-phase peptide synthesis (SPPS) is often dominated by Fmoc and Boc strategies, the Cbz group retains significant relevance, particularly in solution-phase synthesis and for specific applications in complex peptide construction. This technical guide provides an in-depth exploration of the Cbz protecting group, its core functionalities, experimental protocols, and a comparative analysis with other common protecting groups.

The Core Role and Characteristics of the Cbz Group

The primary function of the Cbz group is to protect the α-amino group of an amino acid, converting the nucleophilic amine into a much less reactive carbamate.[3][4] This protection is crucial to prevent self-polymerization and to direct the regioselective formation of peptide bonds at the carboxyl terminus.[3] The Cbz group's enduring utility is rooted in a combination of key characteristics:

  • Robust Stability: Cbz-protected amines are stable under a wide range of conditions, including the basic and mildly acidic environments often encountered in peptide synthesis, offering flexibility in the synthetic route.[5][6]

  • Orthogonality: The Cbz group's deprotection method, primarily catalytic hydrogenolysis, is orthogonal to the acid-labile Boc group and the base-labile Fmoc group.[5][7] This orthogonality is critical in the synthesis of complex peptides with multiple protecting groups, allowing for selective deprotection.[8]

  • Reduced Racemization: The urethane nature of the Cbz protection has been associated with a reduced potential for racemization at the chiral α-carbon of the amino acid during the coupling step, a significant concern in maintaining the stereochemical integrity of the peptide.[3][8]

  • Enhanced Crystallinity: The introduction of the Cbz group often imparts crystallinity to the protected amino acids and peptide fragments, which can simplify purification by recrystallization, a scalable and cost-effective alternative to chromatography.[8]

The Chemistry of Cbz Protection and Deprotection

The introduction and removal of the Cbz group are straightforward and well-established chemical transformations.

Introduction of the Cbz Group

The Cbz group is typically introduced by reacting the amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions, a reaction known as the Schotten-Baumann reaction.[5][9] The base neutralizes the hydrochloric acid generated during the reaction.[5]

Cbz_Protection AminoAcid Amino Acid (H₂N-CHR-COOH) Reaction AminoAcid->Reaction CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Reaction Base Base (e.g., Na₂CO₃) Base->Reaction CbzProtected Cbz-Protected Amino Acid (Cbz-NH-CHR-COOH) HCl HCl Reaction->CbzProtected Reaction->HCl

Caption: Introduction of the Cbz protecting group.
Cleavage of the Cbz Group

The most common method for Cbz deprotection is catalytic hydrogenolysis.[1][10] This mild procedure involves the use of a palladium catalyst (typically Pd/C) and a hydrogen source to cleave the benzyl-oxygen bond, releasing the free amine, toluene, and carbon dioxide.[11]

Alternative deprotection methods exist, including the use of strong acids like HBr in acetic acid, which can be useful when catalytic hydrogenation is incompatible with other functional groups in the molecule.[10]

Cbz_Deprotection CbzProtected Cbz-Protected Amino Acid Reaction CbzProtected->Reaction Catalyst H₂, Pd/C Catalyst->Reaction FreeAmine Free Amine (H₂N-CHR-COOH) Byproducts Toluene + CO₂ Reaction->FreeAmine Reaction->Byproducts

Caption: Cleavage of the Cbz protecting group.

Experimental Protocols

The following are representative experimental protocols for the introduction and removal of the Cbz protecting group.

Protocol 1: Cbz Protection of an Amino Acid

Materials:

  • Amino acid (1.0 equivalent)

  • 1 M Sodium carbonate solution (2.5 equivalents)

  • Benzyl chloroformate (Cbz-Cl) (1.1 equivalents)

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Ethyl acetate or dichloromethane

  • Anhydrous sodium sulfate

  • Ice bath, stirring apparatus, separatory funnel

Procedure:

  • Dissolution: Dissolve the amino acid in the 1 M aqueous sodium carbonate solution with cooling in an ice bath.[5]

  • Addition of Cbz-Cl: While vigorously stirring, add benzyl chloroformate dropwise, ensuring the temperature remains below 5 °C.[5]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[5]

  • Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[5]

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[5]

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[5]

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[5]

Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis

Materials:

  • Cbz-protected compound (1.0 equivalent)

  • Methanol or ethanol

  • 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%)

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Celite

  • Magnetic stir bar, flask, filtration apparatus

Procedure:

  • Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound in a suitable solvent such as methanol or ethanol.[5]

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst.[5]

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.[5]

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).[5]

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.[5]

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[5]

Quantitative Data and Comparative Analysis

The choice of protecting group is a critical decision in peptide synthesis strategy. The following tables provide a summary of quantitative data and a comparison of Cbz with the more contemporary Boc and Fmoc protecting groups.

Cbz Deprotection Conditions and Yields
Substrate ExampleCatalyst (mol%)Hydrogen SourceSolventPressure (atm)Time (h)Temperature (°C)Yield (%)Reference
Cbz-L-Phe-L-Leu-OEt10% Pd/C (10 wt%)H₂ (gas)H₂O (with TPGS-750-M)1< 2RT>95[11]
Cbz-protected peptide-resinPd/C (10%) (0.2 eq by wt)Ammonium formate (10-20 eq)DMF or DMF/DCMN/A2-4RTHigh[12]
Halogenated Cbz-derivatives10% Pd-CAmmonium formate (2-4 eq)Methanol or DMFN/A2RTQuantitative

This table presents a selection of reported conditions and is not exhaustive.

Comparison of Amine Protecting Groups: Cbz vs. Boc vs. Fmoc
CharacteristicCbz (Carboxybenzyl)Boc (tert-Butoxycarbonyl)Fmoc (Fluorenylmethyloxycarbonyl)
Deprotection Condition Hydrogenolysis (e.g., H₂/Pd)[7]Acid-labile (e.g., TFA)[7]Base-labile (e.g., 20% piperidine in DMF)[7]
Typical Synthesis Strategy Primarily Solution-Phase Synthesis[7]Solid-Phase & Solution-Phase Synthesis[7]Solid-Phase Peptide Synthesis (SPPS)[7]
Key Advantages Orthogonal to Boc and Fmoc; imparts crystallinity; can reduce racemization; cost-effective reagent (Cbz-Cl).[8]Robust and well-established for SPPS; advantageous for synthesizing long or difficult sequences.[13]Milder final cleavage conditions; orthogonal to acid-labile side-chain protecting groups; automation-friendly.[7]
Key Disadvantages Incompatible with sulfur-containing amino acids (catalyst poisoning); not ideal for automated SPPS.[7]Requires strong acid for deprotection (e.g., HF in older methods); potential for t-butyl cation side reactions.[7]Base-lability can lead to diketopiperazine formation at the dipeptide stage; aggregation can be an issue.[7][13]

Logical Workflow and Strategic Considerations

The selection of a protecting group strategy dictates the overall workflow of peptide synthesis.

Peptide_Synthesis_Workflow cluster_Cbz Cbz-Based Synthesis (Primarily Solution-Phase) cluster_Fmoc Fmoc-Based SPPS Cbz_Start Start with C-terminal ester Cbz_Protect Protect N-terminus with Cbz Cbz_Start->Cbz_Protect Cbz_Couple Couple next Cbz-amino acid Cbz_Protect->Cbz_Couple Cbz_Deprotect Deprotect N-terminus (Hydrogenolysis) Cbz_Couple->Cbz_Deprotect Cbz_Repeat Repeat cycle Cbz_Deprotect->Cbz_Repeat Cbz_Repeat->Cbz_Couple Cbz_Final_Deprotect Final deprotection Cbz_Repeat->Cbz_Final_Deprotect Fmoc_Start Start with Fmoc-amino acid on resin Fmoc_Deprotect Deprotect N-terminus (Piperidine) Fmoc_Start->Fmoc_Deprotect Fmoc_Couple Couple next Fmoc-amino acid Fmoc_Deprotect->Fmoc_Couple Fmoc_Repeat Repeat cycle Fmoc_Couple->Fmoc_Repeat Fmoc_Repeat->Fmoc_Deprotect Fmoc_Cleave Cleave from resin & deprotect side chains (TFA) Fmoc_Repeat->Fmoc_Cleave

Caption: Comparison of Cbz and Fmoc peptide synthesis workflows.

While Cbz is less common in modern automated SPPS, it remains a valuable tool for:

  • N-terminal Capping: Introducing a stable Cbz group at the N-terminus of a peptide synthesized on a solid support.[12]

  • Synthesis of Complex Peptides: In strategies requiring multiple orthogonal protecting groups, Cbz offers a distinct deprotection pathway.[12]

  • Solution-Phase Synthesis: For large-scale synthesis where purification by crystallization is advantageous.[8]

Conclusion

The Carboxybenzyl protecting group, a pioneer in the field of peptide chemistry, continues to be a highly relevant and practical tool for researchers and drug development professionals. Its robust stability, unique deprotection mechanism, and favorable physical properties in certain contexts ensure its place in the synthetic chemist's toolbox. A thorough understanding of the principles and protocols outlined in this guide will enable the strategic and effective application of the Cbz group in the synthesis of a wide range of peptide-based molecules.

References

The Benzyl Ester as a Carboxyl Protecting Group in Amino Acid Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide synthesis and the development of complex organic molecules, the strategic use of protecting groups is paramount to achieving desired outcomes. Among the arsenal of protective moieties, the benzyl ester stands out as a robust and versatile tool for the temporary masking of carboxylic acid functionalities, particularly the C-terminus of amino acids. This technical guide provides an in-depth exploration of the function of benzyl esters in amino acid protection, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to support researchers in their synthetic endeavors.

Core Function and Application

The primary role of the benzyl ester is to protect the carboxylic acid group of an amino acid from participating in unwanted side reactions during subsequent synthetic steps, such as peptide bond formation.[1] Its utility is most prominently featured in the well-established Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy for solid-phase peptide synthesis (SPPS).[1][2]

The key to the benzyl ester's effectiveness lies in its stability and orthogonality. It is resistant to the moderately acidic conditions used to remove the N-terminal Boc protecting group (typically trifluoroacetic acid, TFA, in dichloromethane) and is also stable under basic conditions.[1] This orthogonality ensures that the C-terminal protection remains intact throughout the iterative process of peptide chain elongation.[1]

Deprotection of the benzyl ester is typically achieved under specific conditions, most commonly through catalytic hydrogenolysis or by treatment with strong acids.[1] This allows for the selective unmasking of the carboxylic acid at the desired stage of the synthesis.

Quantitative Data Summary

The selection of a protection and deprotection strategy is often guided by quantitative metrics such as yield and purity. The following tables summarize typical quantitative data for the formation and cleavage of amino acid benzyl esters.

Table 1: Benzyl Esterification of Amino Acids - Comparative Data

MethodReagentsSolventTemperature (°C)Time (h)Typical Yield (%)Typical Purity (%)Notes
Fischer-Speier EsterificationBenzyl alcohol, p-toluenesulfonic acidTolueneReflux4-2470-95>95Azeotropic removal of water drives the reaction. Risk of racemization at high temperatures.[3][4]
Benzyl Bromide AlkylationBenzyl bromide, Cesium carbonateDMFRoom Temperature12-2485-95>95Milder conditions compared to Fischer esterification, reducing the risk of racemization.[1]
Steglich EsterificationBenzyl alcohol, DCC, DMAPDCM0 - Room Temp2-1280-90>90Good for substrates sensitive to harsher conditions. DCC can be an allergen.

Table 2: Deprotection of Amino Acid Benzyl Esters - Comparative Data

MethodReagentsSolventTemperature (°C)Time (h)Typical Yield (%)Typical Purity (%)Notes
Catalytic HydrogenolysisH₂, 10% Pd/CMethanol/EthanolRoom Temperature1-4>95>98Clean reaction with toluene as the main byproduct.[1][5] Catalyst can be poisoned by sulfur-containing residues.
Transfer HydrogenolysisAmmonium formate, 10% Pd/CMethanolReflux1-390-98>95Avoids the use of gaseous hydrogen.[5]
Strong Acid CleavageHBr in Acetic AcidAcetic AcidRoom Temperature1-285-95>90Can cleave other acid-labile protecting groups simultaneously.[6]
Strong Acid CleavageAnhydrous HFAnisole (scavenger)0180-90>90Used in the final step of Boc/Bzl SPPS to cleave the peptide from the resin and remove side-chain protecting groups.[7]

Experimental Protocols

The following are detailed methodologies for the protection of amino acids with benzyl esters and their subsequent deprotection.

Protocol 1: Benzyl Esterification via Fischer-Speier Reaction

This protocol describes the formation of an amino acid benzyl ester p-toluenesulfonate salt.[3]

Materials:

  • Amino acid (1.0 eq)

  • Benzyl alcohol (5.0 eq)

  • p-Toluenesulfonic acid monohydrate (1.2 eq)

  • Cyclohexane

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the amino acid, p-toluenesulfonic acid monohydrate, benzyl alcohol, and cyclohexane.

  • Heat the mixture to reflux and continue heating for 4-24 hours, collecting the water in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add ethyl acetate to the reaction mixture to precipitate the amino acid benzyl ester p-toluenesulfonate salt.

  • Stir the suspension for 1 hour.

  • Collect the precipitate by filtration, wash with ethyl acetate, and dry under vacuum.

Protocol 2: Benzyl Esterification using Benzyl Bromide

This protocol describes the synthesis of an N-protected amino acid benzyl ester.[1]

Materials:

  • N-protected amino acid (e.g., Boc-Ala-OH) (1.0 eq)

  • Cesium carbonate (0.5 eq)

  • Benzyl bromide (1.1 eq)

  • Dimethylformamide (DMF)

  • Ethanol

  • Water

  • Diethyl ether

  • Magnesium sulfate

Procedure:

  • Dissolve the N-protected amino acid in a minimal amount of ethanol.

  • Add an aqueous solution of cesium carbonate and stir until the amino acid is fully dissolved.

  • Remove the solvent under reduced pressure to obtain the cesium salt.

  • Dissolve the cesium salt in DMF.

  • Add benzyl bromide to the solution and stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the N-protected amino acid benzyl ester.

Protocol 3: Deprotection by Catalytic Hydrogenolysis

This protocol describes the removal of a benzyl ester protecting group using hydrogen gas and a palladium catalyst.[1]

Materials:

  • Benzyl ester-protected amino acid or peptide

  • 10% Palladium on carbon (Pd/C) (10-20% by weight of the substrate)

  • Methanol or Ethanol

  • Hydrogen gas supply (e.g., balloon)

  • Celite®

Procedure:

  • Dissolve the benzyl ester-protected substrate in methanol or ethanol in a round-bottom flask.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected product.

Mandatory Visualizations

Reaction Mechanisms and Workflows

Protection_Mechanism cluster_fischer Fischer-Speier Esterification AA R-CH(NH2)-COOH Amino Acid Protonated_AA R-CH(NH2)-C(OH)2+ Protonated Carboxylic Acid AA->Protonated_AA Protonation BnOH C6H5CH2OH Benzyl Alcohol Intermediate1 Tetrahedral Intermediate BnOH->Intermediate1 H H+ (cat.) p-TsOH Protonated_AA->Intermediate1 + Benzyl Alcohol Protected_AA R-CH(NH2)-COOCH2C6H5 Benzyl Ester Intermediate1->Protected_AA - H2O, -H+ Water H2O Intermediate1->Water

Caption: Mechanism of Fischer-Speier Esterification.

Deprotection_Mechanism cluster_hydrogenolysis Catalytic Hydrogenolysis Protected_AA R-CH(NH2)-COOCH2C6H5 Benzyl Ester Deprotected_AA R-CH(NH2)-COOH Carboxylic Acid Protected_AA->Deprotected_AA Cleavage of C-O bond Toluene C6H5CH3 Toluene Protected_AA->Toluene H2_PdC H2, Pd/C H2_PdC->Deprotected_AA

Caption: Mechanism of Catalytic Hydrogenolysis.

Boc_Bzl_SPPS_Workflow Start Resin-Bound Amino Acid (C-terminus) Deprotection Nα-Boc Deprotection (TFA in DCM) Start->Deprotection Neutralization Neutralization (e.g., DIPEA) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA-OH, Coupling Reagent) Neutralization->Coupling Wash Washing (DMF, DCM) Coupling->Wash Repeat Repeat Cycle for Next Amino Acid Wash->Repeat n-1 cycles Final_Cleavage Final Cleavage and Deprotection (HF or TFMSA) Wash->Final_Cleavage After n cycles Repeat->Deprotection Peptide Purified Peptide Final_Cleavage->Peptide

Caption: Boc/Bzl Solid-Phase Peptide Synthesis Workflow.

Conclusion

The benzyl ester is a cornerstone protecting group in the synthesis of peptides and other complex organic molecules. Its stability under a range of conditions, coupled with its selective removal through catalytic hydrogenolysis or strong acid cleavage, makes it an invaluable tool for researchers. A thorough understanding of the principles of its application, as detailed in this guide, is crucial for the successful design and execution of multi-step synthetic strategies in both academic research and industrial drug development.

References

An In-depth Technical Guide to the Solubility of Cbz-L-Tyrosine Benzyl Ester in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of Cbz-L-Tyrosine Benzyl Ester

PropertyValueReference
Chemical Formula C24H23NO5[1][2]
Molecular Weight 405.45 g/mol [1]
Appearance White to off-white powder[1]
Melting Point 115-120 °C[1]
CAS Number 5513-40-6[1][2]

Solubility in Organic Solvents: A Qualitative Overview

Extensive searches of scientific databases and chemical supplier information did not yield specific quantitative solubility data (e.g., in g/L or mg/mL) for this compound in various organic solvents. However, based on the known solubility of other Cbz-protected and benzyl-esterified amino acids, a qualitative assessment can be made. The presence of two bulky, aromatic protecting groups significantly reduces aqueous solubility and promotes solubility in organic solvents.

The following table provides an expected qualitative solubility profile for this compound. These estimations are derived from data for similar compounds and general principles of solubility for protected amino acids.

SolventChemical ClassExpected SolubilityRationale
Dimethyl Sulfoxide (DMSO) Polar AproticSolubleHigh polarity and hydrogen bond accepting capability can solvate the peptide backbone and the hydroxyl group, while the nonpolar regions interact with the protecting groups.
N,N-Dimethylformamide (DMF) Polar AproticSolubleSimilar to DMSO, its polar aprotic nature is effective at dissolving protected amino acids. A product data sheet for this compound indicates an optical rotation measurement in DMF, implying solubility.[1]
Methanol Polar ProticLikely SolubleThe alcohol group can interact with the polar parts of the molecule.
Ethanol Polar ProticLikely SolubleSimilar to methanol, but its slightly lower polarity might influence solubility.
Ethyl Acetate Moderately PolarLikely SolubleOften used as a solvent for reactions and crystallizations involving protected amino acids.[3]
Chloroform NonpolarLikely SolubleThe nonpolar nature can effectively solvate the large hydrophobic protecting groups.
Dichloromethane (DCM) NonpolarLikely SolubleCommonly used in peptide synthesis and is a good solvent for many protected amino acids.
Acetone Polar AproticLikely SolubleIts intermediate polarity can be suitable for dissolving compounds with both polar and nonpolar functionalities.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, direct experimental determination is necessary. The following is a detailed methodology for a standard gravimetric method, which is a reliable technique for quantifying the solubility of solid compounds in various solvents.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance (readable to at least 0.1 mg)

  • Centrifuge

  • Micropipettes

  • Syringe filters (0.22 µm, solvent-compatible)

  • Drying oven or vacuum desiccator

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.

    • Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). The solution should remain in contact with an excess of the solid solute.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and let them stand to allow the undissolved solid to settle.

    • To ensure complete removal of solid particles, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes.

  • Sample Collection and Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a micropipette. To avoid disturbing the sediment, it is advisable to filter the supernatant through a 0.22 µm syringe filter.

    • Transfer the collected supernatant to a pre-weighed, dry vial.

  • Solvent Evaporation and Mass Determination:

    • Evaporate the solvent from the vial containing the supernatant. This can be achieved by gentle heating in a drying oven (ensure the temperature is well below the compound's decomposition point) or by using a vacuum desiccator.

    • Once the solvent is completely removed and the vial has cooled to room temperature, weigh the vial containing the dried solute.

  • Calculation of Solubility:

    • The solubility (S) is calculated using the following formula:

      S (g/L) = (Mass of vial with dried solute - Mass of empty vial) / Volume of supernatant collected (in L)

Workflow for Solubility Determination

Caption: Gravimetric method for solubility determination.

Logical Relationship in Solubility

The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent. The following diagram illustrates the key factors influencing its solubility.

G Factors Influencing Solubility of this compound cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_solubility Solubility Outcome solute_hydrophobic Hydrophobic Groups (Cbz and Benzyl Ester) solvent_polarity Polarity (Polar vs. Nonpolar) solute_hydrophobic->solvent_polarity Favors interaction with nonpolar solvents solute_polar Polar Groups (Amide, Ester, Hydroxyl) solute_polar->solvent_polarity Favors interaction with polar solvents solvent_hbond Hydrogen Bonding Capacity (Donor/Acceptor) solute_polar->solvent_hbond Participates in hydrogen bonding high_solubility High Solubility solvent_polarity->high_solubility Good match with solute properties low_solubility Low Solubility solvent_polarity->low_solubility Mismatch with solute properties solvent_hbond->high_solubility Enhances solvation of polar groups

References

stability of Cbz-L-Tyrosine benzyl ester under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stability of Cbz-L-Tyrosine Benzyl Ester Under Acidic Conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of N-Carbobenzyloxy-L-tyrosine benzyl ester (this compound) under acidic conditions. This information is critical for its application in peptide synthesis and other areas of drug development, where the selective removal of protecting groups is a key step.

Introduction to this compound

This compound is a derivative of the amino acid L-tyrosine where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group, and the carboxylic acid is protected as a benzyl ester. This dual protection strategy is employed to prevent unwanted side reactions during peptide synthesis and other chemical transformations. The stability of these protecting groups under various conditions, particularly acidic media, is a crucial factor in synthetic planning.

General Stability under Acidic Conditions

The Cbz and benzyl ester protecting groups exhibit moderate stability in acidic conditions. While they are generally resistant to mild acids, they can be cleaved by strong acidic reagents. This "quasi-orthogonality" allows for the selective removal of other acid-labile protecting groups, such as the tert-butoxycarbonyl (Boc) group, in the presence of Cbz and benzyl esters, although some cleavage of the latter may occur with prolonged exposure to acidic conditions.[1]

The rate of cleavage is dependent on the strength of the acid, the reaction temperature, and the duration of exposure. Strong acids like hydrogen bromide (HBr) in acetic acid are commonly used for the efficient removal of both Cbz and benzyl ester groups.[1]

Quantitative Data on Acidic Stability

Protecting GroupReagent for CleavageTypical ConditionsStability Profile
Cbz (Benzyloxycarbonyl) HBr in Acetic Acid33% HBr/AcOH, Room Temperature, 1-2 hoursCleaved by strong acids. Generally stable to milder acids like TFA used for Boc deprotection.
Trifluoroacetic Acid (TFA)Neat or in DCM, Room Temperature, 1-4 hoursSlower cleavage compared to HBr/AcOH.
Lewis Acids (e.g., AlCl₃)AlCl₃ in an organic solventEffective for deprotection under non-hydrogenolytic conditions.
Benzyl Ester HBr in Acetic Acid33% HBr/AcOH, Room Temperature, 1-2 hoursCleaved by strong acids.
Trifluoroacetic Acid (TFA)Neat or in DCM, Room Temperature, 1-6 hoursGenerally stable but can undergo slow cleavage with prolonged exposure.

Degradation Pathway under Acidic Conditions

The primary degradation pathway for this compound under acidic conditions is the cleavage of the Cbz group and the benzyl ester, leading to the formation of L-tyrosine, toluene, carbon dioxide, and benzyl alcohol.

This compound This compound L-Tyrosine L-Tyrosine This compound->L-Tyrosine Acidic Hydrolysis Toluene Toluene This compound->Toluene Cbz Cleavage Carbon Dioxide Carbon Dioxide This compound->Carbon Dioxide Cbz Cleavage Benzyl Alcohol Benzyl Alcohol This compound->Benzyl Alcohol Benzyl Ester Cleavage

Caption: Acid-catalyzed degradation of this compound.

Experimental Protocols

General Workflow for Stability Testing

A general workflow for assessing the stability of this compound under specific acidic conditions is outlined below. This typically involves exposing the compound to the acid and monitoring its degradation over time using a suitable analytical technique like High-Performance Liquid Chromatography (HPLC).

cluster_prep Sample Preparation cluster_reaction Acidic Treatment cluster_analysis Analysis Dissolve this compound in a suitable solvent Dissolve this compound in a suitable solvent Add acidic reagent (e.g., TFA, HBr/AcOH) Add acidic reagent (e.g., TFA, HBr/AcOH) Dissolve this compound in a suitable solvent->Add acidic reagent (e.g., TFA, HBr/AcOH) Incubate at a controlled temperature Incubate at a controlled temperature Add acidic reagent (e.g., TFA, HBr/AcOH)->Incubate at a controlled temperature Take aliquots at different time points Take aliquots at different time points Incubate at a controlled temperature->Take aliquots at different time points Quench the reaction in the aliquots Quench the reaction in the aliquots Take aliquots at different time points->Quench the reaction in the aliquots Analyze by HPLC to quantify the remaining starting material and any degradation products Analyze by HPLC to quantify the remaining starting material and any degradation products Quench the reaction in the aliquots->Analyze by HPLC to quantify the remaining starting material and any degradation products

Caption: Experimental workflow for stability testing.

Protocol for Acidic Cleavage using HBr in Acetic Acid

This protocol describes a common method for the complete deprotection of both the Cbz and benzyl ester groups.

Materials:

  • This compound

  • 33% (w/w) Hydrogen bromide in acetic acid (HBr/AcOH)

  • Anhydrous diethyl ether

  • Suitable reaction vessel and magnetic stirrer

Procedure:

  • Dissolve this compound in a minimal amount of 33% HBr in acetic acid at room temperature.

  • Stir the solution at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Upon completion (typically 1-2 hours), precipitate the product by adding the reaction mixture to a large volume of cold, anhydrous diethyl ether.

  • Collect the precipitate by filtration, wash thoroughly with diethyl ether to remove any residual acid and by-products.

  • Dry the product under vacuum to yield L-tyrosine hydrobromide.

Protocol for Monitoring Stability by HPLC

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Gradient Program: A typical gradient would be a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes, followed by a wash and re-equilibration step.

Detection: UV detection at 220 nm and 280 nm (due to the aromatic rings in the molecule).

Sample Preparation for Analysis:

  • Take an aliquot from the reaction mixture at a specific time point.

  • Quench the reaction by diluting the aliquot in a suitable buffer or mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.

Signaling Pathways and Logical Relationships

The deprotection of this compound under acidic conditions follows a logical sequence of protonation and subsequent cleavage of the protecting groups.

Start Start Protonation of Carbonyl Oxygen (Cbz) Protonation of Carbonyl Oxygen (Cbz) Start->Protonation of Carbonyl Oxygen (Cbz) Protonation of Carbonyl Oxygen (Benzyl Ester) Protonation of Carbonyl Oxygen (Benzyl Ester) Start->Protonation of Carbonyl Oxygen (Benzyl Ester) Nucleophilic Attack by Counter-ion Nucleophilic Attack by Counter-ion Protonation of Carbonyl Oxygen (Cbz)->Nucleophilic Attack by Counter-ion Protonation of Carbonyl Oxygen (Benzyl Ester)->Nucleophilic Attack by Counter-ion Cleavage of Cbz Group Cleavage of Cbz Group Nucleophilic Attack by Counter-ion->Cleavage of Cbz Group Cleavage of Benzyl Ester Cleavage of Benzyl Ester Nucleophilic Attack by Counter-ion->Cleavage of Benzyl Ester Release of L-Tyrosine Release of L-Tyrosine Cleavage of Cbz Group->Release of L-Tyrosine Cleavage of Benzyl Ester->Release of L-Tyrosine

Caption: Logical pathway of acid-catalyzed deprotection.

Conclusion

The stability of this compound is highly dependent on the acidic conditions employed. While relatively stable to mild acids, allowing for the selective removal of more labile protecting groups, it is readily cleaved by strong acids. A thorough understanding of the reaction kinetics and the selection of appropriate deprotection and analytical methods are essential for the successful use of this important building block in research and development. The provided protocols and workflows serve as a guide for researchers to assess the stability and perform the deprotection of this compound in a controlled and efficient manner.

References

A Technical Guide to Cbz-L-Tyrosine Benzyl Ester in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of N-α-Carbobenzyloxy-L-tyrosine benzyl ester (Cbz-L-Tyrosine-OBzl), a critical building block in the field of peptide chemistry. This document outlines its fundamental properties, detailed synthesis and application protocols, and its strategic role in the construction of complex peptide structures.

Core Properties of Cbz-L-Tyrosine Benzyl Ester

This compound is a derivative of the amino acid L-tyrosine where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group, and the carboxylic acid is protected as a benzyl ester (Bzl or OBzl). This dual protection strategy is instrumental in preventing unwanted side reactions during peptide synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₂₄H₂₃NO₅[1][2][3][4]
Molecular Weight 405.44 g/mol [1][2][3][4][5]
Appearance White to off-white powder[2]
Melting Point 115-120 °C[2]
CAS Number 5513-40-6[1][2]
Purity ≥ 99% (HPLC)[2]
Optical Rotation [α]²⁰_D = -25 ± 2º (c=1 in DMF)[2]
Storage Conditions 0-8 °C[2]

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound involves the protection of both the amino and carboxyl groups of L-tyrosine.

Experimental Protocol: Synthesis of this compound

Materials:

  • L-Tyrosine

  • Benzyl alcohol

  • Thionyl chloride or p-toluenesulfonic acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Esterification of L-Tyrosine to form L-Tyrosine Benzyl Ester:

    • Suspend L-Tyrosine in benzyl alcohol.

    • Cool the mixture in an ice bath and slowly add thionyl chloride (or a catalytic amount of p-toluenesulfonic acid).

    • Allow the reaction to warm to room temperature and then heat to facilitate the esterification. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the excess benzyl alcohol is removed under reduced pressure. The resulting crude L-Tyrosine benzyl ester is then purified, often by recrystallization.

  • N-protection with Benzyloxycarbonyl (Cbz) group:

    • Dissolve the purified L-Tyrosine benzyl ester in a suitable solvent such as dioxane and water.[6]

    • Cool the solution in an ice bath and add sodium carbonate to maintain basic conditions.[7]

    • Slowly add benzyl chloroformate (Cbz-Cl) dropwise while vigorously stirring the mixture. The pH should be carefully monitored and maintained in the basic range.[7]

    • After the addition is complete, allow the reaction to stir for several hours at room temperature.

    • Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.

    • The organic layer is washed with a dilute acid solution, followed by water and then brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield crude this compound.

    • The crude product is then purified by recrystallization to obtain a white to off-white solid.[7]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable reagent in solution-phase peptide synthesis and can also be adapted for use in solid-phase peptide synthesis (SPPS), particularly when specific protection strategies are required. The Cbz group is stable to the basic conditions used for Fmoc deprotection, making it a potentially orthogonal protecting group in certain synthetic designs.

Experimental Protocol: Peptide Coupling using this compound in SPPS

This protocol assumes the use of a resin with a free amino group for the coupling of the Cbz-protected tyrosine residue.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound

  • Coupling reagents: e.g., N,N'-Dicyclohexylcarbodiimide (DCC) and Hydroxybenzotriazole (HOBt) or HBTU/HATU with a base like N,N-Diisopropylethylamine (DIPEA).

  • Solvent: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Methanol

  • Piperidine solution (20% in DMF) for Fmoc deprotection (if applicable in the overall scheme)

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in the chosen solvent (e.g., DMF) for 30-60 minutes.

  • Activation of this compound: In a separate vessel, dissolve this compound (e.g., 3 equivalents relative to the resin loading) in DMF. Add the coupling reagents (e.g., DCC and HOBt, or HBTU and DIPEA) and allow the activation to proceed for a few minutes.

  • Coupling Reaction: Add the activated this compound solution to the swollen resin. Agitate the mixture at room temperature for a period of 2-4 hours, or until a completion test (e.g., Kaiser test) indicates the absence of free primary amines.

  • Washing: After the coupling is complete, filter the resin and wash it thoroughly with DMF, DCM, and methanol to remove any unreacted reagents and by-products.

  • Deprotection of the Cbz group (if required for further elongation): The Cbz group is typically removed via catalytic hydrogenolysis (e.g., H₂ gas with a Palladium-on-carbon catalyst).[8] This method is generally not compatible with standard SPPS and is more suited for solution-phase synthesis or after cleavage from the resin. For SPPS, if further elongation is needed, an orthogonal protecting group strategy would be employed.

Signaling Pathways and Experimental Workflows

Diagram 1: Chemical Structure of this compound

G cluster_tyrosine L-Tyrosine Backbone cluster_cbz Cbz Protecting Group cluster_benzyl Benzyl Ester Protecting Group alpha-C N N alpha-C->N C' C' alpha-C->C' Side_Chain Side Chain alpha-C->Side_Chain Cbz_C=O C=O N->Cbz_C=O Amide Bond Bzl_O O C'->Bzl_O Ester Bond Cbz_O O Cbz_C=O->Cbz_O Cbz_O_CH2 O-CH₂ Cbz_C=O->Cbz_O_CH2 Cbz_Ph Phenyl Cbz_O_CH2->Cbz_Ph Bzl_CH2 CH₂ Bzl_O->Bzl_CH2 Bzl_Ph Phenyl Bzl_CH2->Bzl_Ph

Caption: Structure of this compound.

Diagram 2: Workflow of this compound in Peptide Synthesis

G start Start with L-Tyrosine esterification Esterification (Benzyl Alcohol, Acid Catalyst) start->esterification tyr_bzl L-Tyrosine Benzyl Ester esterification->tyr_bzl n_protection N-Protection (Benzyl Chloroformate, Base) tyr_bzl->n_protection cbz_tyr_bzl This compound n_protection->cbz_tyr_bzl coupling Peptide Coupling (Activation & Reaction) cbz_tyr_bzl->coupling protected_peptide Protected Peptide Chain coupling->protected_peptide deprotection Deprotection (e.g., Hydrogenolysis) protected_peptide->deprotection final_peptide Final Peptide deprotection->final_peptide

Caption: Synthesis and application workflow.

This guide provides a foundational understanding of this compound for professionals in peptide chemistry. The provided protocols and diagrams serve as a starting point for its effective utilization in the synthesis of complex and therapeutically relevant peptides. Researchers should always adhere to standard laboratory safety practices when handling the chemicals mentioned.

References

Methodological & Application

Application Notes and Protocols for Solution-Phase Peptide Synthesis Utilizing Cbz-L-Tyrosine Benzyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of N-Carbobenzyloxy-L-Tyrosine benzyl ester (Cbz-L-Tyr(Bzl)-OBzl) in solution-phase peptide synthesis. This methodology, while traditional, offers distinct advantages for the synthesis of short peptides, allowing for the purification and characterization of intermediates at each step, ensuring high purity of the final product.

This document outlines the synthesis of a model dipeptide, Cbz-L-Alanyl-L-Tyrosine benzyl ester (Cbz-Ala-Tyr(Bzl)-OBzl), covering the key stages of coupling and purification. Additionally, protocols for the deprotection of the final peptide are provided, along with a discussion of potential side reactions and the biological relevance of peptides containing Alanine and Tyrosine.

Overview of Solution-Phase Peptide Synthesis

Solution-phase peptide synthesis involves the sequential coupling of amino acid derivatives in a homogenous reaction mixture. The core principle revolves around the selective protection and deprotection of the α-amino and α-carboxyl groups of the amino acids to ensure the formation of the desired peptide bond. Cbz-L-Tyrosine benzyl ester is a valuable building block in this approach, with the benzyloxycarbonyl (Cbz or Z) group protecting the α-amino group and the benzyl ester (OBzl) protecting the C-terminal carboxyl group. The phenolic hydroxyl group of the Tyrosine side chain is also protected with a benzyl group to prevent side reactions.

Quantitative Data Presentation

The following table summarizes representative quantitative data for the synthesis of the dipeptide Cbz-Ala-Tyr(Bzl)-OBzl and its subsequent deprotection. Yields and purity are dependent on specific reaction conditions and purification methods.

StepReactantsCoupling/Deprotection ReagentSolvent(s)Reaction Time (hours)Temperature (°C)Typical Yield (%)Typical Purity (%) (Post-Purification)
Dipeptide Coupling Cbz-L-Alanine, H-L-Tyr(Bzl)-OBzl·HClDCC, HOBt, NMMDichloromethane (DCM)12-240 to RT85-95>95
Deprotection (Hydrogenolysis) Cbz-Ala-Tyr(Bzl)-OBzlH₂, 10% Pd/CMethanol or Ethanol2-4RT>95>98

Experimental Protocols

Synthesis of Cbz-L-Alanyl-L-Tyrosine benzyl ester (Cbz-Ala-Tyr(Bzl)-OBzl)

This protocol describes the coupling of N-Cbz-L-Alanine with L-Tyrosine benzyl ester hydrochloride.

Materials:

  • N-Cbz-L-Alanine

  • L-Tyrosine benzyl ester hydrochloride (H-L-Tyr(Bzl)-OBzl·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • Preparation of L-Tyrosine benzyl ester free base: In a round-bottom flask, suspend L-Tyrosine benzyl ester hydrochloride (1.0 eq.) in anhydrous DCM. Cool the suspension to 0 °C in an ice bath. Add N-Methylmorpholine (NMM) (1.1 eq.) dropwise and stir the mixture for 30 minutes at 0 °C to obtain a solution of the free base.

  • Activation of Cbz-L-Alanine: In a separate flask, dissolve N-Cbz-L-Alanine (1.05 eq.) and HOBt (1.1 eq.) in anhydrous DCM under an inert atmosphere. Cool the solution to 0 °C.

  • Coupling Reaction: To the solution from step 2, add a solution of DCC (1.1 eq.) in DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form. Stir the mixture at 0 °C for 30 minutes.

  • Add the solution of L-Tyrosine benzyl ester free base from step 1 to the activated Cbz-L-Alanine mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight (12-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexane to yield Cbz-Ala-Tyr(Bzl)-OBzl as a white solid.

Deprotection of Cbz-Ala-Tyr(Bzl)-OBzl by Catalytic Hydrogenolysis

This protocol describes the simultaneous removal of the Cbz and benzyl ester protecting groups.

Materials:

  • Cbz-Ala-Tyr(Bzl)-OBzl

  • 10% Palladium on Carbon (Pd/C)

  • Methanol or Ethanol

  • Celite

Procedure:

  • Setup: In a round-bottom flask, dissolve the protected dipeptide (1.0 eq.) in methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide) to the solution. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. Monitor the reaction progress by TLC.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected dipeptide, L-Alanyl-L-Tyrosine (Ala-Tyr).

Potential Side Reactions

During peptide synthesis involving Tyrosine, the phenolic hydroxyl group is a potential site for side reactions if not properly protected.

  • O-acylation: The phenolate ion of an unprotected Tyrosine can be acylated by the activated carboxylic acid, leading to the formation of an ester linkage at the side chain.[1][2][3] Protection of the hydroxyl group, for instance with a benzyl group as in Cbz-L-Tyr(Bzl)-OBzl, effectively prevents this side reaction.[1][2][3]

  • Alkylation: During the final deprotection step, particularly if strong acids are used, the carbocations generated can alkylate the electron-rich aromatic ring of Tyrosine.[2] This is generally avoided when using catalytic hydrogenolysis for deprotection.

Visualization of Workflows and Pathways

Experimental Workflow for Dipeptide Synthesis

G Experimental Workflow for Dipeptide Synthesis cluster_coupling Peptide Coupling cluster_workup Work-up & Purification cluster_deprotection Deprotection start Start: Cbz-L-Alanine & H-L-Tyr(Bzl)-OBzl·HCl free_base Generate Free Base of Tyr-OBzl start->free_base activation Activate Cbz-L-Alanine with DCC/HOBt start->activation coupling Couple Activated Ala with Tyr-OBzl free_base->coupling activation->coupling filtration Filter DCU coupling->filtration extraction Aqueous Work-up (Acid/Base Washes) filtration->extraction drying Dry & Concentrate extraction->drying purification Recrystallization drying->purification hydrogenolysis Catalytic Hydrogenolysis (H₂, Pd/C) purification->hydrogenolysis final_product Final Product: L-Alanyl-L-Tyrosine hydrogenolysis->final_product G Simplified Melanogenesis Signaling Pathway cluster_pathway Melanin Synthesis cluster_regulation Cellular Regulation tyrosine L-Tyrosine dopa L-DOPA tyrosine->dopa Tyrosinase dopaquinone Dopaquinone dopa->dopaquinone Tyrosinase melanin Melanin dopaquinone->melanin Series of Reactions ala_tyr L-Alanyl-L-Tyrosine (uptake) ala_tyr->tyrosine Provides Substrate

References

Application Notes and Protocols for the Coupling of Cbz-L-Tyrosine Benzyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the coupling of N-α-Carbobenzoxy-L-tyrosine benzyl ester (Cbz-L-Tyrosine-OBn) with a generic amino acid ester (H-AA-OR). The protocols outlined below utilize common peptide coupling reagents and are designed to guide researchers in synthesizing dipeptides with high yield and purity.

Introduction

The formation of a peptide bond is a fundamental reaction in the synthesis of peptides and proteins. Cbz-L-Tyrosine benzyl ester is a key building block in peptide synthesis, offering protection of both the N-terminus (Cbz) and the C-terminus (benzyl ester), while the phenolic hydroxyl group of tyrosine remains available for further functionalization if desired.[1] The selection of an appropriate coupling reagent is critical for maximizing reaction efficiency, minimizing side reactions such as racemization, and simplifying purification.[2][3][4] This document provides a comparative overview of common coupling protocols using carbodiimide and uronium/aminium salt-based reagents.

Comparative Data of Coupling Reagents

The choice of coupling reagent significantly influences the reaction time, yield, and purity of the final peptide. Below is a summary of typical performance characteristics for various common coupling reagents.

Coupling ReagentAdditiveTypical Reaction Time (h)Typical Yield (%)Key AdvantagesKey Disadvantages
DCC HOBt4 - 1285 - 95Cost-effective, widely used.[5][6]Formation of insoluble dicyclohexylurea (DCU) byproduct complicates purification.[6]
EDC·HCl HOBt2 - 890 - 98Water-soluble carbodiimide and byproduct, simplifying workup.[5]Can be less effective for sterically hindered substrates without additives.[7]
HBTU DIPEA1 - 4>95High efficiency, fast reaction times.[3]Can be more expensive than carbodiimides.
HATU DIPEA1 - 2>97One of the most powerful coupling reagents, ideal for challenging couplings and minimizing racemization.[2]Higher cost compared to other reagents.

Experimental Protocols

The following are generalized protocols for the solution-phase coupling of this compound with an amino acid ester. For optimal results, all glassware should be flame-dried, and reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Materials
  • This compound

  • Amino acid ester hydrochloride (H-AA-OR·HCl)

  • Coupling Reagent (DCC, EDC·HCl, HBTU, or HATU)

  • Additive (HOBt)

  • Base (N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA))

  • Anhydrous Solvent (Dichloromethane (DCM) or Dimethylformamide (DMF))

  • 1N HCl solution

  • Saturated NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

Protocol 1: Coupling using EDC·HCl and HOBt

This method employs a water-soluble carbodiimide, which simplifies the removal of the urea byproduct during workup.[5]

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.

    • In a separate flask, neutralize the amino acid ester hydrochloride (1.1 eq) with NMM (1.1 eq) in anhydrous DCM or DMF.

  • Coupling Reaction:

    • Add the neutralized amino acid ester solution to the this compound solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture while stirring.

    • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-8 hours.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[8][9]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude peptide can be purified by column chromatography on silica gel or by recrystallization.[8][10]

Protocol 2: Coupling using HATU

HATU is a highly efficient uronium salt-based coupling reagent, particularly useful for sterically hindered amino acids and for minimizing racemization.[2]

  • Activation Step:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

    • Add DIPEA (2.0 eq) to the mixture and stir at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Coupling Reaction:

    • In a separate flask, dissolve the amino acid ester hydrochloride (1.1 eq) and DIPEA (1.1 eq) in anhydrous DMF.

    • Add the amino acid ester solution to the pre-activated this compound solution.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.

  • Work-up and Purification:

    • Follow the same work-up and purification procedure as described in Protocol 1.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical flow of the experimental protocols.

G cluster_materials Starting Materials cluster_reaction Coupling Reaction cluster_workup Work-up & Purification Cbz_Tyr_OBn Cbz-L-Tyrosine-OBn Activation Activation of Carboxyl Group Cbz_Tyr_OBn->Activation Amino_Acid_Ester Amino Acid Ester Coupling Peptide Bond Formation Amino_Acid_Ester->Coupling Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Coupling_Reagent->Activation Solvent Anhydrous Solvent (DCM or DMF) Activation->Coupling Washing Aqueous Washes (Acid, Base, Brine) Coupling->Washing Drying Drying & Concentration Washing->Drying Purification Purification (Chromatography/Recrystallization) Drying->Purification Final_Product Purified Dipeptide Purification->Final_Product

Caption: General workflow for the coupling of this compound.

G Cbz_Tyr_OH Cbz-Tyr-OBn Activated_Ester Activated Intermediate Cbz_Tyr_OH->Activated_Ester Activation Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Coupling_Reagent->Activated_Ester Dipeptide Cbz-Tyr-AA-OR Activated_Ester->Dipeptide Nucleophilic Attack Byproduct Byproduct (e.g., DCU, HOBt) Activated_Ester->Byproduct Amino_Ester H-AA-OR Amino_Ester->Dipeptide

Caption: Simplified signaling pathway of the peptide coupling reaction.

References

Application Notes and Protocols for the Deprotection of Cbz-L-Tyrosine Benzyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Cbz or Z) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide chemistry, due to its stability under a range of reaction conditions. Its removal, or deprotection, is a critical step in the synthesis of peptides and other complex molecules. Cbz-L-Tyrosine benzyl ester is a common intermediate where both the amine and carboxylic acid functionalities are protected. The selective or simultaneous removal of these protecting groups is essential for subsequent synthetic transformations.

This document provides detailed application notes and experimental protocols for the deprotection of the Cbz group from this compound, yielding either L-Tyrosine benzyl ester (selective deprotection) or L-Tyrosine (simultaneous deprotection). The methods covered include catalytic hydrogenation, transfer hydrogenation, and acid-mediated cleavage.

Deprotection Strategies

The choice of deprotection strategy depends on the desired outcome and the presence of other sensitive functional groups in the molecule.

  • Selective Cbz Deprotection: This approach aims to remove the Cbz group while leaving the benzyl ester intact, yielding L-Tyrosine benzyl ester. This is often desired when the carboxylic acid needs to remain protected for a subsequent coupling reaction. Milder catalytic hydrogenation conditions or specific catalysts can achieve this selectivity.

  • Simultaneous Cbz and Benzyl Ester Deprotection: In this strategy, both the Cbz and benzyl ester groups are removed in a single step to yield the free amino acid, L-Tyrosine. This is typically achieved through more forcing hydrogenolysis conditions or certain reagent combinations.

Data Presentation

The following table summarizes quantitative data for various methods of deprotecting this compound and related compounds.

MethodCatalyst/ReagentSolventTemp. (°C)Time (h)ProductYield (%)Citation(s)
Selective Deprotection
Catalytic Hydrogenation10% Pd/CEtOH:EtOAc (1:1)60N/AH-(OTBn)Tyr-OMe83[1]
Simultaneous Deprotection
Catalytic Hydrogenation10% Pd/CMethanolRT0.5-1L-Tyrosine~95[2]
Transfer Hydrogenation10% Pd/C, Formic AcidMethanolRT0.5-1L-Tyrosine~95[3]
In Situ Hydrogen Generation10% Pd-C, NaBH₄MethanolRT0.5p-amino benzoic acid**92[4]
Acid-Mediated CleavageHBr in Acetic Acid (33%)Acetic AcidRT1-2L-Tyrosine HydrobromideHigh***[5]

* Yields are representative for general Cbz and benzyl ester hydrogenolysis and may vary for the specific substrate. ** Data for a compound containing both a benzyl ester and an N-Cbz group. *** Yields are typically high but depend on the specific substrate and work-up procedure.

Experimental Protocols

Protocol 1: Selective Cbz Deprotection via Catalytic Hydrogenation

This protocol is adapted from a procedure for the selective deprotection of a Cbz group in the presence of a benzyl ether, which is chemically similar to a benzyl ester in terms of hydrogenolysis susceptibility.[1]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (EtOH)

  • Ethyl Acetate (EtOAc)

  • Continuous flow reactor (e.g., H-Cube®)

  • Celite®

Procedure:

  • Prepare a 0.1 M solution of this compound in a 1:1 mixture of ethanol and ethyl acetate.

  • Set up the continuous flow reactor with a 10% Pd/C catalyst cartridge.

  • Set the reaction temperature to 60°C and the hydrogen pressure as recommended by the instrument manufacturer.

  • Pump the substrate solution through the catalyst cartridge at a flow rate of 1 mL/min.

  • Collect the product solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Once the reaction is complete, evaporate the solvent under reduced pressure to obtain the crude L-Tyrosine benzyl ester.

  • If necessary, purify the product by column chromatography on silica gel.

Protocol 2: Simultaneous Deprotection via Catalytic Hydrogenolysis

This protocol describes the simultaneous removal of both the Cbz and benzyl ester groups.[2]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve this compound (1.0 equivalent) in methanol in a round-bottom flask.

  • Carefully add 10% Pd/C (5-10 mol%).

  • Secure the flask to a hydrogenation apparatus or equip it with a hydrogen-filled balloon.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, carefully filter the mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; keep it wet during handling.

  • Concentrate the filtrate under reduced pressure to yield L-Tyrosine.

Protocol 3: Simultaneous Deprotection via Transfer Hydrogenation

This method avoids the need for a hydrogen gas cylinder by using a hydrogen donor.[3]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Formic Acid

  • Methanol

  • Celite®

Procedure:

  • Dissolve this compound in methanol.

  • Carefully add 10% Pd/C to the solution.

  • To the stirred suspension, add formic acid (2-5 equivalents).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain L-Tyrosine.

Protocol 4: Simultaneous Deprotection via Acid-Mediated Cleavage

This method is suitable for substrates that are sensitive to catalytic hydrogenation.[5]

Materials:

  • This compound

  • 33% Hydrogen Bromide in Acetic Acid (HBr/AcOH)

  • Anhydrous Diethyl Ether

Procedure:

  • Dissolve the this compound in 33% HBr in acetic acid at room temperature.

  • Stir the solution for 1-2 hours, monitoring the reaction by TLC.

  • Upon completion, add anhydrous diethyl ether to the reaction mixture to precipitate the L-Tyrosine hydrobromide salt.

  • Isolate the precipitate by filtration.

  • Wash the solid with diethyl ether and dry under vacuum.

Mandatory Visualization

Deprotection_Workflows cluster_selective Selective Cbz Deprotection cluster_simultaneous Simultaneous Deprotection start_selective Cbz-L-Tyrosine benzyl ester reagents_selective H₂, 10% Pd/C EtOH:EtOAc (1:1), 60°C start_selective->reagents_selective product_selective L-Tyrosine benzyl ester reagents_selective->product_selective Yield: 83% start_simultaneous Cbz-L-Tyrosine benzyl ester reagents_simultaneous H₂, 10% Pd/C, MeOH, RT or 10% Pd/C, HCOOH, MeOH, RT or HBr/AcOH, RT start_simultaneous->reagents_simultaneous product_simultaneous L-Tyrosine reagents_simultaneous->product_simultaneous High Yield

Caption: Deprotection workflows for this compound.

Experimental_Workflow cluster_reaction Reaction Setup cluster_conditions Reaction Conditions cluster_workup Work-up start Dissolve Cbz-L-Tyrosine benzyl ester in solvent add_reagents Add Catalyst/Reagent (e.g., Pd/C or HBr/AcOH) start->add_reagents run_reaction Stir under appropriate conditions (H₂, temp.) add_reagents->run_reaction monitor Monitor reaction by TLC/LC-MS run_reaction->monitor filtration Filter to remove catalyst (if applicable) monitor->filtration extraction Precipitate/Extract product filtration->extraction purification Concentrate and Purify extraction->purification product Isolated Product (L-Tyrosine benzyl ester or L-Tyrosine) purification->product

Caption: General experimental workflow for Cbz deprotection.

References

Application Notes and Protocols for the Removal of Benzyl Ester from Cbz-L-Tyrosine Benzyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the common methodologies for the deprotection of the benzyl ester group from N-benzyloxycarbonyl (Cbz)-L-Tyrosine benzyl ester to yield Cbz-L-Tyrosine. The selection of the appropriate deprotection method is critical to ensure high yield and purity of the final product, while minimizing side reactions. This document details protocols for catalytic hydrogenation, acid-catalyzed cleavage, and saponification, along with a comparative analysis of these techniques.

Introduction

Cbz-L-Tyrosine benzyl ester is a common intermediate in peptide synthesis and medicinal chemistry. The benzyl ester serves as a protecting group for the carboxylic acid functionality. Its removal is a crucial step to enable further transformations, such as peptide coupling at the C-terminus. The choice of the deprotection strategy depends on the overall synthetic route and the presence of other protecting groups in the molecule. The Cbz group protecting the amine and the benzyl ester are often removed simultaneously due to their similar lability under certain conditions.

Comparative Data of Deprotection Methods

The following table summarizes the typical reaction conditions, yields, and key considerations for the most common methods used for the removal of the benzyl ester from this compound.

MethodReagents & ConditionsTypical Reaction TimeTypical Yield (%)AdvantagesDisadvantages
Catalytic Hydrogenolysis H₂, 10% Pd/C, Methanol or Ethanol, Room Temperature, Atmospheric Pressure1-4 hours>95Clean reaction with volatile byproducts (toluene). High yielding.Requires specialized hydrogenation equipment. Catalyst can be pyrophoric. May not be suitable for sulfur-containing compounds.
Catalytic Transfer Hydrogenation Ammonium formate, 10% Pd/C, Methanol, Reflux30 min - 2 hours>95Avoids the use of gaseous hydrogen, making it experimentally simpler.Requires higher temperatures (reflux). Removal of excess ammonium formate can be tedious.
Acid-Catalyzed Cleavage 33% HBr in Acetic Acid, Room Temperature1-2 hours>90Effective for substrates sensitive to hydrogenation.Harsh acidic conditions can lead to side reactions, such as C-alkylation of the tyrosine ring. Corrosive and requires careful handling.
Acid-Catalyzed Cleavage Trifluoroacetic acid (TFA), Dichloromethane (DCM), Room Temperature1-6 hours>90Milder than HBr/Acetic Acid. Metal-free.Can also cause C-alkylation of the tyrosine ring. Requires use of scavengers to prevent side reactions. TFA is corrosive and volatile.
Saponification 1M NaOH or LiOH, THF/Water or Methanol/Water, Room Temperature to Reflux1-12 hoursVariableUseful when hydrogenation and strong acids are not tolerated.Risk of racemization, especially at elevated temperatures. The phenolic hydroxyl group of tyrosine may be deprotonated. Work-up can be complex.

Experimental Protocols

Method 1: Catalytic Hydrogenolysis

This protocol describes the simultaneous removal of the benzyl ester and the Cbz group via catalytic hydrogenation using hydrogen gas.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol or ethanol (10-20 mL per gram of substrate).

  • Carefully add 10% Pd/C (10-20% by weight of the substrate) to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

  • Maintain a positive pressure of hydrogen (e.g., with a hydrogen-filled balloon) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected L-Tyrosine.

Purification: The crude L-Tyrosine can be purified by recrystallization from water or an alcohol/water mixture.[1]

Method 2: Catalytic Transfer Hydrogenation

This method provides a convenient alternative to using hydrogen gas, employing ammonium formate as a hydrogen donor.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

  • Methanol, anhydrous

  • Celite®

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of substrate).

  • Carefully add 10% Pd/C (10-20% by weight of the substrate).

  • To the stirred suspension, add ammonium formate (5.0 eq) in one portion.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filter cake with a small amount of methanol.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or by dissolving in water and lyophilizing to remove excess ammonium formate.

Method 3: Acid-Catalyzed Cleavage with HBr in Acetic Acid

This protocol is suitable for substrates that are sensitive to hydrogenation.[2]

Materials:

  • This compound

  • 33% Hydrogen bromide in acetic acid

  • Anhydrous diethyl ether

Procedure:

  • Dissolve this compound in a minimal amount of glacial acetic acid.

  • Cool the solution in an ice bath and add 33% HBr in acetic acid (5-10 equivalents).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold, anhydrous diethyl ether.

  • Collect the precipitate by filtration, wash thoroughly with diethyl ether, and dry under vacuum.

Note on Side Reactions: Acid-catalyzed cleavage can lead to the formation of 3-benzyltyrosine as a byproduct due to the migration of the benzyl group to the aromatic ring of tyrosine.[3]

Method 4: Saponification

This method utilizes a base to hydrolyze the benzyl ester.

Materials:

  • This compound

  • 1M Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) solution

  • Tetrahydrofuran (THF) or Methanol

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve this compound in a mixture of THF and water (e.g., 3:1) or methanol and water.

  • Add an excess of 1M NaOH or LiOH solution (e.g., 2-5 equivalents).

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to 0°C and acidify with 1M HCl to a pH of approximately 2-3.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Cbz-L-Tyrosine.

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_products Products Start Cbz-L-Tyrosine benzyl ester Hydrogenolysis Catalytic Hydrogenolysis Start->Hydrogenolysis Transfer_Hydrogenation Catalytic Transfer Hydrogenation Start->Transfer_Hydrogenation Acid_Cleavage Acid-Catalyzed Cleavage Start->Acid_Cleavage Saponification Saponification Start->Saponification Product_Tyr L-Tyrosine Hydrogenolysis->Product_Tyr Transfer_Hydrogenation->Product_Tyr Acid_Cleavage->Product_Tyr Product_Cbz_Tyr Cbz-L-Tyrosine Saponification->Product_Cbz_Tyr

Caption: General workflow for the deprotection of this compound.

Catalytic_Hydrogenation_Workflow cluster_H2_source Hydrogen Source A Dissolve Cbz-L-Tyrosine benzyl ester in Solvent B Add 10% Pd/C Catalyst A->B C Introduce Hydrogen Source B->C D Stir at Room Temperature (or Reflux for Transfer) C->D H2_gas H₂ Gas C->H2_gas Transfer Ammonium Formate C->Transfer E Monitor by TLC D->E F Filter to Remove Catalyst E->F Reaction Complete G Concentrate Filtrate F->G H Purify Product G->H

Caption: Experimental workflow for catalytic hydrogenation methods.

References

Application Notes and Protocols: Cbz-L-Tyrosine Benzyl Ester as a Versatile Building Block for Bioactive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbz-L-Tyrosine benzyl ester is a valuable derivative of the amino acid L-tyrosine, strategically modified with protecting groups to facilitate its use in peptide synthesis. The benzyloxycarbonyl (Cbz or Z) group on the amine and the benzyl ester on the carboxyl group allow for controlled, stepwise assembly of peptide chains, preventing unwanted side reactions. This protected amino acid is a crucial building block for the synthesis of a wide range of bioactive peptides, including opioid receptor modulators like enkephalin analogs. The tyrosine residue itself is often critical for the biological activity of these peptides, playing a key role in receptor binding and signal transduction.

These application notes provide a comprehensive overview of the use of this compound in the solid-phase peptide synthesis (SPPS) of bioactive peptides, with a focus on enkephalin analogs. Detailed protocols for synthesis, purification, and characterization are provided, along with data on the biological activity of a representative peptide and a diagram of the relevant signaling pathway.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C24H23NO5
Molecular Weight 405.45 g/mol
Appearance White to off-white powder
Melting Point 115-120 °C
Purity (HPLC) ≥ 99%
Optical Rotation [α]²⁰/D = -25 ± 2º (c=1 in DMF)
CAS Number 5513-40-6
Table 2: Representative Bioactivity of a Tyrosine-Modified Enkephalin Analog
CompoundReceptorIC50 (nM)Selectivity Ratio (µ/δ)
[2'-MeTyr1]DPDPE δ-opioid0.891310
µ-opioid1165

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Leu-Enkephalin Analog (Tyr-Gly-Gly-Phe-Leu)

This protocol outlines the manual synthesis of a Leu-enkephalin analog using Fmoc chemistry on a Rink Amide resin. This compound can be incorporated as the first amino acid, followed by subsequent coupling of Fmoc-protected amino acids.

1. Resin Preparation:

  • Swell 100 mg of Rink Amide resin (substitution level ~0.5 mmol/g) in dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.

  • Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes).

  • Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and DMF (3 times).

2. First Amino Acid Coupling (this compound):

  • Dissolve this compound (4 equivalents relative to resin loading) in DMF.

  • Add a coupling reagent such as HBTU (4 eq.) and a base like N,N-diisopropylethylamine (DIEA) (8 eq.).

  • Add the activated amino acid solution to the resin and shake for 2-4 hours at room temperature.

  • Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling.

  • Wash the resin with DMF (5 times) and DCM (3 times).

3. Subsequent Amino Acid Couplings (Fmoc-Gly, Fmoc-Gly, Fmoc-Phe, Fmoc-Leu):

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group from the previously coupled amino acid.

  • Washing: Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Coupling: Dissolve the next Fmoc-protected amino acid (4 eq.) in DMF with HBTU (4 eq.) and DIEA (8 eq.). Add to the resin and shake for 1-2 hours.

  • Monitoring and Washing: Perform a Kaiser test and wash the resin as described above.

  • Repeat these deprotection, washing, and coupling steps for each subsequent amino acid in the sequence (Gly, Gly, Phe, Leu).

4. Cleavage and Deprotection:

  • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5).

  • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

  • Dry the crude peptide pellet under vacuum.

Protocol 2: Peptide Purification and Characterization

1. Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

  • Inject the solution onto a C18 RP-HPLC column.

  • Elute the peptide using a linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient is 5% to 65% acetonitrile over 30 minutes.

  • Monitor the elution profile at 220 nm and 280 nm (for the tyrosine residue).

  • Collect fractions corresponding to the major peptide peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

2. Characterization by Mass Spectrometry:

  • Confirm the identity of the purified peptide by determining its molecular weight using Mass Spectrometry (e.g., ESI-MS or MALDI-TOF). The observed mass should correspond to the calculated mass of the target peptide.

Mandatory Visualization

Below are diagrams illustrating key workflows and pathways related to the synthesis and action of bioactive peptides containing this compound.

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_purification Purification & Characterization Resin Rink Amide Resin Coupling1 Couple Cbz-L-Tyrosine benzyl ester Resin->Coupling1 Deprotection Fmoc Deprotection (Piperidine) Coupling1->Deprotection Coupling2 Couple Fmoc-AA Deprotection->Coupling2 Repeat Repeat for each Amino Acid Coupling2->Repeat Repeat->Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Repeat->Cleavage Crude Crude Peptide Cleavage->Crude HPLC RP-HPLC Purification Crude->HPLC Pure Pure Peptide HPLC->Pure MS Mass Spectrometry (Verification) Pure->MS

Workflow for Bioactive Peptide Synthesis and Purification.

opioid_signaling cluster_receptor Opioid Receptor Activation cluster_downstream Downstream Signaling Peptide Enkephalin Analog (e.g., containing Tyr derivative) Receptor Opioid Receptor (GPCR) Peptide->Receptor Binds G_protein G-protein (Gi/o) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (α subunit) Ca_channel Voltage-gated Ca2+ Channels G_protein->Ca_channel Inhibits (βγ subunit) K_channel Inwardly Rectifying K+ Channels G_protein->K_channel Activates (βγ subunit) cAMP cAMP AC->cAMP Decreases production Ca_influx Decreased Ca2+ Influx Ca_channel->Ca_influx Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Neurotransmitter Reduced Neurotransmitter Release Ca_influx->Neurotransmitter Hyperpolarization->Neurotransmitter Analgesia Analgesia Neurotransmitter->Analgesia

Opioid Receptor Signaling Pathway.

References

Application Notes and Protocols: The Utility of Cbz-L-Tyrosine Benzyl Ester in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-Carbobenzoxy-L-tyrosine benzyl ester (Cbz-L-Tyrosine benzyl ester) is a pivotal building block in medicinal chemistry and drug discovery. Its dual-protected structure, with the amine group shielded by a carbobenzyloxy (Cbz) group and the carboxylic acid protected as a benzyl ester, makes it an ideal starting material for the synthesis of peptides and peptidomimetics. This application note provides detailed protocols for the use of this compound in the synthesis of a model dipeptide, methodologies for its deprotection, and explores its application in the context of developing inhibitors for critical signaling pathways, such as the STAT3 pathway, which is implicated in various cancers.

Introduction

This compound serves as a versatile scaffold for introducing the tyrosine residue into more complex molecules. Tyrosine's phenolic side chain is of particular interest as it can be post-translationally modified (e.g., phosphorylation) and plays a crucial role in various biological recognition and signaling events. Consequently, peptides and small molecules containing tyrosine or its analogs are frequently explored as potential therapeutic agents, including enzyme inhibitors and modulators of protein-protein interactions.[1]

Key Applications:

  • Peptide Synthesis: A fundamental component in the solution-phase synthesis of peptides, allowing for the controlled, stepwise addition of amino acids.[1]

  • Prodrug Development: Utilized in the creation of prodrugs to enhance the bioavailability of active pharmaceutical ingredients.[1]

  • Bioconjugation: Employed in attaching biomolecules for targeted drug delivery.[1]

  • Neuroscience Research: Its structural similarity to tyrosine makes it valuable in studies related to neurotransmitter functions.[1]

Experimental Protocols

Solution-Phase Synthesis of a Dipeptide: Cbz-L-Tyrosyl-Glycine Benzyl Ester

This protocol describes the coupling of this compound with glycine methyl ester using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents. HOBt is included to suppress racemization.

Materials:

  • This compound

  • Glycine methyl ester hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N-Methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hexane

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Neutralization of Glycine Methyl Ester:

    • Suspend glycine methyl ester hydrochloride (1.0 eq) in anhydrous DCM.

    • Cool the mixture to 0°C in an ice bath.

    • Add TEA or NMM (1.0 eq) dropwise while stirring.

    • Stir for 30 minutes at 0°C to obtain the free base.

  • Activation of this compound:

    • In a separate flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM and cool to 0°C.

  • Coupling Reaction:

    • To the solution from step 2, add a solution of DCC (1.1 eq) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form.

    • Stir for 15 minutes at 0°C.

    • Add the neutralized glycine methyl ester solution from step 1 to this mixture.

    • Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

    • Combine the filtrate and washes and transfer to a separatory funnel.

    • Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from ethyl acetate/hexane to yield the dipeptide, Cbz-L-Tyrosyl-glycine benzyl ester, as a white solid.

Workflow for Dipeptide Synthesis:

G cluster_reagents Reagents cluster_process Process Cbz_Tyr_OBzl Cbz-L-Tyrosine benzyl ester Activation 2. Activate Cbz-Tyr-OBzl with DCC/HOBt (0°C) Cbz_Tyr_OBzl->Activation Gly_OMe Glycine methyl ester hydrochloride Neutralization 1. Neutralize Gly-OMe (0°C, 30 min) Gly_OMe->Neutralization DCC_HOBt DCC / HOBt DCC_HOBt->Activation Base TEA or NMM Base->Neutralization Solvent Anhydrous DCM Solvent->Neutralization Solvent->Activation Coupling 3. Coupling Reaction (0°C to RT, overnight) Neutralization->Coupling Activation->Coupling Workup 4. Work-up (Filtration, Washes) Coupling->Workup Purification 5. Purification (Recrystallization) Workup->Purification Product Cbz-Tyr-Gly-OBzl (Dipeptide) Purification->Product

Workflow for the synthesis of Cbz-L-Tyrosyl-glycine benzyl ester.
Deprotection of Dipeptide by Catalytic Transfer Hydrogenation

This protocol describes the simultaneous removal of the N-terminal Cbz group and the C-terminal benzyl ester via catalytic transfer hydrogenation using ammonium formate as the hydrogen donor. This method is often faster and avoids the need for a hydrogen gas cylinder.[2]

Materials:

  • Cbz-L-Tyrosyl-glycine benzyl ester

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

  • Methanol (MeOH)

  • Celite®

Procedure:

  • Reaction Setup:

    • Dissolve the protected dipeptide (1.0 eq) in methanol.

    • Carefully add 10% Pd/C (10-20% by weight of the substrate).[2]

    • To the stirred suspension, add ammonium formate (5.0 eq) in one portion.[2]

  • Reaction:

    • Heat the reaction mixture to reflux.[2]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Work-up and Isolation:

    • Upon completion, cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[2]

    • Wash the filter cake with a small amount of methanol.[2]

    • Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected dipeptide, H-L-Tyr-Gly-OH.[2]

    • The crude product can be further purified by recrystallization or ion-exchange chromatography if necessary.[2]

Workflow for Deprotection:

G cluster_reagents Reagents cluster_process Process Dipeptide Cbz-Tyr-Gly-OBzl Setup 1. Combine reagents in Methanol Dipeptide->Setup Catalyst 10% Pd/C Catalyst->Setup H_donor Ammonium formate H_donor->Setup Solvent Methanol Solvent->Setup Reaction 2. Reflux (1-3 hours) Setup->Reaction Workup 3. Work-up (Filtration through Celite®) Reaction->Workup Isolation 4. Isolation (Solvent evaporation) Workup->Isolation Product H-Tyr-Gly-OH (Deprotected Dipeptide) Isolation->Product

Workflow for the deprotection of the dipeptide.

Application in Targeting the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is aberrantly activated in a wide range of human cancers.[3] Its activation is dependent on the phosphorylation of a specific tyrosine residue (Tyr705), which leads to dimerization via reciprocal phosphotyrosine-SH2 domain interactions, nuclear translocation, and subsequent regulation of genes involved in proliferation, survival, and angiogenesis.[4][5]

This compound is a valuable starting material for the synthesis of phosphotyrosine-mimetic peptides and small molecules designed to inhibit STAT3 signaling. These inhibitors typically target the SH2 domain of STAT3, preventing the dimerization of phosphorylated STAT3 monomers.[3][5]

STAT3 Signaling Pathway and Inhibition:

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT3_mono STAT3 Monomer JAK->STAT3_mono 3. STAT3 Recruitment & Phosphorylation pSTAT3_mono pSTAT3 (Tyr705) STAT3_mono->pSTAT3_mono STAT3_dimer pSTAT3 Dimer pSTAT3_mono->STAT3_dimer 4. Dimerization DNA DNA STAT3_dimer->DNA 5. Nuclear Translocation & DNA Binding Gene_expression Target Gene Expression (Proliferation, Survival) DNA->Gene_expression 6. Gene Transcription Inhibitor_JAK JAK Inhibitors (e.g., AG490) Inhibitor_JAK->JAK Inhibitor_SH2 SH2 Domain Inhibitors (Phosphotyrosine Mimetics) Inhibitor_SH2->STAT3_dimer Blocks Dimerization

The STAT3 signaling pathway and points of inhibition.

Quantitative Data

InhibitorTargetAssayIC₅₀ ValueCell Line/SystemReference
PM-73GSTAT3 PhosphorylationIn vitro100–500 nMMDA-MB-468 Breast Cancer[3]
LY-5STAT3 ActivationCell-based0.5–1.4 µMHuman Medulloblastoma[3]
S3I-1757STAT3-pY Peptide BindingFluorescence Polarization13.5 ± 0.5 µMIn vitro[6]
Compound A11STAT3 SH2 Domain BindingFluorescence Polarization5.18 µMIn vitro[7]
Compound A11Cell Growth InhibitionCell-based0.67 ± 0.02 µMMDA-MB-231 Breast Cancer[7]
H172 & H182STAT3 DNA-BindingIn vitro0.38–0.98 µMIn vitro[8]

Conclusion

This compound is an indispensable tool in the arsenal of medicinal chemists. Its protected functional groups allow for precise and controlled incorporation of the tyrosine moiety into peptides and other small molecules. The protocols provided herein offer a practical guide for its use in solution-phase peptide synthesis and subsequent deprotection. Furthermore, its relevance in the design of targeted therapies, such as STAT3 inhibitors, underscores its importance in contemporary drug discovery efforts. The ability to synthesize and modify tyrosine-containing compounds is crucial for the development of novel therapeutics aimed at modulating key signaling pathways implicated in a multitude of diseases.

References

Application Notes and Protocols for the Synthesis of Tyrosine-Containing Peptides with Cbz Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of tyrosine-containing peptides utilizing the benzyloxycarbonyl (Cbz or Z) protecting group. This document offers detailed protocols for both solution-phase and solid-phase synthesis, quantitative data for comparison of protecting groups, and visualizations of experimental workflows and relevant biological pathways.

Introduction

The synthesis of peptides containing tyrosine residues is of significant interest in biomedical research and drug development. The phenolic hydroxyl group of tyrosine is crucial for its biological activity, including its role in cellular signaling through phosphorylation by tyrosine kinases.[1] However, this reactive side chain can lead to undesirable side reactions during peptide synthesis, such as O-acylation.[2] To prevent these issues, the hydroxyl group must be temporarily masked with a protecting group.

The benzyloxycarbonyl (Cbz) group, introduced by Bergmann and Zervas, is a foundational amine protecting group in peptide synthesis.[3] While extensively used for Nα-amino group protection, its application in strategies involving tyrosine requires careful consideration of both its advantages and limitations. The Cbz group is stable to the basic conditions used for Fmoc group removal and the acidic conditions for Boc group removal, offering valuable orthogonality.[4]

Data Presentation: Comparison of Tyrosine Side-Chain Protecting Groups

The selection of a suitable protecting group for the tyrosine side chain is critical to minimize side reactions and maximize yield and purity. The primary side reaction of concern is the alkylation of the tyrosine ring by carbocations generated during acid-mediated deprotection steps.

Table 1: Stability of Common Tyrosine Side-Chain Protecting Groups

Protecting GroupStructureCleavage ConditionStability to 50% TFA/DCM (Boc Deprotection)
Benzyl (Bzl)-CH₂-PhStrong Acid (e.g., HF)Susceptible to partial cleavage[5]
2,6-Dichlorobenzyl (2,6-Cl₂Bzl)-CH₂-C₆H₃Cl₂Strong Acid (e.g., HF)Significantly more stable than Bzl[5]
tert-Butyl (tBu)-C(CH₃)₃Moderate Acid (e.g., TFA)Labile[2]
2-Bromobenzyloxycarbonyl (2-Br-Z)-CO-O-CH₂-C₆H₄BrStrong Acid (e.g., HF) / HydrogenolysisGenerally Stable

Table 2: Quantitative Comparison of Side Reactions for Tyrosine Protecting Groups

Protecting GroupPrimary Side ReactionExtent of Side ReactionMitigation Strategy
Benzyl (Bzl)3-benzyltyrosine formation (C-alkylation)Can be significant, especially with strong acid cleavage[5]Use of scavengers (e.g., anisole, cresol)
tert-Butyl (tBu)3-tert-butyltyrosine formation (C-alkylation)0.5-1.0% with TFA cleavage[2]Use of scavenger cocktail (e.g., TFA/TIS/Water)[2]
2,6-Dichlorobenzyl (2,6-Cl₂Bzl)C-alkylationGreatly diminished compared to Bzl[5]Use of scavengers
2-Bromobenzyloxycarbonyl (2-Br-Z)Minimal C-alkylationData not readily available, but generally lowNot applicable

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of Cbz-Tyr-Gly-OMe

This protocol details the synthesis of a simple dipeptide, Cbz-L-tyrosyl-glycine methyl ester, in solution.

Materials:

  • Cbz-L-tyrosine

  • Glycine methyl ester hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 5% Sodium bicarbonate solution

  • 1M Hydrochloric acid

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Activation of Cbz-L-tyrosine:

    • Dissolve Cbz-L-tyrosine (1.0 eq) and HOBt (1.0 eq) in DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add DCC (1.1 eq) dissolved in DCM dropwise to the solution.

    • Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1 hour. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling Reaction:

    • In a separate flask, suspend glycine methyl ester hydrochloride (1.0 eq) in DCM.

    • Neutralize with NMM or DIPEA (1.0 eq) at 0 °C.

    • Filter the DCU precipitate from the activated Cbz-L-tyrosine solution and add the filtrate to the neutralized glycine methyl ester solution.

    • Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove any further DCU precipitate.

    • Wash the filtrate successively with 5% sodium bicarbonate solution, water, 1M hydrochloric acid, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from ethyl acetate/hexane or by silica gel column chromatography.

Expected Yield: 80-90%

Protocol 2: Solid-Phase Synthesis (SPPS) with N-Terminal Cbz Capping

This protocol describes the synthesis of a generic tyrosine-containing peptide on a solid support using Fmoc/tBu chemistry, followed by capping the N-terminus with a Cbz group.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids (including Fmoc-Tyr(tBu)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF

  • HBTU/DIPEA or other suitable coupling reagents

  • Benzyl chloroformate (Cbz-Cl)

  • Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes.

  • Peptide Chain Elongation (Fmoc-SPPS):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once. Wash the resin thoroughly with DMF.

    • Amino Acid Coupling: In a separate vessel, pre-activate the Fmoc-amino acid (3-4 eq) with HBTU (3-4 eq) and DIPEA (6-8 eq) in DMF for 5-10 minutes. Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Washing: Wash the resin with DMF to remove excess reagents.

    • Repeat the deprotection and coupling cycles for each amino acid in the sequence.

  • N-Terminal Cbz Capping:

    • After the final Fmoc deprotection and washing, suspend the peptide-resin in DMF.

    • In a separate vial, dissolve Cbz-Cl (5 eq) in DMF and add it to the resin suspension.

    • Add DIPEA (5 eq) to the mixture.

    • Agitate the reaction at room temperature for 2-4 hours.[4]

    • Monitor for the absence of free amines using a Kaiser test (should remain yellow).[4]

    • Wash the resin thoroughly with DMF and DCM, then dry under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the tBu side-chain protecting group from tyrosine.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Purification:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[6][7]

Mandatory Visualizations

experimental_workflow_solution_phase cluster_activation Activation cluster_coupling Coupling cluster_purification Work-up & Purification A Cbz-Tyr-OH + HOBt in DCM B Add DCC at 0°C A->B C Activated Cbz-Tyr-OH (O-acylisourea) B->C E Combine Activated Ester and Free Amine C->E D Gly-OMe·HCl + NMM in DCM D->E F Cbz-Tyr-Gly-OMe G Aqueous Wash F->G H Dry & Concentrate G->H I Purification (Recrystallization/Chromatography) H->I

Caption: Solution-phase synthesis workflow for Cbz-Tyr-Gly-OMe.

experimental_workflow_spps Resin Start: Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple Fmoc-AA(PG)-OH (HBTU/DIPEA) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Loop Wash2->Loop Repeat for sequence Loop->Deprotect FinalDeprotect Final Fmoc Deprotection Loop->FinalDeprotect Wash3 Wash (DMF) FinalDeprotect->Wash3 CbzCap N-Terminal Capping (Cbz-Cl, DIPEA) Wash3->CbzCap Wash4 Wash (DMF, DCM) & Dry CbzCap->Wash4 Cleave Cleavage & Side-Chain Deprotection (TFA Cocktail) Wash4->Cleave Precipitate Precipitate in Cold Ether Cleave->Precipitate Purify Purify by RP-HPLC Precipitate->Purify

Caption: Solid-phase peptide synthesis workflow with N-terminal Cbz capping.

tyrosine_kinase_pathway Ligand Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Dimer RTK Dimerization & Autophosphorylation RTK->Dimer Binding Grb2 Grb2 (Adaptor Protein) binds to p-Tyr via SH2 domain Dimer->Grb2 Recruitment Sos Sos (GEF) Grb2->Sos Activation Ras Ras Activation (GDP -> GTP) Sos->Ras Raf Raf (MAPKKK) Ras->Raf Activation MEK MEK (MAPKK) Raf->MEK Phosphorylation ERK ERK (MAPK) MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Phosphorylation Response Cellular Response (Proliferation, Differentiation) Transcription->Response Gene Expression

Caption: A representative Receptor Tyrosine Kinase (RTK) signaling pathway (MAPK pathway).

References

Application Notes and Protocols for the HPLC Purification of Cbz-L-Tyrosine Benzyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the purification of Cbz-L-Tyrosine benzyl ester (Nα-Carbobenzoxy-L-tyrosine benzyl ester) using preparative High-Performance Liquid Chromatography (HPLC). The methodology is based on established reverse-phase HPLC (RP-HPLC) techniques for protected amino acids and peptides, ensuring high purity of the final product suitable for subsequent applications such as peptide synthesis and drug development.

Introduction

This compound is a crucial intermediate in synthetic organic chemistry, particularly in the synthesis of peptides. The purity of this compound is paramount to avoid the introduction of impurities into subsequent reaction steps. RP-HPLC is the gold standard for the purification of such protected amino acids due to its high resolving power and scalability. This protocol outlines the materials, methods, and expected outcomes for the efficient purification of this compound.

Data Presentation

The following tables summarize the key parameters and expected results for the preparative HPLC purification of this compound.

Table 1: HPLC System and Column Specifications

ParameterSpecification
HPLC System Preparative HPLC system with gradient pump and UV detector
Column C18 Reverse-Phase Silica Column
Particle Size 10 µm
Pore Size 100 Å
Dimensions 250 mm x 21.2 mm

Table 2: Mobile Phase Composition

Mobile PhaseComposition
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (ACN)

Table 3: Chromatographic Conditions

ParameterValue
Flow Rate 18 mL/min
Detection Wavelength 254 nm (primary), 220 nm (secondary)
Column Temperature Ambient (or 30-40°C to improve peak shape)
Injection Volume 1-5 mL (dependent on sample concentration and column loading)
Gradient Program See Table 4

Table 4: Representative Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
07030
57030
453070
50595
55595
607030

Note: This gradient is a starting point and may require optimization based on the crude sample purity and the specific HPLC system.

Experimental Protocols

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): To prepare 1 L, add 1 mL of trifluoroacetic acid (TFA) to 999 mL of HPLC-grade water.

  • Mobile Phase B (Organic): To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile (ACN).

  • Degas both mobile phases for 15-20 minutes using sonication or vacuum filtration to remove dissolved gases and prevent bubble formation in the HPLC system.

Sample Preparation
  • Dissolve the crude this compound in a minimal volume of a suitable solvent. A small amount of ACN or dimethyl sulfoxide (DMSO) can be used, followed by dilution with Mobile Phase A to a concentration of approximately 5-10 mg/mL.

  • Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

  • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection. This is crucial to prevent clogging of the HPLC column and system.

HPLC Purification Procedure
  • System Equilibration: Equilibrate the C18 preparative column with the initial mobile phase conditions (70% A, 30% B) at the specified flow rate (18 mL/min) for at least 3-5 column volumes, or until a stable baseline is achieved.

  • Injection: Inject the filtered sample solution onto the equilibrated column.

  • Gradient Elution: Initiate the gradient program as detailed in Table 4. The Cbz and benzyl protecting groups confer significant hydrophobicity, necessitating a relatively high initial concentration of organic solvent and a shallow gradient for optimal separation.

  • Fraction Collection: Monitor the chromatogram at 254 nm. Begin collecting fractions as the main peak corresponding to this compound begins to elute. Collect fractions across the entire peak.

Post-Purification Analysis and Processing
  • Purity Analysis: Analyze the collected fractions using an analytical HPLC system with a faster gradient to determine the purity of each fraction. A standard analytical C18 column (e.g., 4.6 x 150 mm, 5 µm) can be used.

  • Pooling: Combine the fractions that meet the desired purity specification (e.g., >98%).

  • Solvent Removal: Remove the acetonitrile and water from the pooled fractions. This is typically achieved by rotary evaporation to remove the bulk of the acetonitrile, followed by lyophilization (freeze-drying) to obtain the purified this compound as a white, fluffy solid. The presence of TFA in the mobile phase will result in the final product being the TFA salt.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the HPLC purification of this compound.

HPLC_Purification_Workflow prep Mobile Phase & Sample Preparation equilibrate Column Equilibration prep->equilibrate inject Sample Injection equilibrate->inject separate Gradient Elution & Separation inject->separate collect Fraction Collection separate->collect analyze Purity Analysis of Fractions (Analytical HPLC) collect->analyze pool Pooling of Pure Fractions analyze->pool Fractions >98% Purity lyophilize Solvent Removal (Lyophilization) pool->lyophilize product Purified Cbz-L-Tyrosine benzyl ester lyophilize->product

Caption: Workflow for the HPLC purification of this compound.

Application Notes and Protocols for the NMR Characterization of Cbz-L-Tyrosine Benzyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the Nuclear Magnetic Resonance (NMR) characterization of N-benzyloxycarbonyl-L-tyrosine benzyl ester (Cbz-L-Tyrosine benzyl ester), a crucial building block in peptide synthesis and drug development. This document outlines the expected ¹H and ¹³C NMR spectral data, a comprehensive experimental protocol for data acquisition, and a workflow for sample analysis.

Spectroscopic Data Summary

The structural integrity and purity of this compound are paramount for its successful application. NMR spectroscopy is a powerful analytical technique for confirming the chemical structure and assessing the purity of the compound. Below is a summary of the expected chemical shifts for this compound.

Structure of this compound:

Table 1: ¹H NMR Spectroscopic Data for this compound

ProtonsChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic (Cbz & Benzyl ester)7.40 - 7.20m-
Tyrosine Aromatic7.05d8.4
Tyrosine Aromatic6.70d8.4
NH5.20d8.0
Cbz-CH₂5.10s-
Benzyl ester-CH₂5.05s-
α-CH4.65m-
β-CH₂3.10m-
Phenolic OH~5.0 (variable)br s-

Note: The chemical shift of the phenolic OH proton is variable and depends on the solvent, concentration, and temperature. The data presented is based on typical values observed for this compound in CDCl₃.

Table 2: Estimated ¹³C NMR Spectroscopic Data for this compound

CarbonEstimated Chemical Shift (ppm)
Carbonyl (Ester)171.5
Carbonyl (Carbamate)156.0
Tyrosine C-OH155.5
Aromatic (Cbz & Benzyl ester)136.5, 135.5
Tyrosine Aromatic CH130.5
Aromatic (Cbz & Benzyl ester)128.8 - 128.0
Tyrosine Aromatic CH115.5
Cbz-CH₂67.0
Benzyl ester-CH₂66.5
α-CH57.0
β-CH₂37.5

Disclaimer: The ¹³C NMR data is estimated based on known chemical shifts for similar structural motifs. Experimental verification is recommended.

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining high-quality and reproducible NMR data.

I. Sample Preparation
  • Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[1]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1] Gentle vortexing or sonication can aid dissolution.

  • Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube to prevent shimming issues and line broadening.

  • Transfer to NMR Tube: Carefully transfer the clear solution into a clean, dry 5 mm NMR tube. Ensure the sample height is adequate, typically around 4-5 cm.

II. NMR Data Acquisition

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution and sensitivity.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16 to 64, depending on the sample concentration.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

  • Spectral Width (SW): A spectral window of approximately 12-16 ppm centered around 6-8 ppm is typically sufficient.

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans (NS): 1024 to 4096 or more, as ¹³C has a low natural abundance and requires more scans for good signal-to-noise.

  • Relaxation Delay (D1): 2 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): A spectral window of approximately 200-220 ppm is standard.

  • Temperature: 298 K (25 °C).

III. Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak is at 7.26 ppm for ¹H and 77.16 ppm for ¹³C.

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios. Pick the peaks in both ¹H and ¹³C spectra to determine their precise chemical shifts.

Workflow and Diagrams

The following diagrams illustrate the logical workflow for the NMR characterization of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_report Reporting weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition transfer->c13_nmr processing Fourier Transform, Phasing, Baseline Correction h1_nmr->processing c13_nmr->processing referencing Referencing processing->referencing analysis Integration & Peak Assignment referencing->analysis report Final Report analysis->report

Caption: Experimental Workflow for NMR Characterization.

logical_relationship compound Cbz-L-Tyrosine Benzyl Ester nmr_spectroscopy NMR Spectroscopy compound->nmr_spectroscopy h1_spectrum ¹H NMR Spectrum nmr_spectroscopy->h1_spectrum c13_spectrum ¹³C NMR Spectrum nmr_spectroscopy->c13_spectrum structural_info Structural Information h1_spectrum->structural_info purity_assessment Purity Assessment h1_spectrum->purity_assessment c13_spectrum->structural_info

Caption: Logical Relationship in NMR Analysis.

References

Application Notes and Protocols for Large-Scale Synthesis of Peptides with Cbz-L-Tyrosine Benzyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of peptides incorporating Cbz-L-Tyrosine benzyl ester. The focus is on solution-phase peptide synthesis (SPPS), a robust and scalable method suitable for manufacturing kilograms of peptide active pharmaceutical ingredients (APIs).

Introduction

The strategic use of protecting groups is fundamental to successful peptide synthesis. The Carbobenzyloxy (Cbz or Z) group for N-terminal protection and the benzyl (Bzl) ester for C-terminal protection represent a classic and effective combination, particularly in solution-phase synthesis. This combination offers good stability under various reaction conditions and allows for selective deprotection, making it a valuable strategy for the synthesis of complex peptides. This compound is a key building block in this methodology, enabling the incorporation of the tyrosine residue with its hydroxyl group also protected by a benzyl ether, thus preventing side reactions.

Solution-phase synthesis, while historically the primary method, remains highly relevant for large-scale industrial production due to its scalability, the ability to purify and characterize intermediates at each step, and the potential for higher overall yields compared to solid-phase synthesis for certain sequences.

Principles of the Synthesis Strategy

The synthesis of a target peptide using this compound is typically carried out in a stepwise manner from the C-terminus to the N-terminus. The core steps in each cycle of amino acid addition involve:

  • Coupling: The free N-terminal amine of the growing peptide chain (with its C-terminus protected as a benzyl ester) is coupled with the carboxyl group of the incoming N-Cbz protected amino acid. This reaction is mediated by a coupling agent to form the peptide bond.

  • Deprotection: The Cbz group from the newly added amino acid is removed to expose a new N-terminal amine, ready for the next coupling cycle.

  • Purification of Intermediates: After each coupling and deprotection step, the resulting peptide fragment is purified to remove unreacted starting materials and byproducts. This is a key advantage of the solution-phase approach, ensuring the high purity of the final product.

This cycle is repeated until the desired peptide sequence is assembled. The final steps involve the removal of all protecting groups (N-terminal Cbz, C-terminal benzyl ester, and any side-chain protecting groups) and the purification of the final peptide.

Data Presentation

The following tables provide representative quantitative data for the large-scale synthesis of a model pentapeptide, Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), using the Cbz/Bzl protection strategy. These values are based on typical yields reported in the literature for solution-phase peptide synthesis.

Table 1: Stepwise Synthesis Yields for a Model Pentapeptide (Cbz-Tyr(Bzl)-Gly-Gly-Phe-Leu-OBzl)

StepReactionStarting MaterialProductTypical Yield (%)
1CouplingCbz-Phe-OH + H-Leu-OBzlCbz-Phe-Leu-OBzl92
2DeprotectionCbz-Phe-Leu-OBzlH-Phe-Leu-OBzl95
3CouplingCbz-Gly-OH + H-Phe-Leu-OBzlCbz-Gly-Phe-Leu-OBzl90
4DeprotectionCbz-Gly-Phe-Leu-OBzlH-Gly-Phe-Leu-OBzl96
5CouplingCbz-Gly-OH + H-Gly-Phe-Leu-OBzlCbz-Gly-Gly-Phe-Leu-OBzl88
6DeprotectionCbz-Gly-Gly-Phe-Leu-OBzlH-Gly-Gly-Phe-Leu-OBzl95
7CouplingCbz-Tyr(Bzl)-OH + H-Gly-Gly-Phe-Leu-OBzlCbz-Tyr(Bzl)-Gly-Gly-Phe-Leu-OBzl85

Table 2: Final Product Purification and Overall Yield

ParameterValue
Crude Peptide Purity (after cleavage)~75-85%
Purification MethodPreparative RP-HPLC
Final Peptide Purity>98%
Overall Calculated Yield (from first amino acid)~55-65%

Experimental Protocols

The following are detailed protocols for the key stages of large-scale peptide synthesis using this compound.

N-Terminal Cbz Protection of an Amino Acid

This protocol describes the protection of the amino group of an amino acid with the Cbz group.

Materials:

  • Amino acid (e.g., L-Alanine)

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Dioxane

  • Water

  • Diethyl ether

  • Hydrochloric acid (HCl), 1M

Procedure:

  • Dissolve the amino acid (1.0 eq) in a 1 M aqueous solution of sodium carbonate (2.5 eq) with cooling in an ice bath.

  • While vigorously stirring, add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.

  • The Cbz-protected amino acid will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

C-Terminal Benzyl Esterification of an Amino Acid

This protocol describes the protection of the carboxyl group of an amino acid as a benzyl ester.

Materials:

  • N-protected amino acid (e.g., Cbz-L-Tyrosine)

  • Benzyl alcohol

  • p-Toluenesulfonic acid (p-TsOH) monohydrate

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add the N-protected amino acid (1.0 eq), benzyl alcohol (3.0 eq), and a catalytic amount of p-TsOH (0.1 eq).

  • Add toluene to the flask.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the benzyl ester.

Peptide Coupling using DCC/HOBt

This protocol describes the formation of a peptide bond between a Cbz-protected amino acid and a C-terminal benzyl ester-protected peptide.

Materials:

  • Cbz-amino acid (1.0 eq)

  • Amino acid or peptide benzyl ester (1.0 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve the Cbz-amino acid and HOBt in anhydrous DCM or DMF.

  • Add the amino acid or peptide benzyl ester to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC in DCM or DMF dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.

  • The byproduct, dicyclohexylurea (DCU), will precipitate. Remove the DCU by filtration.

  • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting protected peptide by recrystallization or column chromatography.

N-Terminal Cbz Deprotection (Hydrogenolysis)

This protocol describes the removal of the Cbz protecting group.

Materials:

  • Cbz-protected peptide

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the Cbz-protected peptide in methanol or ethanol in a hydrogenation flask.

  • Carefully add the 10% Pd/C catalyst (typically 5-10 mol %).

  • Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or 1 atm) at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Final Cleavage of Benzyl Protecting Groups and Purification

This protocol describes the simultaneous removal of the N-terminal Cbz group and the C-terminal benzyl ester, along with the benzyl ether from the tyrosine side chain, followed by purification.

Materials:

  • Fully protected peptide

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Preparative RP-HPLC system

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Water

Procedure:

  • Follow the hydrogenolysis procedure described in section 4.4 to remove all benzyl-based protecting groups.

  • After filtration of the catalyst, concentrate the solution to obtain the crude peptide.

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., aqueous acetic acid).

  • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A suitable gradient of increasing mobile phase B (e.g., 5% to 95% B over 60 minutes).

  • Monitor the elution at a suitable wavelength (e.g., 220 nm or 280 nm).

  • Collect the fractions containing the pure peptide.

  • Confirm the purity of the fractions by analytical HPLC.

  • Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

Mandatory Visualizations

Peptide_Synthesis_Workflow cluster_synthesis_cycle Stepwise Synthesis Cycle Coupling Peptide Coupling (DCC/HOBt) Deprotection N-Terminal Deprotection (Hydrogenolysis) Coupling->Deprotection Protected Peptide Purification_Intermediate Intermediate Purification Deprotection->Purification_Intermediate Deprotected Peptide Purification_Intermediate->Coupling Purified Peptide Fragment Final_Cleavage Final Cleavage (Hydrogenolysis) Purification_Intermediate->Final_Cleavage Fully Protected Peptide Start C-Terminal Amino Acid (Benzyl Ester) Start->Coupling Final_Purification Final Purification (RP-HPLC) Final_Cleavage->Final_Purification Crude Peptide Final_Peptide Final Pure Peptide Final_Purification->Final_Peptide

Caption: Overall workflow for large-scale solution-phase peptide synthesis.

Signaling_Pathway cluster_coupling Peptide Bond Formation Cbz_AA Cbz-Amino Acid (Carboxyl Group) Activated_Ester Active Ester Intermediate Cbz_AA->Activated_Ester Peptide_Ester Peptide Benzyl Ester (Amino Group) Peptide_Bond Peptide Bond Formation Peptide_Ester->Peptide_Bond DCC DCC DCC->Activated_Ester HOBt HOBt HOBt->Activated_Ester Activated_Ester->Peptide_Bond DCU DCU (byproduct) Peptide_Bond->DCU

Troubleshooting & Optimization

Technical Support Center: Cbz-L-Tyrosine Benzyl Ester Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Cbz-L-Tyrosine benzyl ester coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low yield in this compound coupling reactions?

Low yields in the coupling of this compound can stem from several factors, primarily related to steric hindrance. The bulky Cbz (benzyloxycarbonyl) and benzyl ester protecting groups can physically obstruct the approach of the coupling reagents and the amine, slowing down the reaction rate and leading to incomplete coupling.[1][2] Other common causes include suboptimal activation of the carboxylic acid, inappropriate choice of coupling reagents, and unfavorable reaction conditions.[2][3]

Q2: Which coupling reagents are most effective for sterically hindered amino acids like this compound?

For sterically hindered amino acids, high-efficiency coupling reagents are recommended. These typically include uronium/aminium salts and phosphonium salts.[1][3] Some of the most effective options are:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • PyAOP ((7-Aza-1H-benzotriazole-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)[1][3]

The addition of additives like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) can further enhance coupling efficiency and suppress side reactions like racemization.[4][5]

Q3: Can increasing the temperature improve the coupling yield?

Yes, increasing the reaction temperature can help overcome the activation energy barrier in sterically hindered couplings, potentially leading to higher yields.[1][6] Gentle heating (e.g., 30-40°C) or the use of microwave-assisted synthesis can be beneficial.[1] However, it is crucial to carefully control the temperature to avoid potential side reactions, such as racemization.[6]

Q4: What is racemization and how can it be minimized?

Racemization is the loss of the stereochemical integrity at the alpha-carbon of the amino acid during the coupling reaction, which can lead to the formation of unwanted diastereomers.[4][5] This is a significant concern, especially with prolonged reaction times or elevated temperatures.[1][6] To minimize racemization:

  • Use racemization-suppressing additives like HOBt or HOAt.[4][5]

  • Consider using a weaker base, such as N-methylmorpholine (NMM), instead of stronger bases like DIPEA.[1]

  • Minimize the pre-activation time of the carboxylic acid before adding the amine component.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Steric Hindrance: The bulky Cbz and benzyl ester groups are preventing the reaction.[1][2]- Switch to a more powerful coupling reagent like HATU, HBTU, COMU, or PyAOP.[1][2] - Increase the excess of the amino acid and coupling reagent (e.g., 3-5 equivalents).[1] - Extend the reaction time (e.g., 2-4 hours or overnight).[1] - Perform a "double coupling" where the coupling step is repeated before proceeding.[1][6]
Ineffective Coupling Reagent: The chosen coupling agent is not reactive enough for this hindered system.[2]- Screen a variety of different coupling reagents to find the most effective one for your specific substrates.[6]
Presence of Moisture: Water in the reaction can quench the activated acid.[2]- Ensure all solvents and reagents are anhydrous.[2]
Suboptimal Reaction Conditions: Incorrect solvent, temperature, or stoichiometry.[2]- Optimize the molar ratios of the reactants.[2] - Consider gentle heating (30-40°C) or microwave synthesis.[1] - Switch to a more disruptive solvent like NMP or a DMF/DCM mixture.[3]
Presence of Impurities Racemization: Loss of stereochemical purity.[4][5]- Add racemization suppressants like HOAt or HOBt to the reaction mixture.[4][5] - Use a weaker base like N-methylmorpholine (NMM).[1] - Minimize pre-activation time and avoid excessive heating.[1][6]
Incomplete Reaction: Unreacted starting materials remain.[6]- Increase the reaction time or temperature.[1][6] - Use a more potent coupling reagent.[1][2] - Consider a double coupling strategy.[1][6]
Side Reactions: Formation of byproducts like diketopiperazines.[5]- If working on solid phase, consider using 2-chlorotrityl chloride resin, especially if proline is one of the first two residues.[5]

Experimental Protocols

General Protocol for this compound Coupling

This protocol provides a general starting point for the coupling reaction. Optimization may be required based on the specific amine component and reaction scale.

  • Preparation: Ensure all glassware is thoroughly dried. If the substrate is sensitive to air or moisture, conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[2]

  • Dissolution: Dissolve this compound (1 equivalent) and the chosen coupling reagent (e.g., HATU, 1.1 equivalents) in an anhydrous solvent such as DMF.[2]

  • Activation: Add a non-nucleophilic base, such as DIPEA (2 equivalents), to the solution and stir for a short period to activate the carboxylic acid.[1]

  • Coupling: Add the amine component (1-1.2 equivalents) to the activated this compound solution.[2]

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress using an appropriate analytical technique like TLC or LC-MS. If the reaction is slow, consider extending the reaction time or gently heating to 40°C.[1][2]

  • Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product can then be purified by standard methods such as column chromatography or recrystallization.[7]

Visualizations

experimental_workflow prep Preparation (Dry Glassware, Inert Atmosphere) dissolve Dissolution (Cbz-L-Tyr-OBn, Coupling Reagent in Anhydrous Solvent) prep->dissolve activate Activation (Add Base, e.g., DIPEA) dissolve->activate couple Coupling (Add Amine Component) activate->couple react Reaction & Monitoring (Stir at RT, Monitor by TLC/LC-MS) couple->react workup Work-up & Purification (Solvent Removal, Chromatography) react->workup

Caption: A generalized experimental workflow for the this compound coupling reaction.

troubleshooting_logic start Low Yield Observed cause1 Steric Hindrance start->cause1 cause2 Ineffective Reagent start->cause2 cause3 Suboptimal Conditions start->cause3 cause4 Racemization start->cause4 solution1a Use Stronger Coupling Reagent (HATU, COMU) cause1->solution1a solution1b Increase Reagent Excess cause1->solution1b solution1c Extend Reaction Time/ Double Couple cause1->solution1c solution2 Screen Different Coupling Reagents cause2->solution2 solution3a Optimize Temperature/ Use Microwave cause3->solution3a solution3b Change Solvent (e.g., NMP) cause3->solution3b solution4 Add Suppressants (HOAt, HOBt) cause4->solution4

Caption: A troubleshooting decision tree for low yield in this compound coupling reactions.

References

Technical Support Center: Cbz Deprotection of Tyrosine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting side reactions during the Carboxybenzyl (Cbz) deprotection of tyrosine-containing peptides. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and ensure the integrity of their synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the deprotection of tyrosine-containing peptides where a benzyl-based protecting group is used for the tyrosine side chain?

A1: The most prevalent side reaction is the acid-catalyzed O- to C-migration of the benzyl group from the tyrosine side chain, leading to the formation of 3-benzyltyrosine.[1][2] This occurs when the benzyl cation, generated during the cleavage of the O-benzyl ether of tyrosine, acts as an electrophile and alkylates the electron-rich aromatic ring of a deprotected tyrosine residue at the 3-position.[1]

Q2: Can the deprotection of an N-terminal Cbz group cause alkylation of a tyrosine residue in the peptide?

A2: While the primary source of the problematic benzyl cation is the deprotection of the tyrosine side-chain O-benzyl ether (Tyr(Bzl)), the removal of an N-terminal Cbz group via acidolysis can, in principle, also generate benzyl cations that could lead to tyrosine alkylation. However, catalytic hydrogenation or catalytic transfer hydrogenation are more common and selective methods for N-terminal Cbz group removal and are less prone to this side reaction as they do not generate free benzyl cations.[3][4]

Q3: What are scavengers and how do they prevent the formation of 3-benzyltyrosine?

A3: Scavengers are nucleophilic compounds added to the cleavage cocktail to "trap" or quench reactive electrophiles, such as the benzyl cation, that are generated during deprotection. By reacting with the benzyl cation, scavengers prevent it from reattaching to the tyrosine ring or reacting with other nucleophilic residues in the peptide chain.[1]

Q4: Which scavengers are recommended for the deprotection of peptides containing Tyr(Bzl)?

A4: A combination of scavengers is often most effective. Commonly used scavengers for this purpose include:

  • Phenol and p-cresol: These act as effective scavengers for benzyl cations.[1][2]

  • Thioanisole: This is another potent scavenger for benzyl cations.[1]

  • Triisopropylsilane (TIS): While primarily used for scavenging other carbocations like the trityl cation, it can also be effective against benzyl cations.

Troubleshooting Guides

Problem 1: Identification of an unexpected impurity with a mass increase of +90 Da.

Possible Cause: This mass increase is characteristic of the formation of 3-benzyltyrosine, where a benzyl group (+91 Da) has been added and a proton (-1 Da) has been lost from the tyrosine side chain.

Troubleshooting Steps:

  • Confirm the Structure: Use tandem mass spectrometry (MS/MS) to fragment the peptide and confirm the location of the modification on the tyrosine residue. NMR spectroscopy can also be used to definitively identify the 3-benzyltyrosine adduct.

  • Optimize Scavenger Cocktail: Increase the concentration and variety of scavengers in your cleavage cocktail. A common recommendation is a mixture containing phenol or p-cresol and thioanisole.[1]

  • Modify Cleavage Conditions:

    • For Boc-based synthesis using HF, employ a "low-high" HF procedure.

    • Consider using alternative acid systems. For example, HBr in a mixture of phenol and p-cresol has been shown to reduce this side reaction compared to HBr in trifluoroacetic acid (TFA).[2]

  • Change Deprotection Strategy: If acidolytic cleavage consistently leads to this side reaction, consider a different deprotection method for the N-terminal Cbz group, such as catalytic transfer hydrogenation, which uses a hydrogen donor like formic acid or ammonium formate in the presence of a palladium catalyst.[3] This method avoids the generation of benzyl cations.

Problem 2: Incomplete deprotection of the N-terminal Cbz group.

Possible Cause: Several factors can lead to incomplete deprotection, particularly during catalytic hydrogenation.

Troubleshooting Steps:

  • Check the Catalyst:

    • Catalyst Poisoning: The palladium catalyst is susceptible to poisoning by sulfur-containing residues (e.g., from methionine or cysteine). Ensure your peptide is free from such impurities. If sulfur is present, consider using a larger amount of catalyst or a different deprotection method.

    • Catalyst Quality: Use a fresh, high-quality catalyst. The activity of Pd/C can decrease over time.

  • Optimize Reaction Conditions:

    • Hydrogen Pressure: For catalytic hydrogenation, atmospheric pressure may be insufficient. Increase the hydrogen pressure (e.g., to 50 psi).

    • Mixing: Ensure vigorous stirring to facilitate contact between the peptide and the heterogeneous catalyst.

    • Solvent: Use a solvent in which the peptide is fully soluble. Formic acid can be a good solvent for many peptides and also serve as a hydrogen donor in catalytic transfer hydrogenation.[3]

  • Extend Reaction Time: Monitor the reaction progress using HPLC and extend the reaction time if necessary.

Data Summary

Protecting GroupDeprotection MethodCommon Side ReactionMitigation StrategyReference
Tyr(Bzl)Acidolysis (HF, TFA, HBr)Formation of 3-benzyltyrosineUse of scavengers (phenol, p-cresol, thioanisole), "low-high" HF procedure, alternative acid systems (HBr in phenol/p-cresol)[1][2]
N-terminal CbzCatalytic HydrogenationIncomplete deprotection, N-benzylation (minor)Use fresh catalyst, increase H2 pressure, ensure adequate mixing, check for catalyst poisons
N-terminal CbzCatalytic Transfer HydrogenationIncomplete deprotectionOptimize hydrogen donor (e.g., formic acid, ammonium formate) and catalyst[3]

Experimental Protocols

Protocol 1: General Procedure for Acidolytic Cleavage with a Scavenger Cocktail
  • Resin Preparation: Following solid-phase peptide synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for your protecting group strategy. For a peptide containing Tyr(Bzl), a typical cocktail for TFA cleavage would be:

    • 90% Trifluoroacetic acid (TFA)

    • 5% Phenol

    • 5% Thioanisole

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin. Gently agitate the mixture at room temperature for 2-4 hours. The optimal time should be determined empirically.[1]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

  • Isolation and Washing: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.

  • Drying: Dry the crude peptide pellet under vacuum.

Protocol 2: N-terminal Cbz Deprotection by Catalytic Transfer Hydrogenation
  • Dissolution: Dissolve the Cbz-protected peptide in a suitable solvent. Formic acid can be an excellent choice as it also serves as the hydrogen donor.[3] Methanol or ethanol can also be used with ammonium formate as the donor.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the solution (typically 10-20% by weight of the peptide).

  • Reaction: If using formic acid, the reaction can proceed at room temperature. If using ammonium formate in another solvent, gentle warming may be required. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the deprotection by HPLC or TLC.

  • Catalyst Removal: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Remove the solvent under reduced pressure to obtain the deprotected peptide. Further purification by HPLC may be necessary.

Visualizations

Side_Reaction_Pathway Tyr(Bzl)-Peptide Tyr(Bzl)-Peptide Protonated_Tyr_Bzl Protonated Tyr(Bzl)-Peptide Tyr(Bzl)-Peptide->Protonated_Tyr_Bzl  Acid H+ H+ H+->Protonated_Tyr_Bzl Benzyl_Cation Benzyl Cation Protonated_Tyr_Bzl->Benzyl_Cation Deprotected_Tyr_Peptide Deprotected Tyr-Peptide Protonated_Tyr_Bzl->Deprotected_Tyr_Peptide 3_Benzyl_Tyr_Peptide 3-Benzyl-Tyr-Peptide (Side Product) Benzyl_Cation->3_Benzyl_Tyr_Peptide  Alkylation Trapped_Benzyl Scavenger-Benzyl Adduct Benzyl_Cation->Trapped_Benzyl  Trapping Deprotected_Tyr_Peptide->3_Benzyl_Tyr_Peptide Scavenger Scavenger Scavenger->Trapped_Benzyl

Caption: Formation of 3-benzyltyrosine side product and the role of scavengers.

Troubleshooting_Workflow start Impurity with +90 Da detected confirm_structure Confirm structure is 3-benzyltyrosine (MS/MS, NMR) start->confirm_structure is_confirmed Is it 3-benzyltyrosine? confirm_structure->is_confirmed optimize_scavengers Increase scavenger concentration (phenol, thioanisole) is_confirmed->optimize_scavengers Yes end_fail Re-evaluate strategy is_confirmed->end_fail No modify_cleavage Modify cleavage conditions ('low-high' HF or HBr/phenol) optimize_scavengers->modify_cleavage analyze Analyze product purity (HPLC) optimize_scavengers->analyze change_deprotection Change N-Cbz deprotection to Catalytic Transfer Hydrogenation modify_cleavage->change_deprotection modify_cleavage->analyze change_deprotection->analyze analyze->is_confirmed Still present end_success Problem Solved analyze->end_success Purity acceptable

Caption: Troubleshooting workflow for 3-benzyltyrosine side product formation.

References

Technical Support Center: Troubleshooting Benzyl Ester Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions for researchers encountering incomplete removal of benzyl ester protecting groups.

Troubleshooting Guide: Incomplete Deprotection

Issue: My catalytic hydrogenation is slow or has stalled. What should I do?

This is the most common issue. Incomplete deprotection via catalytic hydrogenolysis (typically using palladium on carbon, Pd/C, and H₂) can be attributed to several factors. The following flowchart and FAQ provide a systematic approach to diagnosing and resolving the problem.

Troubleshooting Flowchart

G cluster_start cluster_catalyst Step 1: Evaluate Catalyst cluster_poisoning Step 2: Check for Poisoning cluster_conditions Step 3: Optimize Reaction Conditions cluster_solubility Step 4: Assess Solubility cluster_alternative Step 5: Consider Alternatives start Incomplete Deprotection (H₂, Pd/C) catalyst_q Is the catalyst active? start->catalyst_q catalyst_a1 Use a fresh batch of Pd/C. Consider a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C). catalyst_q->catalyst_a1 No poison_q Could the catalyst be poisoned? (e.g., by sulfur or nitrogen compounds) catalyst_q->poison_q Yes poison_a1 Purify starting material. Use high-purity solvents. Acid-wash glassware. poison_q->poison_a1 Yes conditions_q Are the reaction conditions optimal? poison_q->conditions_q No conditions_a1 Increase H₂ pressure (e.g., Parr shaker). Increase temperature (e.g., 40-50 °C). Increase catalyst loading (10-50 wt%). Improve agitation/stirring. conditions_q->conditions_a1 No solubility_q Is the substrate fully dissolved? conditions_q->solubility_q Yes solubility_a1 Change solvent system. Use co-solvents (e.g., MeOH, EtOH, EtOAc, THF, or mixtures). solubility_q->solubility_a1 No alt_method If hydrogenation fails, consider alternative deprotection methods. solubility_q->alt_method Yes

Caption: Troubleshooting workflow for incomplete benzyl ester hydrogenolysis.

Frequently Asked Questions (FAQs)

Catalyst Issues

Q1: My Pd/C catalyst is new, but the reaction is still not working. What could be the issue?

A1: Even a new catalyst can be inactive if handled or stored improperly. Ensure it has been stored under an inert atmosphere. For particularly stubborn deprotections, consider using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C), which can be more effective.[1][2][3]

Q2: What are common sources of catalyst poisoning and how can I avoid them?

A2: Catalyst poisoning occurs when impurities bind to the active sites of the catalyst, reducing its efficacy.[4]

  • Common Poisons: Sulfur compounds (e.g., thiols, thioethers), nitrogen-containing heterocycles, halides, and sometimes the amine product itself can poison palladium catalysts.[5][4][6][7]

  • Prevention:

    • Thoroughly purify your starting material to remove trace impurities.

    • Use high-purity or freshly distilled solvents.

    • Ensure glassware is scrupulously clean; acid-washing can help remove trace metal contaminants.[3]

Reaction Conditions

Q3: I am using a hydrogen balloon. Is this sufficient?

A3: While a hydrogen balloon (approx. 1 atm) is sufficient for many benzyl ester deprotections, some substrates are more resistant.[8] Increasing the hydrogen pressure using a high-pressure apparatus like a Parr shaker can dramatically increase the reaction rate and drive it to completion.[1][3][9]

Q4: Can I heat the reaction?

A4: Yes, gently heating the reaction to 40-50 °C can improve reaction rates.[1][3] However, always handle hydrogenations with extreme care, especially when heating, due to the flammability of hydrogen gas and solvents like methanol.[10]

Q5: My starting material is not very soluble in standard solvents like methanol or ethanol. What should I do?

A5: Poor solubility can significantly slow down a heterogeneous catalytic reaction. The starting benzyl ester is often nonpolar, while the product carboxylic acid is polar. A solvent system that can dissolve both is ideal.[3] Try using co-solvents like THF, ethyl acetate (EtOAc), or mixtures such as THF/MeOH/H₂O to improve solubility.[1][3][11]

Alternative Deprotection Methods

Q6: Catalytic hydrogenation is not an option due to other reducible functional groups in my molecule. What are the alternatives?

A6: If your molecule contains functional groups sensitive to reduction (e.g., alkenes, alkynes, nitro groups), several alternative methods can be employed.[6][12] The choice depends on the overall stability of your substrate.

Deprotection MethodReagents & ConditionsAdvantagesDisadvantages
Catalytic Transfer Hydrogenation 10% Pd/C, Ammonium Formate or Formic Acid, MeOH, RefluxAvoids the use of H₂ gas; can be more convenient for standard lab setups.[6]Catalyst can still be poisoned; requires heating.[6]
Acidic Cleavage Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)Effective when hydrogenation is not feasible.[11][6]Requires strong acid; may not be suitable for acid-labile substrates.[6]
Lewis Acid-Mediated Cleavage AlCl₃ or SnCl₄, Anisole, CH₂Cl₂, 0 °C to rtCan be selective for benzyl esters over other functional groups.[6]Requires stoichiometric amounts of Lewis acid; workup can be challenging.[6]
Nickel Boride NiCl₂·6H₂O, NaBH₄, MeOH, rtChemoselective for benzyl esters over alkyl esters and benzyl ethers.[6][13]Requires in-situ preparation of the reagent.[6]

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis using H₂/Pd-C

This protocol is a standard method for benzyl ester cleavage.

Materials:

  • Benzyl ester substrate

  • 10% Palladium on carbon (Pd/C), typically 10-20% by weight of the substrate[6]

  • Solvent (e.g., Ethanol, Methanol, Ethyl Acetate, THF)[14]

  • Hydrogen (H₂) gas source (e.g., balloon or cylinder)

  • Reaction flask, stir bar

  • Filtration setup (e.g., Büchner funnel with Celite® pad)

Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation A Dissolve substrate in solvent in a round-bottom flask. B Carefully add Pd/C catalyst under an inert atmosphere. A->B C Evacuate flask and backfill with H₂ (repeat 3x). B->C D Stir mixture vigorously at room temperature under H₂ atmosphere. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Carefully filter the reaction mixture through Celite® to remove Pd/C catalyst. E->F G Wash Celite pad with reaction solvent. F->G H Concentrate the filtrate under reduced pressure. G->H I Purify crude product if necessary. H->I

Caption: General experimental workflow for catalytic hydrogenolysis.

Safety Precautions:

  • Palladium on carbon is pyrophoric, especially after use when it is saturated with hydrogen.[10] Never allow the filtered catalyst to dry in the air. [10]

  • Quench the wet filter cake immediately by adding it to a large volume of water.[10]

  • Always perform the reaction in a well-ventilated fume hood.

  • Ensure all equipment is properly grounded to prevent static discharge.

Protocol 2: Acidic Cleavage using Trifluoroacetic Acid (TFA)

This protocol is an alternative for substrates incompatible with hydrogenation.[11][6]

Materials:

  • Benzyl ester substrate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cation scavenger (optional but recommended, e.g., triethylsilane or anisole)[11]

  • Reaction flask, stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve the benzyl ester substrate in anhydrous DCM in a round-bottom flask and cool the solution in an ice bath.[6]

  • Slowly add TFA (a common concentration is 25-50% TFA in DCM, or 5-10 equivalents).[11][6]

  • Allow the reaction to warm to room temperature and stir for 1-6 hours.[6]

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, remove the TFA and DCM under reduced pressure. Co-evaporation with a solvent like toluene may be necessary to remove residual TFA.[11]

  • The crude product can then be purified by a suitable method (e.g., chromatography, crystallization).

References

Technical Support Center: Optimizing Coupling Conditions for Cbz-L-Tyrosine Benzyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing coupling conditions for Cbz-L-Tyrosine benzyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of peptides containing this sterically hindered amino acid derivative.

Troubleshooting Guide

Low coupling yields and the formation of side products are common hurdles when working with this compound due to its significant steric bulk. This guide provides a systematic approach to troubleshoot and optimize your coupling reactions.

Problem: Low Coupling Yield / Incomplete Reaction

Potential CauseRecommended Solutions
Insufficient Reagent Activity Switch to a more potent coupling reagent. Uronium/aminium salt-based reagents like HATU , HBTU , or COMU are generally more effective than carbodiimides such as DIC for sterically hindered amino acids.[1] Phosphonium salt-based reagents like PyBOP are also a strong alternative.
Steric Hindrance - Increase Reaction Time: Extend the coupling time to 4-24 hours. Monitor the reaction progress using a qualitative method like the Kaiser test to determine the optimal duration.[1] - Increase Reagent Excess: Use a higher excess of this compound and the coupling reagent (e.g., 2-3 equivalents). - Elevate Temperature: Gently heating the reaction to 30-40°C can help overcome the activation energy barrier. Use caution to avoid potential side reactions.
Poor Resin Swelling Ensure the resin is adequately swollen before the coupling step. Switch to a more suitable solvent like N-Methyl-2-pyrrolidone (NMP) or a DMF/DCM mixture to improve swelling.
Peptide Aggregation For solid-phase peptide synthesis (SPPS), if the growing peptide chain is prone to aggregation, consider using a more polar solvent like NMP or adding a chaotropic salt such as LiCl to the DMF.
Incomplete Deprotection Ensure the N-terminal protecting group of the preceding amino acid has been completely removed before the coupling step. Perform a completion test, such as the Kaiser test, after deprotection.

Problem: Side Product Formation

Potential CauseRecommended Solutions
Racemization - Choice of Coupling Reagent: Use coupling reagents known for low racemization, such as HATU or COMU , in combination with an additive like HOAt or Oxyma Pure.[2] - Base Selection: Use a weaker, sterically hindered base like N-methylmorpholine (NMM) or collidine instead of stronger bases like DIPEA. - Minimize Pre-activation Time: Reduce the pre-activation time of the carboxylic acid before adding the amine component. - Reaction Temperature: Avoid excessive heating, as higher temperatures can increase the rate of racemization.
Guanidinylation When using uronium/aminium salt reagents like HBTU or HATU, guanidinylation of the N-terminal amine can occur. To avoid this, use a phosphonium-based reagent like PyBOP .
Acylation of Tyrosine Hydroxyl Group While the hydroxyl group of tyrosine is generally not protected in many Cbz-based solution-phase syntheses, acylation can be a side reaction. If this is observed, consider protecting the hydroxyl group (e.g., as a benzyl ether) for subsequent steps. In SPPS, the side chain is typically protected.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to couple?

A1: this compound presents significant steric hindrance due to the bulky benzyloxycarbonyl (Cbz) group on the amine and the benzyl ester on the carboxyl group. This steric bulk can physically impede the approach of the coupling reagents and the amine nucleophile, leading to slower reaction rates and incomplete couplings.

Q2: Which coupling reagents are most effective for this compound?

A2: For sterically hindered amino acids like this compound, high-efficiency coupling reagents are recommended. These include:

  • Uronium/Aminium Salts: HATU, HBTU, HCTU, and COMU are highly effective. HATU is often considered superior for many difficult couplings due to its high reactivity and ability to suppress racemization.[2]

  • Phosphonium Salts: PyBOP and PyAOP are also powerful coupling reagents that can overcome steric hindrance.

  • Carbodiimides: DIC in combination with an additive like HOBt or Oxyma Pure can be used, but may be less effective compared to uronium/aminium or phosphonium reagents for such a sterically demanding residue.

Q3: How can I monitor the completion of the coupling reaction?

A3: In solid-phase peptide synthesis, qualitative colorimetric tests are commonly used:

  • Kaiser Test (Ninhydrin Test): This is a very sensitive test for primary amines. A blue or purple color indicates an incomplete reaction (free primary amine present), while a yellow or colorless result suggests completion.

  • Isatin Test: This test is useful for detecting the presence of secondary amines, such as proline, at the N-terminus.

For solution-phase synthesis, Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to monitor the disappearance of starting materials and the appearance of the product.

Q4: What is racemization and how can it be minimized when coupling this compound?

A4: Racemization is the loss of stereochemical integrity at the α-carbon of the amino acid, leading to the formation of diastereomeric impurities. This is a significant concern during the activation of the carboxyl group. To minimize racemization:

  • Use Additives: The addition of reagents like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is crucial, as they form active esters that are less prone to racemization.

  • Choose the Right Reagent: Uronium/aminium and phosphonium-based reagents generally lead to lower levels of racemization compared to carbodiimides used alone. HATU, in particular, is known for its ability to promote rapid coupling, which outcompetes the racemization pathway.[2]

  • Control the Base: Use a weaker base like N-methylmorpholine (NMM) and avoid excess base.

  • Maintain Low Temperatures: Perform the coupling at room temperature or below if possible.

Q5: Which solvents are recommended for coupling this compound?

A5: The choice of solvent depends on the synthesis method (solution-phase vs. solid-phase) and the solubility of the reactants.

  • Solution-Phase: Dichloromethane (DCM), chloroform, and ethyl acetate are commonly used.

  • Solid-Phase (SPPS): N,N-Dimethylformamide (DMF) is the most common solvent. For sequences prone to aggregation, N-Methyl-2-pyrrolidone (NMP) or mixtures of DMF with DCM can be beneficial.

Data Presentation: Comparison of Common Coupling Reagents

The following table summarizes the general performance of common coupling reagents for sterically hindered amino acids. The yields and purity are representative and can vary based on the specific reaction conditions and peptide sequence.

Coupling Reagent/MethodAdditiveTypical Reaction TimeTypical Yield (%)Racemization RiskKey Considerations
DIC HOBt or Oxyma Pure2 - 12 hours85 - 95Low to ModerateCost-effective and widely used. The diisopropylurea byproduct is soluble in common solvents. The addition of HOBt or Oxyma is essential to suppress racemization.[3]
HBTU DIPEA or NMM1 - 4 hours> 95LowHigh efficiency and fast reaction times. Can cause guanidinylation of the N-terminal amine if used in excess.
HATU DIPEA or NMM0.5 - 2 hours> 97Very LowSuperior reactivity, especially for difficult couplings. Minimizes racemization effectively.[2] Higher cost compared to other reagents.
COMU DIPEA or NMM0.5 - 2 hours> 95Very LowReactivity is comparable to HATU with a better safety profile as it does not contain the potentially explosive benzotriazole moiety.
PyBOP DIPEA or NMM1 - 4 hours> 95LowA phosphonium salt-based reagent that avoids the potential for guanidinylation side reactions.

Experimental Protocols

Protocol 1: General Solution-Phase Coupling using DIC/HOBt

This protocol describes a general method for the coupling of this compound to an amino acid ester in solution.

  • Reactant Preparation:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.

    • In a separate flask, dissolve the amino acid ester hydrochloride (1.1 eq) in anhydrous DCM or DMF. Cool to 0°C and add NMM or DIPEA (1.1 eq) dropwise to generate the free amine. Stir for 15-20 minutes at 0°C.

  • Activation:

    • Cool the solution of this compound and HOBt to 0°C.

    • Slowly add a solution of DIC (1.1 eq) in anhydrous DCM to the mixture with continuous stirring.

    • Allow the activation to proceed for 30 minutes at 0°C.

  • Coupling:

    • To the activated this compound solution (at 0°C), add the previously prepared free amine solution.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to precipitate the diisopropylurea byproduct.

    • Filter the reaction mixture and wash the precipitate with cold DCM.

    • Wash the filtrate sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Solid-Phase Peptide Synthesis (SPPS) Coupling using HATU

This protocol outlines the coupling of this compound as the final amino acid in an Fmoc-based SPPS workflow.

  • Resin Preparation:

    • Swell the peptide-resin in DMF for at least 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 10 minutes.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Cbz-L-Tyrosine (as the free acid, 3-5 eq) and HATU (2.9-4.9 eq) in DMF.

    • Add DIPEA or NMM (6-10 eq) to the activation mixture.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. For difficult couplings, the time can be extended, or a double coupling can be performed.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF, followed by DCM, and then DMF again to prepare for the next step (e.g., cleavage).

Visualizations

Troubleshooting_Workflow start Low Coupling Yield check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents optimize_conditions Optimize Reaction Conditions (Time, Temperature) check_reagents->optimize_conditions Reagents OK end_good Yield Improved check_reagents->end_good Issue Found & Corrected change_reagent Switch to a More Potent Coupling Reagent (e.g., HATU) optimize_conditions->change_reagent No Improvement optimize_conditions->end_good Yield Improved check_swelling Assess Resin Swelling & Solvent Choice change_reagent->check_swelling No Improvement change_reagent->end_good Yield Improved check_swelling->end_good Yield Improved end_bad Re-evaluate Strategy check_swelling->end_bad No Improvement

Caption: A troubleshooting workflow for addressing low coupling yields.

Coupling_Reagent_Selection start Start: Coupling this compound is_hindered Is the coupling sterically hindered? start->is_hindered routine_coupling Routine Coupling is_hindered->routine_coupling No difficult_coupling Difficult / Hindered Coupling is_hindered->difficult_coupling Yes dic_hobt Use DIC/HOBt routine_coupling->dic_hobt hatu_comu Use HATU, COMU, or PyBOP difficult_coupling->hatu_comu monitor Monitor Reaction Completion (e.g., Kaiser Test) dic_hobt->monitor hatu_comu->monitor

Caption: A decision tree for selecting a suitable coupling reagent.

References

preventing racemization of tyrosine during peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the racemization of tyrosine during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis, and why is it a concern for tyrosine?

A: Racemization is the conversion of a chiral molecule, such as an L-amino acid, into an equal mixture of both its L- and D-enantiomers. In peptide synthesis, this leads to the incorporation of D-amino acids into the peptide chain, resulting in impurities that can be difficult to separate and may have altered biological activity. Tyrosine is particularly susceptible to racemization due to the electron-withdrawing nature of its phenolic side chain, which can stabilize the formation of an oxazolone intermediate, a key step in the racemization pathway.

Q2: What are the primary causes of tyrosine racemization during peptide synthesis?

A: Several factors can contribute to tyrosine racemization during solid-phase peptide synthesis (SPPS), including:

  • Over-activation of the carboxylic acid: Prolonged exposure to coupling reagents can lead to the formation of symmetric anhydrides, which are highly reactive and prone to racemization.

  • Strong bases: The presence of strong, non-sterically hindered bases, such as diisopropylethylamine (DIPEA), can promote the abstraction of the alpha-proton, facilitating racemization.

  • High temperatures: Increased reaction temperatures can accelerate the rate of racemization.

  • Repetitive coupling cycles: The repeated exposure to coupling and deprotection reagents throughout the synthesis can cumulatively increase the extent of racemization.

Q3: Which coupling reagents are most likely to cause tyrosine racemization?

A: Carbodiimide-based coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), when used in combination with activating agents like 1-hydroxybenzotriazole (HOBt), can lead to significant racemization. Uronium-based reagents like HBTU and TBTU can also cause racemization, particularly with prolonged activation times.

Troubleshooting Guide

Problem: High levels of D-tyrosine are detected in the final peptide product.

Possible Cause 1: Inappropriate choice of coupling reagent and additives.

Solution:

  • Utilize a less activating coupling reagent: Consider using a phosphonium-based reagent like BOP or PyBOP, which have been shown to reduce racemization compared to carbodiimides.

  • Employ racemization-suppressing additives: The addition of reagents like ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) or 1-hydroxy-7-azabenzotriazole (HOAt) can effectively minimize racemization. These additives act as activating agents that are less prone to promoting the formation of the problematic oxazolone intermediate.

Possible Cause 2: Suboptimal reaction conditions.

Solution:

  • Lower the reaction temperature: Performing the coupling reaction at a lower temperature (e.g., 0°C) can significantly reduce the rate of racemization.

  • Minimize activation time: Avoid pre-activating the amino acid for extended periods before adding it to the resin. A shorter activation time reduces the window for racemization to occur.

  • Use a sterically hindered base: Replace DIPEA with a more sterically hindered base, such as 2,4,6-collidine, to minimize proton abstraction from the alpha-carbon.

Quantitative Data on Tyrosine Racemization

The following tables summarize the extent of D-tyrosine formation under various experimental conditions.

Table 1: Effect of Coupling Reagents and Additives on Racemization

Coupling ReagentAdditive% D-Tyr
DICHOBt15.2
DICHOAt3.8
HBTU-12.5
HATU-2.1
PyBOP-4.5

Data is illustrative and based on typical findings in the literature. Actual results may vary depending on specific reaction conditions.

Table 2: Influence of Base on Racemization

Base% D-Tyr
DIPEA10.8
2,4,6-Collidine4.2
N-Methylmorpholine6.5

Data is illustrative and based on typical findings in the literature. Actual results may vary depending on specific reaction conditions.

Experimental Protocols

Protocol 1: Minimized Racemization Coupling of Fmoc-Tyr(tBu)-OH using HATU
  • Resin Swelling: Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 and then 15 minutes to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).

  • Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-Tyr(tBu)-OH (3 equivalents) and HATU (2.9 equivalents) in DMF.

  • Activation: Add 2,4,6-collidine (6 equivalents) to the coupling solution and allow it to pre-activate for 1 minute.

  • Coupling: Immediately add the activated coupling solution to the resin and shake at room temperature for 2 hours.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

Visual Guides

Racemization_Mechanism L_Tyr L-Tyrosine Derivative Activated_Ester Activated Ester / Symmetric Anhydride L_Tyr->Activated_Ester Coupling Reagent Oxazolone Oxazolone Intermediate (Planar, Achiral) Activated_Ester->Oxazolone Base (Proton Abstraction) Oxazolone->L_Tyr Protonation D_Tyr D-Tyrosine Derivative Oxazolone->D_Tyr Protonation

Caption: Mechanism of tyrosine racemization via an oxazolone intermediate.

Prevention_Workflow cluster_synthesis Peptide Synthesis Step Start Start: Couple Tyrosine Choose_Reagents Select Coupling Reagent & Additive (e.g., HATU, Oxyma) Start->Choose_Reagents Choose_Base Select Sterically Hindered Base (e.g., Collidine) Start->Choose_Base Control_Conditions Control Reaction Conditions (Low Temp, Short Activation) Start->Control_Conditions Coupling Perform Coupling Reaction Choose_Reagents->Coupling Choose_Base->Coupling Control_Conditions->Coupling Analysis Analyze for Racemization (e.g., Chiral HPLC) Coupling->Analysis End Proceed with Synthesis Analysis->End Low Racemization Problem High Racemization Detected Analysis->Problem High Racemization Problem->Start Re-optimize Conditions

Caption: Workflow for preventing tyrosine racemization during peptide synthesis.

Technical Support Center: Troubleshooting Aggregation in Peptides Containing Cbz-Tyr(Bzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered when working with peptides containing the Cbz-Tyr(Bzl)-OH (N-α-Carbobenzyloxy-O-benzyl-L-tyrosine) residue.

Frequently Asked Questions (FAQs)

Q1: What is Cbz-Tyr(Bzl)-OH and why does it contribute to peptide aggregation?

A1: Cbz-Tyr(Bzl)-OH is a derivative of the amino acid tyrosine where the alpha-amino group is protected by a Carbobenzyloxy (Cbz or Z) group, and the side-chain hydroxyl group is protected by a benzyl (Bzl) group. Both of these protecting groups are significantly hydrophobic. The presence of the bulky and hydrophobic benzyl group on the tyrosine side chain can promote strong intermolecular hydrophobic interactions and hydrogen bonding between growing peptide chains, especially in sequences that already have a tendency towards hydrophobicity.[1][2] This can lead to the formation of insoluble aggregates on the resin during solid-phase peptide synthesis (SPPS), or aggregation of the purified peptide in solution.[1][3]

Q2: How can I identify if my peptide containing Cbz-Tyr(Bzl)-OH is aggregating during solid-phase synthesis?

A2: Several signs can indicate on-resin aggregation:

  • Poor Resin Swelling: The resin beads may appear shrunken or fail to swell properly in the synthesis solvent.[1][4]

  • Slow or Incomplete Reactions: You may observe a positive ninhydrin (Kaiser) test after a coupling step, which indicates the presence of unreacted free amines. Similarly, the deprotection of the N-terminal protecting group might be slow or incomplete.[1]

  • Physical Clumping: The peptide-resin may become sticky or form visible clumps, hindering proper mixing and reagent flow.[1]

  • Low Yield of the Final Peptide: A significant reduction in the expected yield of the cleaved and purified peptide is a strong indicator of aggregation problems during the synthesis.[1]

Q3: Can aggregation of my Cbz-Tyr(Bzl)-OH-containing peptide occur after it has been cleaved from the resin?

A3: Yes, aggregation is a frequent problem for purified peptides, particularly those containing hydrophobic residues like Tyr(Bzl).[1] The hydrophobic character of the benzyl group can make the peptide poorly soluble in aqueous solutions, leading to the formation of amorphous aggregates or more organized structures like amyloid-like fibrils.[1][3]

Q4: What is the primary cause of peptide aggregation during synthesis?

A4: The primary cause of aggregation during peptide synthesis is the formation of stable secondary structures, such as β-sheets, through inter-chain hydrogen bonding.[2] As the peptide chain elongates, it can fold and self-associate, making the reactive N-terminus inaccessible for subsequent coupling and deprotection steps. This is particularly common in hydrophobic sequences.

Troubleshooting Guides

On-Resin Aggregation During Synthesis

If you suspect on-resin aggregation of your peptide containing Cbz-Tyr(Bzl)-OH, consider the following strategies.

Troubleshooting Workflow for On-Resin Aggregation

OnResin_Troubleshooting start Suspicion of On-Resin Aggregation check_swelling Check Resin Swelling & Perform Kaiser Test start->check_swelling aggregation_confirmed Aggregation Confirmed check_swelling->aggregation_confirmed Poor Swelling/ Positive Kaiser Test continue_synthesis Continue Synthesis check_swelling->continue_synthesis Normal Swelling/ Negative Kaiser Test solvent_mod Solvent Modification aggregation_confirmed->solvent_mod Initial Step physical_disrupt Physical Disruption aggregation_confirmed->physical_disrupt Initial Step chaotropic Chaotropic Agents aggregation_confirmed->chaotropic For Severe Cases temp_mod Temperature Modification aggregation_confirmed->temp_mod Alternative resynthesize Consider Resynthesis with Modified Sequence/Resin aggregation_confirmed->resynthesize If all else fails solvent_mod->continue_synthesis physical_disrupt->continue_synthesis chaotropic->continue_synthesis temp_mod->continue_synthesis

Caption: Troubleshooting workflow for on-resin peptide aggregation.

Table 1: Strategies to Mitigate On-Resin Aggregation

StrategyDescriptionTypical Parameters
Solvent Modification Switch from standard solvents like DMF to those that can better disrupt hydrogen bonds.- Use N-methylpyrrolidone (NMP) as the primary solvent.- Add up to 20% Dimethyl Sulfoxide (DMSO) to DMF.[1][4]
Physical Disruption Apply sonication to mechanically break apart peptide aggregates on the resin.Brief, intermittent pulses during coupling reactions.[1][4]
Chaotropic Agents Wash the resin with a solution containing a chaotropic salt to disrupt secondary structures before coupling.Use a solution of 0.8 M NaClO₄ or LiCl in DMF. Ensure the salt is thoroughly washed away before the next coupling step.[2]
Temperature Modification Increasing the temperature can help to disrupt secondary structures and improve reaction kinetics.Couple at a higher temperature (e.g., 40-50°C).[4]
"Magic Mixture" A specialized solvent system for very difficult sequences.DCM/DMF/NMP (1:1:1) with potential additives like nonionic detergents.[4][5]
Resynthesis Strategies If aggregation is severe, resynthesis with modifications may be necessary.- Use a lower substitution resin.- Incorporate pseudoproline dipeptides or backbone protecting groups (e.g., Hmb, Dmb) every 6-8 residues to disrupt β-sheet formation.[2][4]
Post-Cleavage Aggregation and Solubilization

For peptides that are difficult to dissolve after cleavage and purification, the following strategies can be employed.

Workflow for Solubilizing Aggregated Peptides

Solubilization_Workflow start Insoluble Purified Peptide initial_sol Attempt Solubilization in Aqueous Buffer start->initial_sol is_soluble Soluble? initial_sol->is_soluble organic_cosolvent Add Organic Co-solvent (e.g., DMSO, ACN) is_soluble->organic_cosolvent No success Peptide Solubilized is_soluble->success Yes ph_adjust Adjust pH Away from pI organic_cosolvent->ph_adjust sonicate Apply Sonication ph_adjust->sonicate sonicate->success If Soluble failure Still Insoluble sonicate->failure If Still Insoluble

Caption: Stepwise workflow for solubilizing aggregated peptides.

Table 2: Methods for Solubilizing Hydrophobic Peptides

MethodDescriptionProtocol
Organic Co-solvents Dissolve the peptide in a small amount of an organic solvent before adding the aqueous buffer.Start by dissolving the peptide in a minimal volume of DMSO, DMF, or acetonitrile, then slowly add the aqueous buffer while vortexing.[1][6]
pH Adjustment Adjusting the pH of the solution away from the peptide's isoelectric point (pI) increases its net charge and promotes electrostatic repulsion.For basic peptides, use a slightly acidic solution (e.g., 10% acetic acid). For acidic peptides, use a slightly basic solution (e.g., 10% ammonium bicarbonate).[1][6]
Sonication Use a sonication bath to provide energy to break up small aggregates and facilitate dissolution.Briefly sonicate the peptide solution in an ice bath to prevent heating.[6]
Chaotropic Agents Agents like guanidine hydrochloride or urea can disrupt the non-covalent interactions that hold aggregates together.Dissolve the peptide in a buffer containing 6 M guanidine hydrochloride or 8 M urea, then dialyze or purify to remove the denaturant.

Experimental Protocols

Protocol 1: Chaotropic Salt Wash for Disruption of On-Resin Aggregation

This protocol is used to disrupt secondary structures prior to a difficult coupling step.

Materials:

  • Peptide-resin exhibiting signs of aggregation

  • Dimethylformamide (DMF)

  • Chaotropic salt solution (e.g., 0.8 M NaClO₄ in DMF)

Procedure:

  • Drain the reaction solvent from the peptide-resin.

  • Add the chaotropic salt solution to the resin and mix for 15-30 minutes.

  • Drain the chaotropic salt solution.

  • Wash the resin thoroughly with DMF (at least 5-6 times) to completely remove the chaotropic salt.

  • Proceed with the standard coupling protocol.

Protocol 2: Test Cleavage to Monitor Synthesis

This protocol can be used to assess the purity of the peptide at intermediate stages of the synthesis, which is particularly useful when aggregation is suspected.

Materials:

  • Peptide-resin sample (10-20 mg)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Take a small sample of the peptide-resin.

  • Wash the resin sample with DCM (3 x 1 mL).[1]

  • Dry the resin under a stream of nitrogen.[1]

  • Add 200 µL of the cleavage cocktail to the resin.[1]

  • Allow the cleavage reaction to proceed for 2-3 hours at room temperature.[1]

  • Filter the resin and collect the filtrate.

  • Precipitate the cleaved peptide by adding the filtrate to cold diethyl ether.[1]

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Analyze the crude peptide by LC-MS to determine the mass and purity and to check for deletion sequences that may indicate incomplete coupling due to aggregation.

References

Technical Support Center: Synthesis of Cbz-L-Tyrosine Benzyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Cbz-L-Tyrosine benzyl ester. This resource is designed for researchers, scientists, and drug development professionals to improve the efficiency of their synthesis, troubleshoot common issues, and provide clear, actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What is the overall strategy for synthesizing this compound?

A1: The most common strategy involves a two-step process:

  • N-protection: The amino group of L-Tyrosine is protected with a benzyloxycarbonyl (Cbz or Z) group. This is typically achieved using benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann reaction).

  • Esterification: The carboxylic acid group of the N-protected Cbz-L-Tyrosine is then esterified to form the benzyl ester. This can be accomplished using benzyl alcohol with an acid catalyst and azeotropic removal of water.

Q2: Why is it crucial to protect the amino group before esterification?

A2: Protecting the amino group prevents it from reacting with the esterification reagents or participating in unwanted side reactions. The Cbz group is ideal as it is stable under various conditions but can be cleanly removed when needed, often by catalytic hydrogenolysis.[1][2]

Q3: Are there any specific challenges related to the tyrosine side chain?

A3: Yes, the phenolic hydroxyl group on the tyrosine side chain is nucleophilic and can undergo side reactions. A significant challenge is preventing unwanted modifications of the electron-rich phenol ring, such as C-alkylation, where electrophiles attack the aromatic ring.[3] While the phenolic hydroxyl is generally less reactive than the alpha-amino group, its protection might be necessary depending on the subsequent reaction conditions in a larger synthetic scheme. However, for the direct synthesis of this compound, the hydroxyl group is often left unprotected.

Q4: What are the most common impurities I might encounter?

A4: Common impurities can include unreacted starting materials (L-Tyrosine, Cbz-L-Tyrosine), byproducts from the hydrolysis of benzyl chloroformate, and potential diastereomers if racemization occurs. Side reactions involving the tyrosine ring, such as the formation of 3-benzyltyrosine, can also lead to impurities, especially during deprotection steps in a larger peptide synthesis.[3][4]

Q5: How can I monitor the progress of the reaction?

A5: Thin-Layer Chromatography (TLC) is a common and effective method to monitor the reaction's progress. By comparing the reaction mixture to spots of the starting materials, you can determine when the starting material has been consumed and the product has formed. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of Cbz-L-Tyrosine (N-Protection Step) Hydrolysis of Benzyl Chloroformate: Simultaneous addition of base and Cbz-Cl can cause rapid hydrolysis of the Cbz-Cl.Add the benzyl chloroformate and aqueous base solution dropwise and separately to the cooled L-Tyrosine solution. Maintain a low temperature (0-5 °C) throughout the addition to minimize hydrolysis.
Insufficient Basicity: The amino group of L-Tyrosine needs to be deprotonated to become nucleophilic. A weak base may not be sufficient.Use a moderately strong base like sodium carbonate or sodium hydroxide to maintain a pH between 9 and 10.
Low Yield of this compound (Esterification Step) Incomplete Reaction: The equilibrium of the esterification reaction may not favor the product.Use an excess of benzyl alcohol and effectively remove the water formed during the reaction, for example, by azeotropic distillation with a suitable solvent like toluene or cyclohexane.
Racemization: The use of high temperatures for extended periods can lead to racemization.Use a solvent that forms a lower-boiling azeotrope with water to allow for water removal at a lower temperature. Cyclohexane is a good alternative to higher-boiling solvents like toluene to minimize racemization.
Product is an Oil and Difficult to Purify Presence of Impurities: Unreacted reagents or byproducts can prevent the product from crystallizing.Ensure thorough washing of the organic layer during workup to remove acidic and basic impurities. If the product remains an oil, purification by column chromatography on silica gel is recommended.
Presence of Multiple Spots on TLC After Reaction Side Reactions: The phenolic hydroxyl group of tyrosine can undergo side reactions, or di-Cbz protection may occur.Carefully control the stoichiometry of reagents. For the N-protection step, use only a slight excess of benzyl chloroformate.
Incomplete Reaction: The reaction may not have gone to completion.Continue to monitor the reaction by TLC until the starting material is consumed. If the reaction has stalled, consider adding a small additional amount of the limiting reagent.

Data Presentation

Comparison of Conditions for N-Cbz Protection of Amino Acids
Amino AcidBaseSolventTemperature (°C)Reported Yield (%)
GlycineNa2CO3 (aq)Water0>90
AlanineNaOH (aq)Water0~95
PhenylalanineNaHCO3 (aq)WaterRoom Temp.>90
L-TyrosineNaOH (aq)Dioxane/Water0 - Room Temp.Not specified

Note: The yields are representative and can vary based on the specific reaction scale and conditions.

Experimental Protocols

Protocol 1: Synthesis of N-Cbz-L-Tyrosine

Materials:

  • L-Tyrosine

  • Sodium hydroxide (NaOH)

  • Benzyl chloroformate (Cbz-Cl)

  • Dioxane

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve L-Tyrosine (1.0 equivalent) in a 1M aqueous solution of sodium hydroxide (2.5 equivalents) with cooling in an ice bath. A mixture of dioxane and water can be used to improve solubility.

  • While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1M HCl. A white precipitate should form.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.

Protocol 2: Synthesis of this compound

Materials:

  • N-Cbz-L-Tyrosine

  • Benzyl alcohol

  • p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

  • Toluene or cyclohexane

  • Sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Combine N-Cbz-L-Tyrosine (1.0 equivalent), benzyl alcohol (a slight excess), and a catalytic amount of p-toluenesulfonic acid in a round-bottom flask.

  • Add a solvent that forms an azeotrope with water (e.g., toluene or cyclohexane).

  • Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and dilute it with an organic solvent like ethyl acetate.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Visualizations

experimental_workflow cluster_n_protection Step 1: N-Protection cluster_esterification Step 2: Esterification start L-Tyrosine reagents1 NaOH (aq) Benzyl Chloroformate reaction1 Schotten-Baumann Reaction (0°C to RT) start->reaction1 reagents1->reaction1 workup1 Acidification (HCl) Extraction (EtOAc) reaction1->workup1 product1 N-Cbz-L-Tyrosine workup1->product1 reagents2 Benzyl Alcohol p-TsOH (cat.) reaction2 Azeotropic Esterification (Reflux) product1->reaction2 reagents2->reaction2 workup2 Neutralization (NaHCO3) Extraction & Purification reaction2->workup2 final_product Cbz-L-Tyrosine Benzyl Ester workup2->final_product

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_guide cluster_low_yield Low Yield cluster_impurity Impure Product start Low Yield or Impure Product cause1 Hydrolysis of Cbz-Cl start->cause1 cause2 Incomplete Esterification start->cause2 cause3 Unreacted Starting Material start->cause3 cause4 Side Reactions (e.g., C-alkylation) start->cause4 solution1 Slow, separate addition of reagents at low temp. cause1->solution1 solution2 Azeotropic removal of water cause2->solution2 solution3 Increase reaction time or add slight excess of reagent solution4 Optimize reaction conditions (e.g., solvent, temp.)

Caption: Troubleshooting logic for common issues in this compound synthesis.

References

Technical Support Center: Purification of Cbz-Protected Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Carbobenzyloxy (Cbz)-protected peptides. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of these molecules.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of Cbz-protected peptides often challenging?

A1: The Cbz (or Z) group is a benzyl-based protecting group that significantly increases the hydrophobicity of a peptide.[1] This increased hydrophobicity can lead to several challenges, including poor solubility in standard purification solvents, aggregation, and difficult separation from structurally similar, hydrophobic impurities.[2][3]

Q2: What are the most common impurities found after the synthesis of a Cbz-protected peptide?

A2: Common impurities include deletion sequences (peptides missing one or more amino acids), truncated peptides, incompletely deprotected peptides from previous steps, and by-products from the coupling and deprotection reactions.[4] Specifically, unreacted benzyl chloroformate and benzyl alcohol formed during the Cbz protection step can also be present.[5]

Q3: Can I use the same purification strategy for all Cbz-protected peptides?

A3: No, a "one-size-fits-all" approach is generally not effective. The optimal purification strategy depends on the specific properties of the peptide, such as its amino acid sequence, overall hydrophobicity, and solubility characteristics.[1] Different chromatographic methods and solvent systems may need to be explored.[4]

Q4: Is Reversed-Phase HPLC the only method for purifying Cbz-protected peptides?

A4: While Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and often the most effective method for purifying Cbz-protected peptides due to its high resolution, other techniques can be employed.[4][6] Normal-phase flash chromatography can be a viable alternative, especially for larger scale purifications or for peptides with poor solubility in aqueous-organic mobile phases.[1] Recrystallization can also be an effective purification method, particularly as the Cbz group often enhances the crystallinity of the protected peptide.[7][8]

Q5: How does the Cbz group affect the choice of deprotection strategy?

A5: The Cbz group is typically removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst) or under strong acidic conditions (e.g., HBr in acetic acid).[5][9] This is a key consideration in multi-step syntheses as it is orthogonal to acid-labile Boc groups and base-labile Fmoc groups, allowing for selective deprotection.[5][10]

Troubleshooting Guides

Issue 1: Poor Solubility of the Crude Cbz-Protected Peptide

Symptom: The crude peptide does not fully dissolve in the initial mobile phase for HPLC or in common organic solvents for flash chromatography.

Possible CauseTroubleshooting Steps
High Hydrophobicity: The peptide sequence combined with the Cbz group results in very low aqueous solubility.[2][11]- Solvent Screening: Test solubility in a range of solvents such as acetonitrile (ACN), methanol (MeOH), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or mixtures thereof.[12][13] - Strong Organic Solvents: For RP-HPLC, dissolve the peptide in a minimal amount of a strong organic solvent like DMF or DMSO, then dilute with the initial mobile phase.[1] - Use of Additives: For some peptides, adding a small amount of acid (like formic acid or acetic acid) or a chaotropic agent (like guanidinium chloride) can improve solubility.[13][14] - Consider Normal-Phase Chromatography: If aqueous solubility remains a major issue, normal-phase chromatography with organic solvents may be a better option.[1][15]
Peptide Aggregation: Hydrophobic peptides have a tendency to aggregate, which reduces their solubility.[2][11]- Disruptive Solvents: Use solvents known to disrupt aggregation, such as trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), in small amounts.[13] - Temperature: Gently warming the solvent may help dissolve the peptide, but be cautious of potential degradation.[16]
Issue 2: Co-elution of the Product with Impurities in RP-HPLC

Symptom: The main product peak in the HPLC chromatogram is not well-resolved from one or more impurity peaks.

Possible CauseTroubleshooting Steps
Similar Hydrophobicity: Impurities such as deletion sequences or diastereomers may have very similar retention times to the target peptide.- Optimize the Gradient: A shallower gradient around the elution time of the target peptide can improve resolution.[6] - Change the Organic Modifier: Switching from acetonitrile to methanol or isopropanol can alter the selectivity of the separation. - Modify the Ion-Pairing Agent: While trifluoroacetic acid (TFA) is standard, using a different ion-pairing agent like formic acid might change the retention behavior of the peptide and impurities.[17] - Adjust the pH: Modifying the mobile phase pH can change the ionization state of the peptide and some impurities, leading to better separation.[18][19]
Column Overload: Injecting too much crude material can lead to peak broadening and poor separation.- Reduce Sample Load: Decrease the amount of crude peptide injected onto the column. - Scale-Up: If a larger quantity needs to be purified, move to a larger diameter preparative column.
Issue 3: Low Recovery of the Purified Peptide

Symptom: The amount of purified, lyophilized peptide is significantly lower than expected.

Possible CauseTroubleshooting Steps
Irreversible Adsorption: The highly hydrophobic peptide may be irreversibly adsorbed onto the stationary phase of the chromatography column.[20]- Use a Different Stationary Phase: Consider a column with a different chemistry (e.g., C8 instead of C18) or a different manufacturer. - Flush with Strong Solvent: After the run, flush the column with a strong organic solvent like isopropanol to elute any strongly retained material.
Precipitation on the Column: The peptide may precipitate at the head of the column if the initial mobile phase is too weak (too aqueous).[12]- Adjust Injection Solvent: Ensure the sample is dissolved in a solvent that is as close as possible in composition to the initial mobile phase, or use a stronger initial mobile phase.[6] - Increase Initial Organic Content: Start the gradient with a higher percentage of the organic solvent.
Degradation During Purification: Some peptides can be sensitive to the acidic conditions of standard RP-HPLC (e.g., 0.1% TFA).[16]- Use an Alternative Acid: Consider using a less harsh acid like formic acid or acetic acid. - Purify at a Different pH: If the peptide is stable at higher pH, consider using a basic mobile phase with a pH-stable column.[19]

Data Presentation

Table 1: Comparison of Purification Methods for Cbz-Protected Peptides
Purification MethodPrinciple of SeparationTypical ScaleAdvantagesDisadvantages
Reversed-Phase HPLC (RP-HPLC) Hydrophobicity[4]Analytical to PreparativeHigh resolution, well-established methods.[6]Can have low loading capacity; highly hydrophobic peptides may adsorb irreversibly.[18][20]
Normal-Phase Flash Chromatography Polarity[1]PreparativeGood for large quantities; suitable for peptides with poor aqueous solubility.[1]Lower resolution than HPLC; requires organic solvents.[15]
Recrystallization Differential SolubilityPreparativeCan yield very pure material; cost-effective for large scales.[7]Not universally applicable; requires finding a suitable solvent system.[21]
Table 2: Representative Yields for Cbz Protection and Deprotection
ProcessSubstrateReagents and ConditionsYield (%)Reference
Cbz Protection GlycineCbz-Cl, aq. Na₂CO₃, 0 °C> 90[5]
Cbz Protection AlanineCbz-Cl, aq. NaOH, 0 °C~95[5]
Cbz Deprotection Cbz-GlycineH₂ (1 atm), 10% Pd/C, MeOH, rt> 95[5]
Cbz Deprotection Cbz-PhenylalanineHBr (33% in AcOH), rt~90[5]

Experimental Protocols

Protocol 1: Purification of a Cbz-Protected Peptide by Preparative RP-HPLC[6]

This protocol is a general guideline and should be optimized for the specific peptide.

  • Sample Preparation:

    • Dissolve the crude Cbz-protected peptide in a minimal volume of a suitable solvent (e.g., DMF, DMSO, or ACN).[1]

    • If possible, dilute the sample with the initial mobile phase (e.g., Mobile Phase A).

    • Filter the dissolved sample through a 0.45 µm syringe filter to remove any particulate matter.[6]

  • Chromatographic Conditions:

    • HPLC System: Preparative HPLC system with a gradient pump and UV detector.

    • Column: C18 reversed-phase column (e.g., 10 µm, 250 x 21.2 mm).

    • Mobile Phase A: 0.1% (v/v) TFA in ultrapure water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

    • Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A and 5% B) for at least 3 column volumes.[6]

    • Gradient: Develop a linear gradient from a low percentage of B to a high percentage of B to elute the peptide. A typical gradient might be 5% to 95% B over 40 minutes.

    • Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 15-20 mL/min for a 21.2 mm ID column).

    • Detection: Monitor the elution at 220 nm (for the peptide bond) and 254 nm (for the Cbz group).[1]

  • Post-Purification:

    • Fraction Collection: Collect fractions corresponding to the main peak of interest.

    • Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.

    • Pooling: Pool the fractions that meet the desired purity specification (e.g., >98%).

    • Lyophilization: Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white powder.[6]

Protocol 2: Recrystallization of a Cbz-Protected Amino Acid[5][22]

This protocol describes a general procedure following the acidic workup of a Cbz-protection reaction.

  • Dissolution: After the reaction workup and extraction into an organic solvent (e.g., ethyl acetate), concentrate the solution under reduced pressure to obtain a crude solid or oil.

  • Solvent Selection: Select a solvent system in which the Cbz-protected peptide is soluble at high temperatures but poorly soluble at low temperatures. Common solvents include ethyl acetate/hexanes, ethanol/water, or dichloromethane/petroleum ether.

  • Recrystallization:

    • Dissolve the crude product in a minimal amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the solution in an ice bath or refrigerator to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove residual solvent.

Visualizations

G Troubleshooting Workflow for Cbz-Peptide Purification start Crude Cbz-Peptide Sample solubility_check Assess Solubility in Initial HPLC Mobile Phase start->solubility_check is_soluble Is the peptide soluble? solubility_check->is_soluble change_solvent Troubleshoot Solubility: - Use stronger organic solvent (DMF, DMSO) - Add TFE or HFIP - Consider Normal-Phase Chromatography is_soluble->change_solvent No run_hplc Perform Preparative RP-HPLC is_soluble->run_hplc Yes change_solvent->solubility_check resolution_check Check Peak Resolution run_hplc->resolution_check is_resolved Is the main peak well-resolved? resolution_check->is_resolved optimize_hplc Optimize HPLC Method: - Adjust gradient steepness - Change organic modifier or pH is_resolved->optimize_hplc No collect_fractions Collect and Analyze Fractions is_resolved->collect_fractions Yes optimize_hplc->run_hplc recovery_check Check Yield/Recovery collect_fractions->recovery_check is_recovery_ok Is recovery acceptable? recovery_check->is_recovery_ok troubleshoot_recovery Troubleshoot Low Recovery: - Check for on-column precipitation - Use a different stationary phase is_recovery_ok->troubleshoot_recovery No pool_lyophilize Pool Pure Fractions & Lyophilize is_recovery_ok->pool_lyophilize Yes troubleshoot_recovery->run_hplc end_product Purified Cbz-Peptide pool_lyophilize->end_product

Caption: A decision-making workflow for troubleshooting common Cbz-peptide purification challenges.

G General RP-HPLC Purification Workflow cluster_prep Preparation cluster_hplc HPLC Process cluster_post Post-Purification crude_peptide Crude Cbz-Peptide dissolve Dissolve in Minimal Strong Solvent (e.g., DMF) crude_peptide->dissolve filter_sample Filter Sample (0.45 µm) dissolve->filter_sample inject Inject Sample filter_sample->inject equilibrate Equilibrate Column equilibrate->inject gradient Run Gradient Elution inject->gradient detect UV Detection (220/254 nm) gradient->detect collect Collect Fractions detect->collect analyze Analyze Fraction Purity (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize final_product Pure Peptide Powder lyophilize->final_product

Caption: Standard experimental workflow for the purification of Cbz-peptides using RP-HPLC.

References

Technical Support Center: The Carboxybenzyl (Cbz) Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Carboxybenzyl (Cbz or Z) protecting group. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of the Cbz group in organic synthesis. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the Cbz group and why is it used?

The Carboxybenzyl (Cbz or Z) group is a widely used protecting group for amines.[1] It converts a reactive primary or secondary amine into a less nucleophilic carbamate, preventing unwanted side reactions during subsequent synthetic steps.[2][3] The Cbz group is valued for its stability across a range of reaction conditions and the variety of methods available for its removal.[1]

Q2: Under what conditions is the Cbz group stable?

The Cbz group is known for its robustness and is generally stable under the following conditions:

  • Mildly Acidic Conditions: It is resistant to the acidic conditions typically used for the removal of the Boc protecting group, such as trifluoroacetic acid (TFA).[4]

  • Basic Conditions: The Cbz group is stable to bases, including conditions used for the deprotection of the Fmoc group (e.g., piperidine).[2]

  • Many Common Reagents: It is compatible with a variety of reagents used in peptide synthesis and other organic transformations that do not involve catalytic hydrogenation or strong acids.

Q3: What are the common methods for removing the Cbz group?

The most common methods for Cbz deprotection are:

  • Catalytic Hydrogenolysis: This is the most widely used method, typically employing a palladium catalyst (e.g., 10% Pd/C) and a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like ammonium formate).[1][5] This method is favored for its mildness and clean byproducts (toluene and carbon dioxide).[5]

  • Acidic Cleavage: Strong acids, such as 33% hydrogen bromide in acetic acid (HBr/AcOH), can effectively cleave the Cbz group.[1][5] This is a useful alternative when the substrate contains functional groups that are sensitive to reduction.[5]

  • Nucleophilic Cleavage: Reagents like 2-mercaptoethanol in the presence of a base can be used for deprotection, which is advantageous for substrates containing sulfur or other groups that might poison a palladium catalyst.[6][7]

Q4: What is "orthogonality" in the context of protecting groups, and how does it apply to the Cbz group?

Orthogonality in protecting group strategy refers to the ability to remove one protecting group in the presence of others by using specific and non-interfering reaction conditions.[2] The Cbz group is orthogonal to the commonly used Boc and Fmoc protecting groups. This means you can selectively remove a Boc group with acid or an Fmoc group with a base while the Cbz group remains intact, allowing for complex, multi-step synthetic strategies.[2]

Data Presentation: Stability and Deprotection of the Cbz Group

The following table summarizes the stability of the Cbz group under various conditions and the typical yields for its removal.

Reagent/ConditionStability/CleavageTypical Yield (%)Notes
Stability
Mild Acids (e.g., TFA)StableN/AAllows for selective deprotection of Boc groups.[4]
Bases (e.g., Piperidine, NaOH)StableN/AAllows for selective deprotection of Fmoc groups.[2]
Cleavage
H₂ (1 atm), 10% Pd/C in MethanolCleavage>95%The most common and mildest method.[1][5]
33% HBr in Acetic AcidCleavage~90%Useful for substrates sensitive to hydrogenation.[1]
Transfer Hydrogenolysis (HCOONH₄, Pd/C)Cleavage>90%Avoids the use of hydrogen gas.[1]
Na / liq. NH₃Cleavage~85%A dissolving metal reduction method.[1]

Troubleshooting Guides

Issue 1: Incomplete or Sluggish Cbz Deprotection by Catalytic Hydrogenolysis

Symptoms: The reaction does not go to completion, or the reaction time is significantly longer than expected.

Possible Causes & Solutions:

  • Catalyst Poisoning: The palladium catalyst is susceptible to poisoning by sulfur-containing compounds (thiols, thioethers) or other impurities.

    • Solution: Ensure the starting material is highly pure. If the substrate contains sulfur, consider an alternative deprotection method like acidic or nucleophilic cleavage.[6][7]

  • Poor Catalyst Activity: The activity of the Pd/C catalyst can vary between batches or degrade over time.

    • Solution: Use a fresh batch of high-quality catalyst. Increasing the catalyst loading (e.g., from 5-10 mol% to 20 mol%) may also improve the reaction rate.

  • Insufficient Hydrogen Pressure: For some substrates, atmospheric pressure of hydrogen may not be sufficient.

    • Solution: Increase the hydrogen pressure using a Parr hydrogenator or similar apparatus.

  • Poor Mixing: In a heterogeneous reaction, efficient mixing is crucial for contact between the substrate and the catalyst.

    • Solution: Ensure vigorous stirring or agitation.

Issue 2: Unexpected Side Reactions During Cbz Deprotection

Symptoms: Formation of unintended byproducts is observed by TLC, LC-MS, or NMR.

Possible Causes & Solutions:

  • Reduction of Other Functional Groups: During catalytic hydrogenolysis, other reducible groups such as alkenes, alkynes, nitro groups, or benzyl ethers may also be reduced.

    • Solution: Consider a non-reductive cleavage method like HBr/AcOH if your molecule contains sensitive functional groups.[1][5]

  • N-Acetylation: When using HBr in acetic acid, the deprotected amine can sometimes be acetylated by the solvent, especially at elevated temperatures.

    • Solution: If acetylation is a problem, consider performing the reaction at room temperature or using a different acid/solvent system, such as HCl in dioxane.

  • N-Benzylation: In some cases during catalytic hydrogenolysis, a benzyl group can be transferred to the deprotected amine.

    • Solution: This can sometimes be minimized by ensuring a sufficient hydrogen supply and that the reaction goes to completion.

Experimental Protocols

Protocol 1: Cbz Deprotection via Catalytic Hydrogenolysis

This protocol describes a general procedure for the removal of a Cbz group using catalytic hydrogenation with palladium on carbon.

Materials:

  • Cbz-protected compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) supply (e.g., balloon)

  • Inert gas (e.g., Nitrogen or Argon)

  • Celite®

Procedure:

  • Dissolve the Cbz-protected compound in a suitable solvent (e.g., MeOH or EtOH) in a round-bottom flask.

  • Carefully add 10% Pd/C catalyst to the solution (typically 10% by weight of the substrate).

  • Seal the flask and purge with an inert gas.

  • Introduce hydrogen gas (a balloon is often sufficient for small-scale reactions).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely.

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Protocol 2: Cbz Deprotection using HBr in Acetic Acid

This protocol is suitable for substrates that are sensitive to hydrogenation.

Materials:

  • Cbz-protected compound

  • 33% (w/w) Hydrogen bromide in acetic acid (HBr/AcOH)

  • Anhydrous diethyl ether (Et₂O)

Procedure:

  • Dissolve the Cbz-protected compound in 33% HBr in acetic acid at room temperature.

  • Stir the solution and monitor the reaction by TLC or LC-MS. Reactions are often complete within 1-2 hours.[5]

  • Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold, anhydrous diethyl ether.

  • Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield the hydrobromide salt of the deprotected amine.

Visualizations

Cbz_Stability cluster_stable Stable Conditions cluster_labile Labile Conditions Cbz Cbz-Protected Amine Mild Acid Mild Acid (e.g., TFA) Cbz->Mild Acid Stable Base Base (e.g., Piperidine, NaOH) Cbz->Base Stable Catalytic Hydrogenolysis Catalytic Hydrogenolysis (H₂, Pd/C) Cbz->Catalytic Hydrogenolysis Cleaved Strong Acid Strong Acid (e.g., HBr/AcOH) Cbz->Strong Acid Cleaved Nucleophilic Cleavage Nucleophilic Cleavage (e.g., 2-Mercaptoethanol) Cbz->Nucleophilic Cleavage Cleaved

Caption: Stability of the Cbz group to different reagents.

Troubleshooting_Hydrogenolysis cluster_causes Potential Causes cluster_solutions Solutions start Incomplete/Slow Hydrogenolysis poisoning Catalyst Poisoning (e.g., Sulfur) start->poisoning activity Poor Catalyst Activity start->activity pressure Insufficient Hydrogen Pressure start->pressure mixing Inadequate Mixing start->mixing purify Purify Substrate or Use Alternative Method poisoning->purify fresh_catalyst Use Fresh/More Catalyst activity->fresh_catalyst increase_pressure Increase H₂ Pressure pressure->increase_pressure improve_mixing Improve Agitation mixing->improve_mixing

Caption: Troubleshooting workflow for incomplete catalytic hydrogenolysis.

References

Technical Support Center: Selective Cbz Deprotection in the Presence of Benzyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals facing the challenge of selectively deprotecting a Carboxybenzyl (Cbz or Z) group on a nitrogen atom without cleaving a benzyl ester within the same molecule.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in selectively deprotecting a Cbz group in the presence of a benzyl ester?

The main difficulty arises from the similar reactivity of the Cbz group and the benzyl ester under the most common deprotection condition: catalytic hydrogenolysis. Both groups are susceptible to cleavage by palladium on carbon (Pd/C) in the presence of a hydrogen source, which can lead to a mixture of partially and fully deprotected products.[1][2]

Q2: What is the standard method for removing a Cbz group?

The most prevalent method for Cbz deprotection is catalytic hydrogenolysis.[3] This typically involves treating the substrate with a palladium catalyst (e.g., 10% Pd/C) and a source of hydrogen.[3] The hydrogen source can be hydrogen gas (H₂), or a transfer hydrogenation reagent like ammonium formate, sodium borohydride, or triethylsilane.[2][4]

Q3: Are there non-hydrogenolysis methods for Cbz deprotection?

Yes, several non-hydrogenolysis methods can be employed, which may offer better selectivity. These include:

  • Acidic Conditions: Strong acids such as hydrogen bromide in acetic acid (HBr/AcOH) or trifluoroacetic acid (TFA) can cleave the Cbz group.[5][6]

  • Lewis Acids: Lewis acids like aluminum chloride (AlCl₃) have been shown to effectively deprotect N-Cbz groups.[5][7]

  • Nucleophilic Reagents: Certain nucleophilic reagents can also be used for Cbz removal.[5]

Q4: Can reaction conditions for catalytic hydrogenolysis be modified to favor selective Cbz deprotection?

Achieving high selectivity with catalytic hydrogenolysis is challenging, but modulating the reaction conditions can influence the outcome. Factors that can be adjusted include:

  • Catalyst Activity: Using a less active catalyst or a catalyst poison/inhibitor might slow the rate of benzyl ester cleavage relative to Cbz deprotection. Additives like ammonia, pyridine, or ammonium acetate have been reported to inhibit the cleavage of benzyl ethers, a related functional group.[1][5]

  • Hydrogen Source: The choice of hydrogen donor in transfer hydrogenation can affect selectivity.

  • Solvent and Temperature: Varying the solvent and reaction temperature can also influence the relative rates of deprotection.

Troubleshooting Guide

Issue 1: Both Cbz and benzyl ester groups are being removed.

  • Problem: Lack of selectivity during catalytic hydrogenolysis.

  • Troubleshooting Steps:

    • Lower Catalyst Loading: Reduce the amount of Pd/C catalyst to decrease the overall reaction rate, which may allow for better differentiation between the two functional groups.

    • Change Hydrogen Source: If using H₂ gas, switch to a milder transfer hydrogenation reagent such as 1,4-cyclohexadiene.[2]

    • Introduce an Inhibitor: Consider adding a small amount of a catalyst inhibitor like pyridine or ammonium acetate to modulate the catalyst's activity.[1][5]

    • Switch to a Non-Hydrogenolysis Method: Explore alternative deprotection methods that do not rely on catalytic hydrogenation, such as using Lewis acids (e.g., AlCl₃) if the benzyl ester is stable under these conditions.[5][7]

Issue 2: The Cbz deprotection reaction is slow or incomplete.

  • Problem: The catalytic hydrogenolysis is not proceeding to completion.

  • Troubleshooting Steps:

    • Check for Catalyst Poisoning: The presence of sulfur-containing functional groups in the substrate can poison the palladium catalyst.[2][6] If sulfur is present, consider using a larger amount of catalyst or a different deprotection method. In some cases, adding fresh catalyst portion-wise can help drive the reaction to completion.[6]

    • Increase Hydrogen Pressure: If using H₂ gas, increasing the pressure can enhance the reaction rate.

    • Optimize Solvent and Temperature: Ensure an appropriate solvent is being used and consider a moderate increase in temperature, while carefully monitoring for loss of selectivity.

    • Use a Co-catalyst: The addition of an acidic heterogeneous catalyst like niobic acid-on-carbon (Nb₂O₅/C) has been shown to facilitate Pd/C-catalyzed deprotection of Cbz groups.[8][9]

Issue 3: Alternative deprotection methods are causing side reactions.

  • Problem: The use of acidic or Lewis acidic conditions leads to undesired side reactions on other parts of the molecule.

  • Troubleshooting Steps:

    • Screen Different Reagents: If HBr/AcOH is too harsh, try a milder Lewis acid like AlCl₃.[5][7]

    • Optimize Reaction Conditions: Lower the reaction temperature and carefully monitor the reaction progress to minimize side product formation.

    • Consider Orthogonal Protecting Groups: For future syntheses, plan a protecting group strategy where the Cbz and ester protecting groups are orthogonal, meaning they can be removed under different, non-interfering conditions.

Quantitative Data Summary

The following table summarizes various reported conditions for Cbz deprotection, some of which have been tested for selectivity in the presence of other functional groups.

MethodReagentsSolventTemperatureTimeYield (%)Notes
Catalytic Hydrogenolysis10% Pd/C, H₂ (balloon)MeOHRoom Temp40 hCrudeA general procedure for Cbz deprotection; selectivity not specified.[3]
Transfer Hydrogenolysis10% Pd/C, NaBH₄MeOHRoom Temp3-10 min93-98Rapid deprotection of Cbz groups.[4] Benzyl esters are also cleaved under these conditions.[4]
Lewis Acid DeprotectionAlCl₃HFIPRoom Temp-HighGood functional group tolerance, including O- and N-Bn protecting groups.[5]
Nickel Boride DeprotectionNiCl₂·6H₂O, NaBH₄MeOHRoom Temp-GoodReported to be a chemoselective method for Cbz deprotection.[10]
Facilitated Hydrogenolysis10% Pd/C, 10% Nb₂O₅/C, H₂ (balloon)MeOHRoom Temp-ExcellentThe addition of Nb₂O₅/C significantly accelerates the deprotection of Cbz groups.[8][9]

Experimental Protocols

Protocol 1: General Cbz Deprotection via Catalytic Transfer Hydrogenation with NaBH₄[4]

  • Dissolve the Cbz-protected compound in methanol.

  • Add 10 wt% Palladium on carbon (Pd/C).

  • To this suspension, add sodium borohydride (NaBH₄) portion-wise at room temperature. Caution: Hydrogen gas is generated in situ.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude deprotected product, which can be further purified by column chromatography.

Protocol 2: Cbz Deprotection using a Mixed Catalyst System[8]

  • To a solution of the Cbz-protected substrate (1 equivalent) in methanol (MeOH), add 10% Pd/C (e.g., 0.01 equivalents) and 10% niobic acid-on-carbon (Nb₂O₅/C) (e.g., 0.01 equivalents).

  • Replace the air in the reaction vessel with hydrogen gas (H₂) by evacuating and backfilling with H₂ from a balloon three times.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Filter the mixture through a Celite® pad or membrane filter to remove the catalysts.

  • Wash the filter cake with ethyl acetate (EtOAc).

  • Combine the filtrates and concentrate in vacuo to yield the deprotected amine.

Visualizations

G cluster_substrate Substrate cluster_reagents Deprotection Reagents cluster_products Potential Products Substrate Molecule with Cbz and Benzyl Ester Reagents Pd/C, H₂ Source Substrate->Reagents Reacts with DesiredProduct Selectively Deprotected (Amine + Benzyl Ester) Reagents->DesiredProduct Selective Conditions UndesiredProduct Fully Deprotected (Amine + Carboxylic Acid) Reagents->UndesiredProduct Non-Selective Conditions

Caption: Logical relationship of selective vs. non-selective Cbz deprotection.

G start Start: Cbz deprotection incomplete or benzyl ester is also cleaved q1 Is the reaction selective? start->q1 a1_yes Yes, but slow/incomplete q1->a1_yes Yes a1_no No, both groups removed q1->a1_no No q2_poison Is a catalyst poison (e.g., sulfur) present? a1_yes->q2_poison q3_method Are you using catalytic hydrogenolysis? a1_no->q3_method a2_poison_yes Increase catalyst loading or use alternative method q2_poison->a2_poison_yes Yes a2_poison_no Increase H₂ pressure or add co-catalyst (Nb₂O₅/C) q2_poison->a2_poison_no No end End: Achieve desired product a2_poison_yes->end a2_poison_no->end a3_method_yes Lower catalyst loading, change H₂ source, or add inhibitor (e.g., pyridine) q3_method->a3_method_yes Yes a3_method_no Switch to a milder reagent or optimize conditions (e.g., lower temp) q3_method->a3_method_no No a3_method_yes->end a3_method_no->end

Caption: Troubleshooting workflow for selective Cbz deprotection.

Caption: Parallel reaction pathways for Cbz and benzyl ester hydrogenolysis.

References

Validation & Comparative

A Comparative Guide to Cbz-L-Tyrosine Benzyl Ester and Boc-L-Tyrosine Benzyl Ester in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise and demanding field of peptide synthesis, the selection of appropriate protecting groups is a critical determinant of success. This guide provides an objective, data-driven comparison of two commonly used protected forms of L-tyrosine: N-α-Carbobenzoxy-L-tyrosine benzyl ester (Cbz-L-Tyrosine benzyl ester) and N-α-tert-Butoxycarbonyl-L-tyrosine benzyl ester (Boc-L-Tyrosine benzyl ester). We will delve into their chemical properties, performance in peptide synthesis, and the strategic implications of their respective deprotection methodologies.

Introduction to Cbz and Boc Protecting Groups

The Carbobenzoxy (Cbz or Z) and tert-Butoxycarbonyl (Boc) groups are fundamental tools in the synthetic chemist's arsenal for the temporary protection of the α-amino group of amino acids.[1] Their primary role is to prevent unwanted side reactions during peptide bond formation, thereby ensuring the correct amino acid sequence is assembled.[1] The key distinction between these two protecting groups lies in their cleavage conditions: the Cbz group is typically removed by hydrogenolysis, while the Boc group is labile to acid.[1] This difference forms the basis of their "orthogonality," a principle that allows for the selective removal of one type of protecting group in the presence of others, which is invaluable in the synthesis of complex peptides.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound and Boc-L-Tyrosine benzyl ester is presented below. This data is essential for handling, storage, and characterization of these compounds.

PropertyThis compoundBoc-L-Tyrosine benzyl ester
CAS Number 5513-40-619391-35-6
Molecular Formula C₂₄H₂₃NO₅C₂₁H₂₅NO₅
Molecular Weight 405.44 g/mol 371.43 g/mol
Appearance White to off-white powderWhite to off-white crystalline powder
Melting Point 115-120 °C110-112 °C
Purity ≥98%≥98%

Performance in Peptide Synthesis

Both this compound and Boc-L-Tyrosine benzyl ester are widely employed in solution-phase peptide synthesis. The choice between them often depends on the overall synthetic strategy, the presence of other sensitive functional groups in the peptide sequence, and the desired final deprotection conditions.

This compound is a classic choice, particularly in solution-phase synthesis, and is known for its stability under a wide range of conditions.[1] The Cbz group is stable to the acidic and basic conditions often used for the deprotection of other protecting groups, making it a cornerstone of orthogonal protection strategies.[2]

Boc-L-Tyrosine benzyl ester is favored in synthetic schemes where acid-lability is desired for the N-terminal protecting group. The Boc group is stable to basic and nucleophilic conditions, as well as catalytic hydrogenation, making it orthogonal to the Cbz group.[1]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and comparison. Below are representative protocols for the synthesis of a dipeptide using both this compound and Boc-L-Tyrosine benzyl ester.

Protocol 1: Synthesis of Cbz-L-Tyrosyl-Glycine Ethyl Ester

This protocol describes a typical solution-phase peptide coupling reaction using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents.

Materials:

  • This compound

  • Glycine ethyl ester hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

  • In a separate flask, suspend glycine ethyl ester hydrochloride (1.0 eq) in DCM and add TEA (1.0 eq) to neutralize.

  • Add the neutralized glycine ethyl ester solution to the this compound solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in DCM dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.

  • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethyl acetate/hexane to yield Cbz-L-Tyrosyl-Glycine Ethyl Ester.

Protocol 2: Synthesis of Boc-L-Tyrosyl-Glycine Ethyl Ester

This protocol outlines a similar coupling reaction for the Boc-protected amino acid.

Materials:

  • Boc-L-Tyrosine benzyl ester

  • Glycine ethyl ester hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve Boc-L-Tyrosine benzyl ester (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

  • In a separate flask, suspend glycine ethyl ester hydrochloride (1.0 eq) in DCM and add DIEA (1.0 eq) to neutralize.

  • Add the neutralized glycine ethyl ester solution to the Boc-L-Tyrosine benzyl ester solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in DCM dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.

  • Filter the reaction mixture to remove the precipitated DCU.

  • Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethyl acetate/hexane to yield Boc-L-Tyrosyl-Glycine Ethyl Ester.

Deprotection Strategies

The choice between Cbz and Boc protection is most significantly impacted by the required deprotection conditions and their compatibility with the rest of the molecule.

Cbz Deprotection (Hydrogenolysis):

The Cbz group is most commonly removed by catalytic hydrogenolysis.[1]

  • Reagents: H₂, Palladium on carbon (Pd/C)

  • Conditions: The protected peptide is dissolved in a suitable solvent (e.g., methanol, ethanol, or THF) and stirred under an atmosphere of hydrogen in the presence of a catalytic amount of Pd/C.

  • Advantages: The reaction conditions are mild and neutral, which preserves most other functional groups.[3]

  • Limitations: This method is incompatible with molecules containing other reducible functional groups, such as alkenes, alkynes, or certain sulfur-containing residues.

Boc Deprotection (Acidolysis):

The Boc group is removed under acidic conditions.[1]

  • Reagents: Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).

  • Conditions: The protected peptide is treated with a solution of TFA in DCM (typically 25-50%) at room temperature.

  • Advantages: The reaction is typically fast and efficient.

  • Limitations: The strong acidic conditions can lead to the cleavage of other acid-sensitive protecting groups and may cause side reactions with sensitive amino acid residues.[4]

Mandatory Visualizations

Receptor Tyrosine Kinase (RTK) Signaling Pathway

Tyrosine phosphorylation is a key mechanism in cellular signaling, often initiated by Receptor Tyrosine Kinases (RTKs). Protected tyrosine derivatives are essential for synthesizing peptides and probes to study these pathways.

RTK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand Ligand RTK_Monomer1 RTK Monomer Ligand->RTK_Monomer1:f0 Binding RTK_Monomer2 RTK Monomer Ligand->RTK_Monomer2:f0 RTK_Dimer RTK Dimer P-Tyr P-Tyr RTK_Monomer1->RTK_Dimer:f0 Dimerization & Autophosphorylation RTK_Monomer2->RTK_Dimer:f0 Dimerization & Autophosphorylation Grb2 Grb2 RTK_Dimer:p1->Grb2 Recruitment Sos Sos Grb2->Sos Ras_GDP Ras-GDP Sos->Ras_GDP Activates Ras_GTP Ras-GTP Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response

Caption: A simplified diagram of a Receptor Tyrosine Kinase (RTK) signaling pathway.

Experimental Workflow: Solution-Phase Dipeptide Synthesis

The following diagram illustrates a generalized workflow for the solution-phase synthesis of a dipeptide, applicable to both Cbz- and Boc-protected tyrosine benzyl esters.

Peptide_Synthesis_Workflow Start Start: Protected Tyr-OBzl & Amino Acid Ester Coupling 1. Coupling Reaction (DCC, HOBt, Base in DCM) Start->Coupling Workup 2. Aqueous Workup (Acid/Base Washes) Coupling->Workup Purification 3. Purification (Recrystallization/ Chromatography) Workup->Purification Characterization1 Characterize Protected Dipeptide Purification->Characterization1 Deprotection 4. N-terminal Deprotection (H₂/Pd-C for Cbz or TFA for Boc) Characterization1->Deprotection Workup2 5. Workup & Isolation Deprotection->Workup2 Characterization2 Characterize Deprotected Dipeptide Ester Workup2->Characterization2 End End: Dipeptide Ester for Further Elongation Characterization2->End

Caption: A generalized workflow for solution-phase dipeptide synthesis.

Conclusion

Both this compound and Boc-L-Tyrosine benzyl ester are indispensable reagents in peptide synthesis. The choice between them is not a matter of inherent superiority but rather of strategic planning based on the specific requirements of the synthetic target. The Cbz group offers robustness and orthogonality through its unique hydrogenolytic cleavage, making it ideal for complex syntheses where acid-labile groups must be preserved. The Boc group, with its facile acid-lability, is well-suited for strategies where mild acid cleavage is the preferred method of N-terminal deprotection. A thorough understanding of their respective properties, as outlined in this guide, will enable researchers to make informed decisions, leading to more efficient and successful peptide syntheses.

References

A Comparative Guide to Fmoc-Tyr(tBu)-OH and Cbz-L-Tyrosine Benzyl Ester in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise and demanding field of solid-phase peptide synthesis (SPPS), the selection of appropriately protected amino acid derivatives is a critical determinant of success. The choice impacts coupling efficiency, the potential for side reactions, and the final purity of the target peptide. This guide provides a detailed comparison of two protected forms of tyrosine: the modern standard, Fmoc-Tyr(tBu)-OH , and the more traditional Cbz-L-Tyrosine benzyl ester .

The core of modern SPPS predominantly relies on the fluorenylmethyloxycarbonyl (Fmoc) strategy, which is favored for its mild deprotection conditions. In this context, Fmoc-Tyr(tBu)-OH is the workhorse for incorporating tyrosine residues. Conversely, the benzyloxycarbonyl (Cbz or Z) group, a cornerstone of classical solution-phase peptide synthesis, sees less frequent use in contemporary solid-phase methodologies. This comparison will elucidate the practical implications of choosing one over the other, supported by established chemical principles and available data.

Physicochemical and Strategic Comparison

The fundamental difference between Fmoc-Tyr(tBu)-OH and this compound lies in their orthogonal protection schemes. The Fmoc group is base-labile, typically removed with piperidine, while the tert-butyl (tBu) ether protecting the tyrosine hydroxyl group is acid-labile, cleaved with strong acids like trifluoroacetic acid (TFA). The Cbz group, on the other hand, is most commonly removed by catalytic hydrogenolysis.[1][2] This distinction dictates the entire synthetic approach.

CharacteristicFmoc-Tyr(tBu)-OHThis compound
Nα-Protection Fmoc (Base-labile)Cbz (Hydrogenolysis-labile)
Side-Chain Protection tBu (Acid-labile)None (in this specific reagent)
C-Terminal Protection N/A (for coupling)Benzyl ester (Hydrogenolysis-labile)
Primary Synthesis Solid-Phase Peptide Synthesis (SPPS)Primarily Solution-Phase Synthesis
Deprotection Orthogonality High (Fmoc removed by base, tBu by acid)Limited in standard SPPS workflows
Automation Friendliness HighLow (Hydrogenolysis is not standard in automated synthesizers)

Performance in SPPS: A Head-to-Head Analysis

Direct quantitative comparisons of these two specific reagents in a standardized SPPS protocol are scarce in the literature, largely because this compound is not a standard reagent for routine Fmoc-based SPPS. However, we can infer performance based on the known chemistry of the protecting groups.

Performance MetricFmoc-Tyr(tBu)-OHThis compound
Coupling Efficiency Generally high (>99%) with standard activators (e.g., HBTU, HATU).Potentially high, but may require optimization.
Deprotection Conditions Nα-Fmoc: 20% piperidine in DMF. Side-chain tBu: TFA-based cleavage cocktail.Nα-Cbz & C-term Benzyl: Catalytic hydrogenolysis (e.g., H₂/Pd-C).
Crude Peptide Purity Typically high due to the mild and efficient nature of the Fmoc/tBu strategy.Variable; depends heavily on the efficiency of on-resin hydrogenolysis.
Risk of Side Reactions Low; the tBu group is stable to piperidine. Potential for t-butyl cation side reactions during final cleavage can be mitigated with scavengers.Potential for incomplete hydrogenolysis. The catalyst may interact with other functional groups. Racemization risk during coupling must be carefully managed.

Experimental Workflows and Methodologies

The integration of these two amino acid derivatives into an SPPS workflow is fundamentally different.

Standard Fmoc-SPPS Workflow

The workflow for Fmoc-Tyr(tBu)-OH is the standard iterative cycle of deprotection and coupling used in modern SPPS.

SPPS_Workflow Resin Resin Support Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling (Fmoc-Tyr(tBu)-OH, Activator, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle or Final Cleavage Wash2->Repeat Repeat->Deprotection Next Amino Acid Cbz_SPPS_Workflow Fmoc_SPPS Standard Fmoc-SPPS (n-1 residues) Final_Deprotection Final Fmoc Deprotection Fmoc_SPPS->Final_Deprotection Wash1 Wash Final_Deprotection->Wash1 Cbz_Coupling Couple Cbz-Tyr-OH (or Cbz-L-Tyr-benzyl ester) Wash1->Cbz_Coupling Wash2 Wash Cbz_Coupling->Wash2 Cleavage_Deprotection Cleavage from Resin (TFA) & Side-Chain Deprotection Wash2->Cleavage_Deprotection Final_Peptide N-terminally Cbz-Protected Peptide Cleavage_Deprotection->Final_Peptide

References

A Comparative Guide to the Purity Validation of Cbz-L-Tyrosine Benzyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials is a critical step in the synthesis of peptides and other pharmaceuticals. Cbz-L-Tyrosine benzyl ester is a key building block in many synthetic pathways, and its purity directly impacts the quality and efficacy of the final product. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity validation of this compound, alongside alternative analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC (RP-HPLC) is the most common and reliable method for determining the purity of this compound. This technique separates the main compound from potential impurities based on their hydrophobicity. A typical purity level for commercially available this compound is ≥ 99%.

Experimental Protocol: RP-HPLC Method

Objective: To determine the purity of this compound and identify potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • This compound sample

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample Preparation:

    • Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases A and B) to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • UV Detection: 220 nm

    • Gradient Elution:

      Time (minutes) % Mobile Phase A % Mobile Phase B
      0 70 30
      20 30 70
      25 30 70
      26 70 30

      | 30 | 70 | 30 |

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the percentage purity by dividing the peak area of this compound by the total peak area of all components.

Potential Impurities
  • L-Tyrosine: The starting material.

  • Cbz-L-Tyrosine: An intermediate where the carboxylic acid is not esterified.

  • L-Tyrosine benzyl ester: An intermediate where the amino group is not protected.

  • Benzyl alcohol and benzyl chloroformate: Reagents used in the synthesis.

  • Di-protected species: Impurities where other reactive sites on the molecule have been modified.

Comparison with Alternative Analytical Methods

While HPLC is the gold standard for purity determination, other techniques can provide complementary information about the identity and chiral integrity of this compound.

Analytical MethodInformation ProvidedAdvantagesLimitationsTypical Result
Reverse-Phase HPLC Quantitative purity, detection of impurities.High resolution, sensitive, and reproducible.May not separate all chiral impurities.Purity ≥ 99%
Chiral HPLC Enantiomeric purity (ratio of L- and D-isomers).Essential for ensuring stereochemical integrity.Requires specialized chiral columns and method development.Enantiomeric Excess (e.e.) > 99.5%
¹H NMR Spectroscopy Structural confirmation and detection of major impurities.Provides detailed structural information.Less sensitive for quantifying minor impurities compared to HPLC.Spectrum consistent with the structure of this compound.
Mass Spectrometry (MS) Molecular weight confirmation and identification of impurities.High sensitivity and specificity for molecular identification.Not inherently quantitative without appropriate standards.Molecular ion peak corresponding to the mass of the compound.

Experimental Workflow and Data Interpretation

The following diagram illustrates the logical workflow for the comprehensive purity validation of this compound.

G Purity Validation Workflow for this compound cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Further Characterization cluster_3 Results Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution RPHPLC RP-HPLC Analysis Dissolution->RPHPLC Purity_Check Purity ≥ 99%? RPHPLC->Purity_Check Chiral_HPLC Chiral HPLC Purity_Check->Chiral_HPLC Yes Fail Further Purification Required Purity_Check->Fail No NMR ¹H NMR Spectroscopy Chiral_HPLC->NMR MS Mass Spectrometry NMR->MS Pass Product Meets Specifications MS->Pass

Caption: Workflow for purity validation of this compound.

Signaling Pathway of Analysis

The analytical process can be visualized as a pathway where the initial sample undergoes a series of tests to confirm its quality.

G Analytical Pathway for Quality Control Start Start: Raw Material HPLC_Purity HPLC Purity Assay Start->HPLC_Purity Identity Structural Confirmation (NMR/MS) HPLC_Purity->Identity Chiral_Purity Chiral Purity (Chiral HPLC) Identity->Chiral_Purity Final_Product End: Qualified Product Chiral_Purity->Final_Product

Confirming the Structure of Cbz-L-Tyrosine Benzyl Ester by ¹H NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unambiguous structural confirmation of synthetic intermediates is paramount. This guide provides a comparative analysis for confirming the structure of Cbz-L-Tyrosine benzyl ester using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, offering a benchmark against potential impurities and starting materials.

This compound is a crucial building block in peptide synthesis and medicinal chemistry. Its purity and structural integrity are essential for the successful synthesis of target molecules. ¹H NMR spectroscopy is a powerful and readily available technique for the structural elucidation of organic molecules. By analyzing the chemical shifts, integration, and coupling patterns of the protons, one can confirm the presence of the desired product and identify any impurities.

Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic (Cbz & Benzyl ester)7.40 - 7.20Multiplet10H
Tyrosine Aromatic (ortho to OH)~7.05Doublet2H
Tyrosine Aromatic (meta to OH)~6.70Doublet2H
NH (Amide)~5.30Doublet1H
CH (α-proton)~4.65Multiplet1H
CH₂ (Benzyl ester)~5.15Singlet2H
CH₂ (Cbz)~5.10Singlet2H
CH₂ (β-protons)~3.10Multiplet2H
OH (Phenolic)VariableBroad Singlet1H

Comparison with Potential Impurities and Starting Materials

The presence of unreacted starting materials or byproducts from side reactions can complicate the synthesis and purification processes. ¹H NMR spectroscopy allows for the straightforward identification of these species.

Compound Key Distinguishing ¹H NMR Signals (ppm)
Cbz-L-Tyrosine Absence of benzyl ester CH₂ signals (~5.15 ppm). Carboxylic acid proton signal (variable, >10 ppm).
L-Tyrosine Benzyl Ester Absence of Cbz protecting group signals (CH₂ at ~5.10 ppm and aromatic protons). Presence of a free amine signal.
Benzyl Alcohol A characteristic CH₂ signal around 4.6 ppm and aromatic signals.
L-Tyrosine Absence of both Cbz and benzyl ester signals.

Experimental Protocol

A standard protocol for acquiring a high-quality ¹H NMR spectrum of this compound is as follows:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Ensure the sample is fully dissolved. If necessary, gently warm the solution or use sonication.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set an appropriate spectral width and acquisition time.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Structural Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of this compound using ¹H NMR.

G Workflow for Structural Confirmation cluster_synthesis Synthesis & Purification cluster_analysis ¹H NMR Analysis cluster_confirmation Structural Confirmation synthesis Synthesize Cbz-L-Tyrosine benzyl ester purification Purify the product synthesis->purification prepare_sample Prepare NMR Sample purification->prepare_sample acquire_spectrum Acquire ¹H NMR Spectrum prepare_sample->acquire_spectrum process_data Process Spectrum acquire_spectrum->process_data analyze_data Analyze Chemical Shifts, Integration & Coupling process_data->analyze_data compare_data Compare with Predicted Data & Impurity Spectra analyze_data->compare_data structure_confirmed Structure Confirmed compare_data->structure_confirmed Match impurities_detected Impurities Detected compare_data->impurities_detected Mismatch repurify Repurify Sample impurities_detected->repurify repurify->prepare_sample

Caption: A flowchart outlining the process from synthesis to structural confirmation of this compound via ¹H NMR analysis.

Molecular Structure and Proton Assignments

The following diagram illustrates the molecular structure of this compound with the key protons labeled for ¹H NMR assignment.

G This compound Structure cluster_mol cluster_labels mol mol H_arom_cbz Aromatic (Cbz) H_arom_tyr Aromatic (Tyr) H_arom_bz Aromatic (Benzyl) H_nh NH H_alpha α-H H_beta β-H₂ H_ch2_cbz CH₂ (Cbz) H_ch2_bz CH₂ (Benzyl) H_oh OH

Caption: The chemical structure of this compound with key proton groups highlighted for ¹H NMR analysis.

By following this guide, researchers can confidently confirm the structure and assess the purity of their synthesized this compound, ensuring the quality of this important intermediate for subsequent research and development activities.

Unveiling the Molecular Signature: A Comparative Guide to the Mass Spectrometry Analysis of Cbz-L-Tyrosine Benzyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of protected amino acids is a critical step in ensuring the integrity of synthetic peptides and other pharmaceutical compounds. This guide provides an in-depth comparison of the mass spectrometry analysis of Cbz-L-Tyrosine benzyl ester, a commonly used protected amino acid, offering supporting experimental data and detailed protocols for its characterization.

This compound, with a molecular weight of 405.44 g/mol , is frequently employed in peptide synthesis. Its two benzyl-based protecting groups, the carboxybenzyl (Cbz) group on the amine and the benzyl ester on the carboxylic acid, necessitate careful analytical verification to confirm its structure and purity. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful tool for this purpose, providing detailed information about the molecule's fragmentation pattern.

Comparative Analysis of Fragmentation Patterns

The fragmentation of this compound under collision-induced dissociation (CID) in positive ion mode reveals a characteristic pattern dominated by the loss of its protecting groups. The protonated molecule ([M+H]⁺) is expected at a mass-to-charge ratio (m/z) of 406.4.

Key diagnostic fragment ions arise from the cleavage of the benzyl and benzyloxy moieties. A neutral loss of the benzyl group (C₇H₇, ~91 Da) from the ester is a common fragmentation pathway for benzyl esters.[1] Similarly, the benzyloxycarbonyl (Cbz) group can readily lose a benzyl radical or undergo fragmentation to yield characteristic ions.

A comparison with an alternative protected amino acid, such as Fmoc-L-Tyrosine-OtBu, would highlight different fragmentation pathways. The Fmoc group, being more labile under certain conditions, would likely yield a dominant fragment corresponding to the loss of the fluorenylmethoxycarbonyl group, while the tert-butyl ester would show a characteristic loss of isobutylene (56 Da).

Tabular Summary of Expected Mass Spectrometry Data

Ion DescriptionExpected m/zFragmentation Pathway
Protonated Molecule [M+H]⁺406.4-
Loss of Benzyl Radical from Ester [M+H - C₇H₇]⁺315.3Neutral loss of benzyl radical from the benzyl ester.
Loss of Benzyl Alcohol from Ester [M+H - C₇H₈O]⁺298.3Neutral loss of benzyl alcohol from the benzyl ester.
Loss of Benzyloxycarbonyl Group [M+H - C₈H₇O₂]⁺271.3Cleavage of the Cbz protecting group.
Ion from Tyrosine Core [C₉H₁₀NO]⁺164.1Fragmentation of the amino acid backbone after loss of protecting groups.
Tyrosine Immonium Ion [C₉H₁₂NO₂]⁺136.1Characteristic fragment of the tyrosine side chain.

Experimental Protocols

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. For ESI-MS analysis, this stock solution is further diluted to a concentration of 1-10 µg/mL with a solution of 50:50 acetonitrile:water containing 0.1% formic acid to promote protonation.

Mass Spectrometry Analysis: The analysis is performed using a tandem mass spectrometer equipped with an electrospray ionization source.

  • Ionization Mode: Positive

  • Capillary Voltage: 3.5 - 4.5 kV

  • Source Temperature: 100 - 150 °C

  • MS1 Scan Range: m/z 100-600

  • MS/MS Analysis: The protonated molecule at m/z 406.4 is selected as the precursor ion for collision-induced dissociation (CID).

  • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) is applied to induce fragmentation and observe a range of product ions.

Visualization of the Fragmentation Pathway

The fragmentation of this compound can be visualized as a logical workflow, starting from the intact molecule and proceeding through various bond cleavages to generate the observed fragment ions.

Fragmentation_Pathway M [C24H23NO5+H]+ m/z = 406.4 F1 [M+H - C7H7]+ m/z = 315.3 M->F1 - C7H7 (Benzyl radical) F2 [M+H - C8H7O2]+ m/z = 271.3 M->F2 - C8H7O2 (Cbz group) F3 [C9H10NO]+ m/z = 164.1 F1->F3 - C8H7O2 F4 [C9H12NO2]+ m/z = 136.1 F2->F4 - C7H6O

Caption: Proposed fragmentation pathway of this compound in ESI-MS/MS.

This comprehensive guide provides a framework for the mass spectrometric analysis of this compound. By understanding its characteristic fragmentation patterns and employing standardized experimental protocols, researchers can confidently verify the identity and purity of this important protected amino acid, ensuring the quality and reliability of their research and development efforts.

References

A Comparative Guide to the Cbz Protection of the Tyrosine Side Chain

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical determinant of success in peptide synthesis. The phenolic hydroxyl group of the tyrosine side chain, with its susceptibility to undesired modifications, necessitates robust protection. Among the array of available protecting groups, the Carboxybenzyl (Cbz or Z) group, a classic in peptide chemistry, offers distinct advantages in specific synthetic strategies.[1] This guide provides an objective comparison of Cbz with other common tyrosine side-chain protecting groups, supported by experimental data and detailed protocols.

The primary challenge in protecting the tyrosine hydroxyl group is to prevent unwanted side reactions, such as O-alkylation and C-alkylation of the electron-rich phenol ring, which can occur during peptide chain elongation or deprotection steps.[2] The choice of protecting group is therefore intrinsically linked to the overall synthetic approach, primarily whether a Boc/Bzl or Fmoc/tBu strategy is employed.[3][4]

Quantitative Comparison of Tyrosine Protecting Groups

The performance of a protecting group is assessed by its stability during synthesis, the efficiency of its removal, and its propensity to induce side reactions. The following table summarizes key performance indicators for Cbz and other commonly used protecting groups for the tyrosine side chain.

Protecting GroupTypical Synthetic StrategyStabilityDeprotection ConditionsCommon Side Reactions & Quantitative Data
Carboxybenzyl (Cbz) Solution-phase synthesis; Orthogonal strategiesStable to mild acid (TFA) and base (piperidine).[1]Catalytic hydrogenolysis (H₂/Pd-C); Strong acids (e.g., HBr in acetic acid).[1][5][6]Potential for incomplete removal or side reactions with sulfur-containing amino acids during hydrogenolysis.[1]
Benzyl (Bzl) Boc/Bzl SPPSPartially labile to TFA.[3][7]Strong acids (e.g., HF, TFMSA).[4]Prone to significant C-alkylation, especially with high-concentration HF cleavage.[2]
tert-Butyl (tBu) Fmoc/tBu SPPSStable to base (piperidine) but labile to moderate acids.[2][4]Strong acids (e.g., TFA).[4]C-alkylation of the tyrosine ring by the released tert-butyl cation, forming 3-tert-butyltyrosine (reported at 0.5-1.0%). This can be minimized with scavengers.[2][4]
2,6-Dichlorobenzyl (2,6-Cl₂Bzl) Boc/Bzl SPPSMore stable to acid than Bzl.[2][4]Strong acids (e.g., HF).[2]Significantly reduces C-alkylation compared to Bzl due to enhanced stability.[2]
2-Bromobenzyloxycarbonyl (2-Br-Z) Boc/Bzl SPPSMore stable to acid than Bzl.[2]Strong acids (e.g., HF).[2]Provides excellent protection against C-alkylation.[2]

Advantages of Cbz Protection for the Tyrosine Side Chain

The Cbz group, while one of the oldest protecting groups, retains significant utility in modern peptide synthesis due to several key advantages:

  • Orthogonality: The Cbz group is stable under the conditions used for the removal of both Fmoc (base-labile) and Boc (acid-labile) groups.[1] This orthogonality is highly advantageous in complex synthetic schemes, such as the synthesis of protected peptide fragments for subsequent condensation or in the construction of cyclic peptides.[1]

  • Mild Deprotection: Catalytic hydrogenolysis, the most common method for Cbz removal, proceeds under mild, neutral conditions.[8] This avoids the harsh acidic conditions required to cleave other groups like Bzl or tBu, which can cause degradation of sensitive peptide sequences.

  • Utility in Solution-Phase Synthesis: Cbz has historically been a workhorse in solution-phase peptide synthesis.[1][9] Furthermore, the introduction of a Cbz group often increases the crystallinity of the protected amino acid, which can facilitate purification.[1]

Experimental Protocols

Detailed methodologies for the introduction and removal of the Cbz group are provided below.

1. Protection of Tyrosine with Cbz Group (N-α-Cbz protection)

This protocol describes the protection of the α-amino group of tyrosine using benzyl chloroformate.

  • Materials: Tyrosine, Sodium Hydroxide (NaOH), Benzyl Chloroformate (Cbz-Cl), Dioxane, Water, Diethyl Ether, Hydrochloric Acid (HCl).

  • Procedure:

    • Dissolve tyrosine in an aqueous solution of NaOH.

    • Cool the solution in an ice bath.

    • Add benzyl chloroformate and an additional aliquot of NaOH solution simultaneously while vigorously stirring. The pH should be maintained between 8 and 10.[5]

    • Continue stirring for a specified period after the addition is complete.

    • Wash the reaction mixture with diethyl ether to remove excess benzyl chloroformate.

    • Acidify the aqueous layer with HCl to precipitate the Cbz-tyrosine.

    • Collect the precipitate by filtration, wash with cold water, and dry.[1]

2. Deprotection of Cbz Group by Catalytic Hydrogenolysis

This protocol outlines the removal of the Cbz group from a peptide.

  • Materials: Cbz-protected peptide, Solvent (e.g., Methanol, Ethanol, or Acetic Acid), 10% Palladium on carbon (Pd/C) catalyst, Hydrogen gas source.

  • Procedure:

    • Dissolve the Cbz-protected peptide in a suitable solvent.

    • Carefully add the Pd/C catalyst to the solution. The amount is typically 10-20 mol% of palladium relative to the substrate.[10]

    • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

    • Stir the mixture vigorously at room temperature until the reaction is complete (monitoring by TLC or LC-MS is recommended).

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected peptide.[1]

Logical Workflow for Protecting Group Selection

The choice of a protecting group for the tyrosine side chain is a critical decision dictated by the overall synthetic strategy. The following diagram illustrates the logical considerations that highlight the specific advantages of the Cbz group.

G cluster_strategy Synthetic Strategy cluster_boc Boc/Bzl Chemistry cluster_fmoc Fmoc/tBu Chemistry cluster_special Specialized Strategies Strategy Select Synthetic Strategy Boc_Chem Boc/Bzl SPPS Strategy->Boc_Chem Acid-labile Nα group Fmoc_Chem Fmoc/tBu SPPS Strategy->Fmoc_Chem Base-labile Nα group Special_Strategy Solution-Phase Synthesis or Fragment Condensation or Orthogonal Protection Needed Strategy->Special_Strategy Other considerations Bzl_PG Bzl (Standard) Prone to C-alkylation Boc_Chem->Bzl_PG Standard Choice Cl2Bzl_PG 2,6-Cl2Bzl Acid-stable, less side reactions Boc_Chem->Cl2Bzl_PG For long/complex peptides tBu_PG tBu (Standard) Risk of t-butylation Fmoc_Chem->tBu_PG Cbz_PG Cbz Protection Orthogonal to Boc/Fmoc Mild H₂/Pd-C deprotection Special_Strategy->Cbz_PG

Caption: Decision tree for tyrosine side-chain protection.

References

A Comparative Guide to Cbz-L-Tyrosine Benzyl Ester in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the precise science of peptide synthesis, the strategic selection of protecting groups is a cornerstone for achieving high yields and purity.[1] Cbz-L-Tyrosine benzyl ester represents a classic approach, utilizing the Carboxybenzyl (Cbz or Z) group for Nα-amino protection and a benzyl ester for C-terminal carboxyl protection. While historically significant, particularly in solution-phase synthesis, this protecting group strategy has notable limitations, especially when compared to modern orthogonal methods like Fmoc/tBu and Boc/Bzl strategies prevalent in Solid-Phase Peptide Synthesis (SPPS).[1][2][3]

This guide provides an objective comparison of this compound with its alternatives, focusing on the critical aspects of deprotection, orthogonality, and side reaction profiles, supported by experimental data and protocols.

The Core Limitation: Non-Orthogonality

The primary drawback of using this compound lies in the simultaneous lability of both the Cbz and benzyl ester protecting groups under the same conditions. Both are typically removed by catalytic hydrogenolysis (e.g., H₂/Pd-C).[1][4][5] This lack of orthogonality—the inability to selectively remove one group without affecting the other—severely restricts synthetic flexibility, especially in SPPS where sequential and selective deprotection is required.[6][7] In contrast, modern strategies are built on orthogonality:

  • Fmoc/tBu Strategy: The Nα-Fmoc group is base-labile (removed by piperidine), while side-chain and C-terminal protecting groups (like tert-Butyl, tBu) are acid-labile (removed by Trifluoroacetic acid, TFA).[1][8]

  • Boc/Bzl Strategy: The Nα-Boc group is acid-labile (TFA), while benzyl-based side-chain and ester groups are removed by stronger acids (like HF) or hydrogenolysis in the final step.[2][9]

This fundamental difference makes the Cbz/Bzl combination ill-suited for the stepwise elongation of peptide chains on a solid support.[3]

Comparative Data: Protecting Group Strategies for Tyrosine

The choice of protecting group directly impacts the efficiency and purity of peptide synthesis. The following table compares key tyrosine building blocks used in different strategies.

FeatureCbz-Tyr-OBzlBoc-Tyr(Bzl)-OHFmoc-Tyr(tBu)-OH
Nα-Protection Carboxybenzyl (Cbz)tert-Butoxycarbonyl (Boc)9-Fluorenylmethyloxycarbonyl (Fmoc)
Side-Chain Protection None (or Benzyl ether)Benzyl (Bzl)tert-Butyl (tBu)
C-Terminal Protection Benzyl (Bzl) esterResin Linker (e.g., Pam, Merrifield)Resin Linker (e.g., Wang, Rink Amide)
Nα-Deprotection Catalytic Hydrogenolysis (H₂/Pd-C)[1]Strong Acid (e.g., TFA)[2]Base (e.g., 20% Piperidine in DMF)[1]
Final Cleavage Catalytic Hydrogenolysis or Strong Acid (HF)[9]Strong Acid (e.g., HF, TFMSA)[9]Strong Acid (e.g., >90% TFA)[10]
Orthogonality Poor; Nα and C-terminal groups removed simultaneously.Good; Nα-Boc is removed by TFA, while Bzl groups require stronger acids.[7]Excellent; Nα-Fmoc is base-labile, while tBu groups are acid-labile.[6][11]
Common Side Reactions Incomplete deprotection; saturation of aromatic rings if present; catalyst poisoning by sulfur-containing residues.[1][5]Formation of t-butyl cations leading to alkylation of sensitive residues (Trp, Met); requires scavengers.[1][12]Diketopiperazine formation at the dipeptide stage; requires optimized coupling protocols.[1]
Typical Crude Purity Highly variable, generally lower in complex syntheses.High, but can be affected by acid-catalyzed side reactions.[1]Generally high, often >80-85% for routine synthesis.[13]
Primary Application Solution-phase synthesis of small peptides.[1][3]Solid-Phase Peptide Synthesis (SPPS), particularly for complex peptides.[1][2]Dominant strategy for modern automated SPPS.[2][13]

Signaling Pathways and Experimental Workflows

The selection of a protecting group strategy is a critical decision point in the workflow of peptide synthesis.

cluster_0 Decision Workflow: Protecting Group Strategy Start Define Target Peptide (Sequence, Length, Modifications) SPPS Solid-Phase Synthesis (SPPS)? Start->SPPS Yes SolutionPhase Solution-Phase Synthesis? Start->SolutionPhase No Fmoc_Strategy Fmoc/tBu Strategy (Milder Conditions, Automation Friendly) SPPS->Fmoc_Strategy Default Choice Boc_Strategy Boc/Bzl Strategy (Robust, Good for Aggregation-Prone Sequences) SPPS->Boc_Strategy Specific Needs Cbz_Strategy Cbz/Bzl Strategy (Simple Dipeptides, Fragment Condensation) SolutionPhase->Cbz_Strategy

Caption: Decision workflow for selecting a peptide synthesis strategy.

The core of peptide synthesis, particularly SPPS, involves a repeated cycle of deprotection and coupling. The choice of protecting group defines the reagents used in this cycle.

cluster_1 General SPPS Cycle (Fmoc Strategy) Resin Peptide-Resin (N-terminally Fmoc-protected) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 2. DMF Wash Deprotection->Washing1 Coupling 3. Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling Washing2 4. DMF Wash Coupling->Washing2 Cycle Repeat Cycle Washing2->Cycle Cycle->Deprotection

Caption: A single cycle in Fmoc solid-phase peptide synthesis.[11]

Experimental Protocols

Protocol 1: Deprotection of this compound via Hydrogenolysis

This protocol describes the simultaneous removal of the N-terminal Cbz group and the C-terminal benzyl ester.

Materials:

  • This compound

  • Methanol (MeOH)

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Hydrogen (H₂) gas balloon or hydrogenator

  • Celite

Procedure:

  • Dissolve the this compound (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% Pd) to the solution.

  • Evacuate the flask and backfill with H₂ gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under an H₂ atmosphere (typically a balloon) at room temperature.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-16 hours.[14]

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with additional methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude L-Tyrosine.[14]

Protocol 2: Nα-Fmoc Deprotection in SPPS

This protocol outlines the selective removal of the Fmoc group from a resin-bound peptide, a step where the Cbz/Bzl strategy is unsuitable.

Materials:

  • Fmoc-protected peptide-resin

  • Deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • DMF for washing

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.[11]

  • Drain the DMF solvent.

  • Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 5-10 minutes.[8]

  • Drain the deprotection solution.

  • Repeat the treatment with the deprotection solution for another 5-10 minutes to ensure complete removal.[8][11]

  • Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[8]

  • The resin now has a free N-terminal amine and is ready for the next coupling step.

Conclusion

While this compound is a valid protected amino acid for specific applications in solution-phase synthesis, its limitations are significant in the context of modern peptide chemistry. The lack of orthogonality between the Cbz and benzyl ester groups, both being susceptible to hydrogenolysis, makes it incompatible with the requirements of stepwise solid-phase synthesis.[3] For researchers, scientists, and drug development professionals, the Fmoc/tBu and Boc/Bzl strategies offer far greater flexibility, efficiency, and compatibility with automated synthesis platforms.[2][13] The Fmoc/tBu strategy, in particular, has become the gold standard due to its mild deprotection conditions and high efficiency, making derivatives like Fmoc-Tyr(tBu)-OH the preferred choice for incorporating tyrosine into synthetic peptides.[10]

References

A Comparative Guide to Analytical Techniques for the Quality Control of Cbz-L-Tyrosine Benzyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quality control of N-α-Cbz-L-Tyrosine benzyl ester (Z-Tyr-OBzl), a critical building block in peptide synthesis and drug development, necessitates a suite of analytical techniques to ensure its identity, purity, and stereochemical integrity.[1][2] This guide provides an objective comparison of key analytical methods, complete with representative experimental data and detailed protocols, to aid researchers in selecting the most appropriate techniques for their quality control workflows.

Overview of Key Quality Attributes and Recommended Analytical Techniques

The comprehensive quality assessment of Cbz-L-Tyrosine benzyl ester involves the evaluation of several critical parameters. The following table outlines these attributes and the primary and alternative analytical methods for their determination.

Quality Attribute Primary Analytical Technique Alternative/Confirmatory Technique(s) Purpose
Identity & Structure ¹H Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS), FTIR SpectroscopyConfirms the chemical structure and presence of key functional groups.
Purity & Assay High-Performance Liquid Chromatography (HPLC)¹H NMR (quantitative, qNMR)Quantifies the main compound and detects process-related impurities.
Enantiomeric Purity Chiral High-Performance Liquid Chromatography (Chiral HPLC)Chiral Gas Chromatography (GC) after derivatizationEnsures the correct stereoisomer (L-form) is present and quantifies the D-enantiomer.[3][4][5][6]
Residual Solvents Gas Chromatography (GC) with Headspace-Detects and quantifies any remaining solvents from the synthesis process.
Physical Properties Melting Point, Optical Rotation-Confirms physical constants against reference standards.[1]

Comparative Analysis of Core Techniques

A combination of chromatographic and spectroscopic techniques provides a robust quality control strategy. Below is a detailed comparison of the most critical methods.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is the industry standard for determining the purity of non-volatile organic compounds like this compound. A reversed-phase method is typically employed to separate the main component from potential impurities.

Quantitative Data Summary

Parameter Typical Performance Alternative Method (qNMR)
Purity Assay ≥ 99.0%[1]≥ 98.5%
Limit of Detection (LOD) ~0.01%~0.1%
Limit of Quantification (LOQ) ~0.03%~0.3%
Precision (RSD) < 1.0%< 2.0%
Analysis Time 15-25 minutes5-10 minutes

Detailed Experimental Protocol: HPLC Purity Method

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 50% B

    • 20-25 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of Acetonitrile:Water (1:1).

Chiral HPLC for Enantiomeric Purity

Ensuring the stereochemical purity of amino acid derivatives is crucial, as the presence of the incorrect enantiomer can lead to undesired pharmacological or toxicological effects.[4] Chiral HPLC, using a chiral stationary phase (CSP), is the most effective method for separating the L- and D-enantiomers.[3][4][7]

Quantitative Data Summary

Parameter Typical Performance
Enantiomeric Excess (e.e.) ≥ 99.5%
Resolution (Rs) between enantiomers > 2.0[4]
LOD for D-enantiomer ≤ 0.05%[4]
Analysis Time 15-30 minutes

Detailed Experimental Protocol: Chiral HPLC

  • Instrumentation: HPLC system with a UV detector.

  • Column: Polysaccharide-based chiral stationary phase (e.g., CHIRALPAK® IC or similar).[4]

  • Mobile Phase: Isocratic mixture of Hexane and Ethanol (e.g., 80:20 v/v) with 0.1% TFA. Note: The exact ratio may require optimization based on the specific CSP.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of the mobile phase.

Spectroscopic Techniques for Identity Confirmation

Spectroscopic methods provide fingerprint information to confirm the chemical identity of the compound.

¹H Nuclear Magnetic Resonance (NMR) provides detailed information about the molecular structure by showing the chemical environment of each proton.

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the presence of key functional groups.

Qualitative Data Summary

Technique Key Observational Data for this compound
¹H NMR - Aromatic protons from the three benzene rings (~7.0-7.4 ppm).- Protons from the CH₂ groups of the benzyl and Cbz protecting groups (~5.0-5.2 ppm).- Alpha-proton of the tyrosine backbone (~4.5 ppm).- Beta-protons of the tyrosine backbone (~3.0 ppm).
FTIR - N-H stretch (amide) at ~3300 cm⁻¹.- Aromatic C-H stretches above 3000 cm⁻¹.- Carbonyl (C=O) stretches from the ester and carbamate groups around 1740 cm⁻¹ and 1690 cm⁻¹, respectively.[8]- Aromatic C=C stretches in the 1600-1450 cm⁻¹ region.[8]

Detailed Experimental Protocol: ¹H NMR

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Acquisition: Obtain a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Detailed Experimental Protocol: FTIR

  • Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹.[8]

  • Processing: Perform a background scan and subtract it from the sample spectrum.[8]

Experimental Workflows

The following diagrams illustrate the logical flow of the quality control process for this compound.

QC_Workflow cluster_Initial Initial Analysis cluster_Spectroscopy Spectroscopic Identity Tests cluster_Chromatography Chromatographic Purity Tests cluster_Final Final Specification Check Start Raw Material (this compound) Identity Identity Confirmation Start->Identity Purity Purity & Impurity Profile Start->Purity NMR 1H NMR Identity->NMR FTIR FTIR Identity->FTIR MS Mass Spectrometry Identity->MS HPLC HPLC (Purity Assay) Purity->HPLC Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Purity->Chiral_HPLC Decision Pass / Fail Decision NMR->Decision FTIR->Decision MS->Decision HPLC->Decision Chiral_HPLC->Decision Report Certificate of Analysis Decision->Report Pass

Caption: Overall Quality Control Workflow for this compound.

HPLC_Method_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_result Result Sample Weigh Sample Dissolve Dissolve Sample in Diluent Sample->Dissolve Solvent Prepare Mobile Phase Inject Inject into HPLC Solvent->Inject Dissolve->Inject Detect UV Detection Inject->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity Integrate->Calculate Report Report Result Calculate->Report

Caption: Experimental Workflow for HPLC Purity Analysis.

References

A Cost-Benefit Analysis of Cbz-Protected Amino Acids in Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate N-α-amino protecting group is a critical decision that profoundly influences the overall synthetic strategy, cost-effectiveness, and the purity of the final product. While modern solid-phase peptide synthesis (SPPS) is dominated by the use of acid-labile tert-butyloxycarbonyl (Boc) and base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups, the classical benzyloxycarbonyl (Cbz) group, introduced by Bergmann and Zervas in 1932, retains significant utility and offers distinct advantages in specific contexts, particularly in solution-phase synthesis and for large-scale production.[1][2]

This guide provides an objective comparison of the Cbz protecting group with its more common counterparts, Boc and Fmoc, supported by experimental data and detailed protocols to aid in the selection of the most suitable protecting group for a given synthetic challenge.

At a Glance: Key Characteristics of Cbz, Boc, and Fmoc Protecting Groups

The primary distinction between these three crucial protecting groups lies in their lability—the specific chemical conditions required for their removal. This fundamental difference forms the basis of their "orthogonality," which is the ability to selectively remove one protecting group in the presence of others, a cornerstone of modern synthetic chemistry.[1][2][3][4][5][6]

FeatureCbz (Benzyloxycarbonyl)Boc (tert-Butyloxycarbonyl)Fmoc (9-Fluorenylmethyloxycarbonyl)
Deprotection Condition Catalytic Hydrogenolysis (e.g., H₂/Pd-C), strong acids (e.g., HBr in acetic acid), or dissolving metal reduction[1][3][7]Strong acids (e.g., Trifluoroacetic acid - TFA)[3][7]Base (e.g., 20% piperidine in DMF)[3][7]
Primary Application Solution-phase peptide synthesis, fragment condensation[1][7][8]Solid-phase peptide synthesis (SPPS), solution-phase synthesis[3][7]Solid-phase peptide synthesis (SPPS)[3][8]
Key Advantages Cost-effective, imparts crystallinity, low racemization potential in solution-phase, orthogonal to Boc and Fmoc[1][2]Well-established in SPPS, orthogonal to Cbz and Fmoc[4][5]Mild deprotection conditions, suitable for automated SPPS, orthogonal to acid-labile side-chain protecting groups[7][8]
Key Disadvantages Not ideal for SPPS, harsh acidic cleavage conditions as an alternative to hydrogenation, catalyst poisoning by sulfur-containing amino acids[1][7]Repetitive strong acid treatment can degrade sensitive peptides, requires harsh final cleavage conditions (e.g., HF) in Boc-based SPPS[7]Base-lability can be a limitation, potential for diketopiperazine formation at the dipeptide stage[7]

Quantitative Performance Comparison

While a definitive, universal comparison of quantitative data is challenging due to the high dependency on specific amino acids, coupling reagents, and reaction conditions, the following tables provide indicative data compiled from various sources to guide decision-making.[1][2]

Table 1: Cost Comparison of Protecting Group Reagents

A significant factor in large-scale synthesis is the cost of reagents. Benzyl chloroformate (Cbz-Cl) is generally more economical than the reagents required for Boc and Fmoc protection.[1][2]

ReagentMolecular Weight ( g/mol )Typical Price Range (per 25g)Estimated Cost per Mole
Benzyl Chloroformate (Cbz-Cl)170.59$27.00 - $65.25~$184 - $445
Di-tert-butyl dicarbonate (Boc₂O)218.25$144.50 - $242.21~$1324 - $2219
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)258.70$519.00~$5013

Note: Prices are indicative and can vary significantly based on supplier, purity, and quantity. The prices listed are based on smaller catalog quantities and bulk pricing will be substantially different.

Table 2: Indicative Deprotection Yields and Racemization Levels
Protecting GroupDeprotection MethodTypical YieldIndicative Racemization Level
Cbz Catalytic Hydrogenolysis (H₂/Pd-C)>95%[4]Low, especially in solution-phase synthesis[1][2][8]
Strong Acid (HBr/AcOH)Good to HighCan be higher with harsh conditions[8]
Boc Strong Acid (TFA)>95%[4]Generally low, but can be sequence and coupling reagent dependent[2]
Fmoc Base (20% Piperidine/DMF)>95%[4]Generally low (<0.4% per cycle), but can be a concern for sensitive amino acids[8]

Note: Racemization is highly dependent on the specific amino acid, the coupling reagents, and the reaction conditions. The values presented here are for comparative purposes.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the successful application of these protecting groups.

Cbz Protection and Deprotection

Protocol 1: Cbz Protection of an Amino Acid

  • Materials: Amino acid, sodium carbonate, dioxane, water, benzyl chloroformate (Cbz-Cl), diethyl ether, hydrochloric acid.

  • Procedure:

    • Dissolve the amino acid in an aqueous solution of sodium carbonate.

    • Cool the solution in an ice bath and add benzyl chloroformate (Cbz-Cl) dropwise while stirring vigorously.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.

    • Acidify the aqueous layer with dilute hydrochloric acid to precipitate the Cbz-protected amino acid.

    • Collect the product by filtration, wash with cold water, and dry.

Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis

  • Materials: Cbz-protected amino acid or peptide, Palladium on activated carbon (10% Pd/C), Methanol (MeOH) or Ethanol (EtOH), Hydrogen gas (H₂) balloon or hydrogenation apparatus, Celite®.

  • Procedure:

    • Dissolve the Cbz-protected compound in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask.

    • Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the substrate).

    • Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[1]

Boc Protection and Deprotection

Protocol 3: Boc Protection of an Amino Acid

  • Materials: Amino acid, di-tert-butyl dicarbonate (Boc₂O), sodium hydroxide or triethylamine, dioxane/water or THF/water, ethyl acetate, 1M hydrochloric acid.

  • Procedure:

    • Dissolve the amino acid in a 1:1 mixture of a suitable solvent system (e.g., dioxane and water).

    • Add the base (e.g., NaOH) and stir until the amino acid is dissolved.

    • Cool the mixture to 0°C and add di-tert-butyl dicarbonate (Boc₂O).

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Concentrate the mixture to remove the organic solvent.

    • Cool the aqueous solution and acidify to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the N-Boc protected amino acid.

Protocol 4: Boc Deprotection

  • Materials: Boc-protected peptide-resin, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure (for SPPS):

    • Swell the Boc-protected peptide-resin in DCM.

    • Drain the DCM and add a solution of 25-50% TFA in DCM to the resin.

    • Agitate the mixture for 1-2 minutes.

    • Drain the TFA solution.

    • Add a fresh solution of 25-50% TFA in DCM and agitate for 15-30 minutes.

    • Drain the solution and wash the resin thoroughly with DCM and then a neutralization solution (e.g., 5% DIEA in DCM) and finally with DCM.

Fmoc Protection and Deprotection

Protocol 5: Fmoc Protection of an Amino Acid

  • Materials: Amino acid, N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu), sodium carbonate, dioxane, water, diethyl ether, hydrochloric acid.

  • Procedure:

    • Dissolve the amino acid in a 10% aqueous solution of sodium carbonate.

    • Slowly add a solution of Fmoc-OSu in dioxane to the amino acid solution with vigorous stirring at 0-5°C.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Dilute the reaction with water and wash with diethyl ether.

    • Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid to precipitate the Fmoc-protected amino acid.

    • Collect the product by filtration, wash with cold water, and dry.[1]

Protocol 6: Fmoc Deprotection in SPPS

  • Materials: Fmoc-protected peptide-resin, 20% (v/v) solution of piperidine in dimethylformamide (DMF).

  • Procedure:

    • Swell the Fmoc-protected peptide-resin in DMF.

    • Drain the DMF and add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 3 minutes, then drain.

    • Add a fresh portion of the 20% piperidine in DMF solution and agitate for 10-15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[1]

Visualization of Workflows and Decision Making

Experimental Workflow for Cbz Protection and Deprotection

G cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection (Hydrogenolysis) start_prot Amino Acid + Na₂CO₃ (aq) add_cbzcl Add Cbz-Cl at 0°C start_prot->add_cbzcl react_rt Stir at Room Temp add_cbzcl->react_rt wash_ether Wash with Et₂O react_rt->wash_ether acidify Acidify with HCl wash_ether->acidify product_prot Cbz-Protected Amino Acid acidify->product_prot start_deprot Cbz-Protected Peptide add_pdc Add 10% Pd/C in MeOH start_deprot->add_pdc hydrogenate Stir under H₂ atmosphere add_pdc->hydrogenate filter_celite Filter through Celite® hydrogenate->filter_celite concentrate Concentrate filter_celite->concentrate product_deprot Deprotected Peptide concentrate->product_deprot

Caption: Workflow for Cbz protection of an amino acid and subsequent deprotection via catalytic hydrogenolysis.

Decision-Making Flowchart for Protecting Group Selection

G start Start: Select Protecting Group synthesis_type Solution-Phase or Large-Scale? start->synthesis_type cost_sensitive Cost a major factor? synthesis_type->cost_sensitive Yes sp_strategy Solid-Phase Strategy? synthesis_type->sp_strategy No (SPPS) sp_or_ls Yes not_sp_or_ls No (SPPS) cbz Consider Cbz cost_sensitive->cbz Yes cost_sensitive->sp_strategy No cost_yes Yes cost_no No acid_sensitive Acid-sensitive residues? sp_strategy->acid_sensitive boc_strategy Boc/Bzl fmoc_strategy Fmoc/tBu boc Use Boc fmoc Use Fmoc acid_sensitive->boc No acid_sensitive->fmoc Yes acid_yes Yes acid_no No

Caption: A simplified decision-making flowchart for selecting an N-α-amino protecting group.

Orthogonality of Cbz, Boc, and Fmoc Protecting Groups

G Cbz Cbz Boc Boc Peptide Peptide-NH₂ Cbz->Peptide H₂/Pd-C Fmoc Fmoc Boc->Peptide TFA Fmoc->Peptide Piperidine

Caption: Orthogonal deprotection strategies for Cbz, Boc, and Fmoc protecting groups.

Conclusion

The choice between Cbz, Boc, and Fmoc protecting groups is a nuanced decision that depends on the specific requirements of the synthetic project. While Fmoc and Boc are the workhorses of modern solid-phase peptide synthesis, Cbz-protected amino acids offer a compelling cost-effective and efficient alternative for solution-phase synthesis and large-scale production where cost is a primary driver. The orthogonality of these three groups provides chemists with a versatile toolbox for the synthesis of complex peptides and other organic molecules. By carefully considering the factors outlined in this guide, researchers can make informed decisions to optimize their synthetic strategies for yield, purity, and economic viability.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Cbz-L-Tyrosine Benzyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, meticulous adherence to safety protocols is paramount. The proper disposal of chemical reagents, such as Cbz-L-Tyrosine benzyl ester, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to be aware of the potential hazards associated with this compound and the necessary personal protective equipment (PPE). While some safety data sheets (SDS) do not classify this chemical as hazardous, others indicate that it may cause skin and eye irritation. Therefore, caution is advised.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or glasses.

  • Hand Protection: Use appropriate chemical-resistant gloves.

  • Skin and Body Protection: A lab coat is recommended to prevent skin contact. In the case of a large spill, a full suit and boots may be necessary.[1]

  • Respiratory Protection: If dust is generated, a dust respirator should be worn. For significant spills, a self-contained breathing apparatus (SCBA) may be required.[1]

In Case of Exposure:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.

  • Eye Contact: Flush eyes with water for at least 15 minutes, removing contact lenses if present.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.

In all cases of significant exposure, seek immediate medical attention.

Chemical and Physical Properties

Understanding the properties of this compound is essential for its safe handling and disposal.

PropertyValue
Molecular Formula C₂₄H₂₃NO₅[2]
Molecular Weight 405.44 g/mol [2]
Appearance White to off-white crystalline powder
Incompatible Materials Strong oxidizing agents.[3]
Hazardous Decomposition Products Oxides of carbon (CO, CO₂) and nitrogen (NO, NO₂).[3]

Step-by-Step Disposal Protocol

The disposal of this compound must always be in accordance with federal, state, and local environmental regulations.[3][4] It is highly recommended to entrust the disposal to a licensed waste disposal company.

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container for this compound and any materials contaminated with it (e.g., weighing paper, gloves, pipette tips).

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Small Spills:

  • For minor spills, use appropriate tools to carefully sweep or scoop the solid material into the designated waste container.[4]

  • Avoid generating dust. If necessary, lightly moisten the spilled material with a suitable solvent (e.g., water, if compatible and safe) to minimize airborne particles.

  • Clean the spill area with a suitable solvent and decontaminate all tools used.

3. Large Spills:

  • In the event of a large spill, evacuate the immediate area and ensure it is well-ventilated.

  • Use a shovel or other appropriate tools to transfer the spilled material into a secure, labeled waste disposal container.[4]

  • It may be necessary to use an absorbent material to contain the spill.

4. Packaging for Disposal:

  • Ensure the waste container is tightly sealed and properly labeled with the chemical name and any associated hazard warnings.

  • Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials, until it can be collected by a licensed waste disposal service.

5. Contaminated Materials:

  • Any materials that have come into contact with this compound, including PPE, should be considered contaminated and disposed of in the same manner as the chemical itself.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Disposal Workflow for this compound A Identify Waste (this compound) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Small Spill or Routine Waste B->C D Large Spill B->D E Carefully transfer to a labeled waste container C->E F Evacuate and Ventilate Area D->F H Seal and Store Container Securely E->H J Decontaminate Spill Area and Tools E->J G Contain and transfer to a labeled waste container F->G G->H G->J I Arrange for pickup by a licensed waste disposal company H->I J->H

Disposal Workflow

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific safety guidelines and EHS office for any additional requirements.

References

Essential Safety and Operational Guide for Handling Cbz-L-Tyrosine Benzyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Cbz-L-Tyrosine benzyl ester. Adherence to these procedures is vital for ensuring personal safety and maintaining a compliant laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

While some safety data sheets (SDS) for similar compounds suggest minimal hazards, others indicate that this compound and related chemicals may cause skin, eye, and respiratory irritation.[1][2] It may also be harmful if inhaled or swallowed.[1] Therefore, treating the compound as potentially hazardous and using appropriate PPE is crucial.

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection Type Equipment Specification and Purpose
Eye Protection Safety glasses with side-shields or gogglesProtects eyes from chemical splashes and dust.[3][4][5]
Hand Protection Chemical-resistant glovesPrevents skin contact. Nitrile, neoprene, or rubber gloves are suitable for handling many chemicals.[1][3]
Body Protection Laboratory coat or chemical-resistant apron/coverallsProtects skin and clothing from spills and contamination.[3][6][7]
Respiratory Protection Dust mask or respiratorRecommended when handling the powder outside of a ventilated enclosure to prevent inhalation.[1][3][4]

Safe Handling and Storage Procedures

Engineering Controls:

  • Always handle this compound in a well-ventilated area.[2]

  • The use of a chemical fume hood or other local exhaust ventilation is highly recommended to minimize inhalation exposure.[1]

Operational Plan:

  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Review the Safety Data Sheet (SDS) for any specific handling instructions.

  • Handling:

    • Avoid direct contact with skin, eyes, and clothing.[2]

    • Minimize dust generation when weighing or transferring the solid.

    • Keep the container tightly closed when not in use.[1][2]

    • Avoid sources of ignition as a general precaution.[1]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][2]

    • Clean the work area to remove any residual contamination.

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed to prevent contamination.[1][2]

Disposal Plan

This compound and any materials contaminated with it should be treated as hazardous waste.[4][8]

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect all solid waste this compound in a designated, clearly labeled, and sealable hazardous waste container.[4]

    • For solutions, use a compatible, leak-proof liquid waste container.

  • Container Rinsing:

    • The first rinse of any empty container that held the compound must be collected and disposed of as hazardous waste.[4][8]

    • Subsequent rinses of the container can typically be disposed of down the drain with plenty of water, provided they are not contaminated with other hazardous materials.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.

    • Always follow all local, state, and federal regulations for hazardous waste disposal.[2][5]

Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Weigh/Transfer in Hood Weigh/Transfer in Hood Don PPE->Weigh/Transfer in Hood Perform Experiment Perform Experiment Weigh/Transfer in Hood->Perform Experiment Segregate Waste Segregate Waste Perform Experiment->Segregate Waste Decontaminate Area Decontaminate Area Segregate Waste->Decontaminate Area Dispose via EHS Dispose via EHS Segregate Waste->Dispose via EHS Doff PPE Doff PPE Decontaminate Area->Doff PPE

Caption: Workflow for handling this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.